molecular formula C7H7BF3KO2S B1343308 Potassium (2-methylsulfonylphenyl)trifluoroborate CAS No. 850623-65-3

Potassium (2-methylsulfonylphenyl)trifluoroborate

Cat. No.: B1343308
CAS No.: 850623-65-3
M. Wt: 262.1 g/mol
InChI Key: XWXDHUNDHNZMGT-UHFFFAOYSA-N
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Description

Potassium (2-methylsulfonylphenyl)trifluoroborate (CAS 850623-65-3) is an air- and moisture-stable organotrifluoroborate salt with significant utility in synthetic chemistry and materials science research. Its primary research value lies in its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds . Unlike boronic acids, which can be prone to protodeboronation, potassium trifluoroborates offer enhanced stability for synthetic sequences while maintaining reactivity under common coupling conditions, making them a practical choice for constructing complex molecules . Furthermore, compounds within this class are gaining attention in advanced energy storage research. Similar trifluoroborate salts have been investigated as high-voltage electrolyte additives for lithium-ion batteries, where they contribute to forming stable cathode-electrolyte interphase (CEI) films that improve battery cycling performance and suppress electrolyte decomposition . Researchers value this compound for its ability to introduce a functionalized aryl group, containing a methylsulfonyl moiety, into target structures. The methylsulfonyl group is a strong electron-withdrawing group and can serve as a handle for further chemical transformations. Handle this product with care, as it may cause skin and serious eye irritation and may cause respiratory irritation . This product is intended For Research Use Only and is not approved for human or household use.

Properties

IUPAC Name

potassium;trifluoro-(2-methylsulfonylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3O2S.K/c1-14(12,13)7-5-3-2-4-6(7)8(9,10)11;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXDHUNDHNZMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1S(=O)(=O)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3KO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635789
Record name Potassium trifluoro[2-(methanesulfonyl)phenyl]borate(1-)
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Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-65-3
Record name Borate(1-), trifluoro[2-(methylsulfonyl)phenyl]-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850623-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro[2-(methanesulfonyl)phenyl]borate(1-)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of Potassium (2-methylsulfonylphenyl)trifluoroborate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Potassium (2-methylsulfonylphenyl)trifluoroborate, a valuable building block in modern medicinal chemistry and drug development. The inherent stability and unique reactivity of potassium organotrifluoroborate salts make them superior alternatives to boronic acids in many synthetic applications.[1][2][3] This document outlines a detailed synthetic protocol, thorough characterization methods, and expected analytical data, presented in a clear and accessible format to facilitate its application in research and development.

Introduction

Potassium organotrifluoroborates have emerged as versatile and highly stable reagents in organic synthesis, most notably as coupling partners in Suzuki-Miyaura cross-coupling reactions.[1][3] Their enhanced stability compared to the corresponding boronic acids allows for a broader tolerance of reaction conditions and functional groups, making them ideal for complex molecule synthesis. The title compound, this compound, incorporates a sulfonyl group, a common pharmacophore that can modulate the physicochemical properties of a molecule, such as solubility and metabolic stability. This guide details a reliable synthetic route to this valuable compound starting from the commercially available 2-(methylsulfonyl)phenylboronic acid.

Synthesis

The synthesis of this compound is achieved through the reaction of 2-(methylsulfonyl)phenylboronic acid with potassium hydrogen difluoride (KHF₂). This straightforward and efficient method is widely applicable for the preparation of various potassium aryltrifluoroborates.

Experimental Protocol

Materials:

  • 2-(Methylsulfonyl)phenylboronic acid (commercially available)[4]

  • Potassium hydrogen difluoride (KHF₂)

  • Methanol (MeOH)

  • Water (deionized)

  • Acetone

  • Diethyl ether

Procedure:

  • In a polyethylene or Teflon beaker, dissolve 2-(methylsulfonyl)phenylboronic acid (1.0 eq) in methanol.

  • In a separate polyethylene beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride (4.0 eq).

  • Cool the methanolic solution of the boronic acid to 0 °C in an ice bath.

  • Slowly add the aqueous KHF₂ solution to the stirred boronic acid solution. A white precipitate is expected to form.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Collect the solid precipitate by vacuum filtration and wash it sequentially with cold water, acetone, and diethyl ether to remove unreacted starting materials and inorganic salts.

  • Dry the resulting white solid under high vacuum to obtain this compound.

Safety Precautions: Potassium hydrogen difluoride is corrosive and toxic. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for the structural elucidation of the target compound. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or acetone-d₆, where potassium organotrifluoroborates generally show good solubility.[5]

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR 7.8 - 8.2mAromatic protons
3.2 - 3.4sMethyl protons of the sulfonyl group
¹³C NMR 140 - 150C-BAromatic carbon attached to boron (often broad)
125 - 140C-H, C-SAromatic carbons
40 - 45CH₃Methyl carbon of the sulfonyl group
¹⁹F NMR -135 to -145qQuartet due to coupling with ¹¹B
¹¹B NMR 2.5 - 4.5qQuartet due to coupling with ¹⁹F

Note: Predicted chemical shifts are based on data for structurally similar compounds and general trends observed for potassium organotrifluoroborates.[5] The carbon attached to the boron atom often appears as a broad signal in the ¹³C NMR spectrum due to quadrupolar relaxation of the boron nucleus.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the trifluoroborate anion. Electrospray ionization in negative mode (ESI-) is a suitable technique for this analysis.

Table 2: Expected Mass Spectrometry Data

TechniqueModeExpected m/z
ESI-MSNegative[M-K]⁻
Melting Point (MP)

The melting point of the crystalline solid should be determined as an indicator of purity. Potassium organotrifluoroborates are typically high-melting-point solids.[6]

Workflow and Diagrams

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_reagents Reagents start 2-(Methylsulfonyl)phenylboronic Acid product This compound start->product Reaction in MeOH/H2O reagent KHF2 (aq)

Caption: Synthetic route to this compound.

Characterization Workflow

The logical flow for the characterization of the final product is outlined below:

Characterization_Workflow synthesis Synthesized Product nmr NMR Spectroscopy (1H, 13C, 19F, 11B) synthesis->nmr ms Mass Spectrometry (ESI-) synthesis->ms mp Melting Point Analysis synthesis->mp confirmation Structure and Purity Confirmed nmr->confirmation ms->confirmation mp->confirmation

Caption: Analytical workflow for product characterization.

References

"physical and chemical properties of Potassium (2-methylsulfonylphenyl)trifluoroborate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium (2-methylsulfonylphenyl)trifluoroborate is a member of the versatile class of organotrifluoroborate salts. These compounds have gained significant traction in modern synthetic chemistry, primarily due to their stability, ease of handling, and broad utility as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines general experimental protocols for its synthesis and application in cross-coupling, and discusses its potential, though currently undocumented, relevance in medicinal chemistry and drug discovery. The stability of the trifluoroborate group allows it to be carried through various synthetic steps, making it a valuable building block in the construction of complex molecules.

Core Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[1] Its stability to air and moisture is a key advantage over corresponding boronic acids, simplifying storage and handling.

Quantitative Data Summary

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known quantitative properties.

PropertyValueReference
CAS Number 850623-65-3[2][3]
Molecular Formula C₇H₇BF₃KO₂S[1][2]
Molecular Weight 262.1 g/mol [2]
Melting Point 78-84 °C[1][2]
Physical Form Solid
Purity Typically ≥98%
Storage Temperature Room Temperature, Inert Atmosphere[1]

Synthesis and Reactivity

The synthesis of potassium organotrifluoroborates typically involves the conversion of a corresponding organoboron precursor, such as a boronic acid or an organometallic reagent, with potassium hydrogen fluoride (KHF₂).[5][6][7] This method is widely applicable and generally high-yielding.

General Synthesis Protocol

The following is a generalized experimental protocol for the synthesis of an aryltrifluoroborate from its corresponding boronic acid. This procedure is based on established methods for similar compounds and should be adaptable for this compound.[5][8]

Materials:

  • 2-(Methylsulfonyl)phenylboronic acid

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol

  • Water

  • Acetone

  • Diethyl ether

Procedure:

  • Dissolve 2-(methylsulfonyl)phenylboronic acid in methanol in a round-bottom flask.

  • In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (approximately 3-4 equivalents).

  • Cool the boronic acid solution in an ice bath and add the KHF₂ solution dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours, during which a precipitate should form.

  • Remove the solvents under reduced pressure.

  • To the resulting solid, add hot acetone to dissolve the product, leaving behind excess inorganic salts.

  • Filter the hot solution to remove any insoluble material.

  • Concentrate the acetone filtrate under reduced pressure.

  • Precipitate the final product by adding diethyl ether to the concentrated acetone solution.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification Boronic_Acid 2-(Methylsulfonyl)phenylboronic Acid in Methanol Mixing Mix and Stir at Room Temperature Boronic_Acid->Mixing KHF2_Solution Aqueous KHF2 Solution KHF2_Solution->Mixing Solvent_Removal Solvent Removal (Rotary Evaporation) Mixing->Solvent_Removal Acetone_Extraction Hot Acetone Extraction Solvent_Removal->Acetone_Extraction Filtration1 Filtration Acetone_Extraction->Filtration1 Precipitation Precipitation with Diethyl Ether Filtration1->Precipitation Filtration2 Filtration and Drying Precipitation->Filtration2 Product This compound Filtration2->Product

Caption: General workflow for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. The trifluoroborate salt serves as a stable and effective nucleophilic partner.

General Protocol for Suzuki-Miyaura Coupling: [9][10][11]

Materials:

  • This compound

  • Aryl halide or triflate

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

  • Ligand (e.g., RuPhos, SPhos, PPh₃)

  • Base (e.g., Cs₂CO₃, K₂CO₃)

  • Solvent system (e.g., Toluene/Water, THF/Water)

Procedure:

  • To a reaction vessel, add this compound (1.1-1.5 equivalents), the aryl halide/triflate (1.0 equivalent), and the base (2-3 equivalents).

  • Add the palladium catalyst and ligand.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring (typically 80-110 °C) and monitor by TLC or GC/LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)XL2 Ar-Pd(II)-X-L2 OxAdd->ArPd(II)XL2 ArX Ar-X ArX->OxAdd Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)RL2 Ar-Pd(II)-R-L2 Transmetalation->ArPd(II)RL2 ArBF3K R-BF3K (Base) ArBF3K->Transmetalation RedElim Reductive Elimination ArPd(II)RL2->RedElim RedElim->Pd(0)L2 ArR Ar-R RedElim->ArR

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization (General Considerations)

While specific spectra for this compound are not available in the searched literature, this section outlines the expected spectroscopic features based on the analysis of similar organotrifluoroborate compounds.[8][12]

  • ¹H NMR: The aromatic protons would appear in the range of δ 7.0-8.0 ppm, with splitting patterns dictated by the substitution on the phenyl ring. The methyl protons of the sulfonyl group would appear as a singlet further upfield, likely in the range of δ 2.5-3.5 ppm.

  • ¹³C NMR: Aromatic carbons would resonate in the typical δ 120-150 ppm region. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation of the boron nucleus. The methyl carbon of the sulfonyl group would be found at a higher field.

  • ¹⁹F NMR: A characteristic signal for the BF₃ group is expected, typically appearing as a broad singlet or a quartet (due to coupling with ¹¹B) in the range of -130 to -150 ppm.[8][13]

  • ¹¹B NMR: The ¹¹B nucleus should exhibit a signal characteristic of a tetracoordinate boron atom, which is generally found at a higher field compared to tricoordinate boron species.[14][15][16]

  • IR Spectroscopy: Expected vibrational bands would include those for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and strong characteristic bands for the S=O stretching of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak or fragments corresponding to the loss of potassium or trifluoroborate moieties.

Applications in Drug Discovery and Development

The introduction of sulfonyl groups into molecular scaffolds is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[17][18] The trifluoromethyl group is also a well-known bioisostere used to enhance metabolic stability and binding affinity.[17]

Although no specific biological activities or signaling pathway modulations have been reported for this compound, its structure suggests potential as a synthetic intermediate for creating novel drug candidates. The sulfonylphenyl moiety is present in various biologically active compounds.

Given the lack of specific biological data, the following diagram illustrates a logical workflow for screening this compound in a drug discovery context.

Drug_Discovery_Workflow Start This compound Library_Synthesis Suzuki-Miyaura Coupling to generate a library of biaryl compounds Start->Library_Synthesis Primary_Screening High-Throughput Screening (e.g., enzyme assays, cell-based assays) Library_Synthesis->Primary_Screening Hit_Identification Identification of 'Hit' Compounds Primary_Screening->Hit_Identification Lead_Optimization Structure-Activity Relationship (SAR) Studies Hit_Identification->Lead_Optimization Preclinical_Studies In vivo efficacy and toxicology studies Lead_Optimization->Preclinical_Studies Clinical_Development Clinical Trials Preclinical_Studies->Clinical_Development

Caption: A hypothetical workflow for the utilization of the compound in drug discovery.

Safety Information

Based on available safety data, this compound is classified as an irritant.[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Standard laboratory safety protocols should be followed when handling this compound.

Conclusion

This compound is a stable and synthetically useful organotrifluoroborate salt. While detailed characterization and biological application data are currently sparse in the public domain, its chemical properties make it a valuable building block for organic synthesis, particularly for the construction of complex biaryl systems via Suzuki-Miyaura cross-coupling. For researchers in drug development, this compound represents an accessible intermediate for the synthesis of novel molecules containing the 2-methylsulfonylphenyl moiety, a group of potential interest for modulating the properties of bioactive compounds. Further research is warranted to fully characterize this compound and explore its potential in medicinal chemistry.

References

A Technical Guide to Potassium (2-methylsulfonylphenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (2-methylsulfonylphenyl)trifluoroborate is a key organoboron compound with significant applications in synthetic organic chemistry, particularly in the realm of carbon-carbon bond formation. As a member of the air- and moisture-stable potassium organotrifluoroborate family, it serves as a versatile and reliable coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its stability and predictable reactivity make it an invaluable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a white solid at room temperature.[1] The presence of the trifluoroborate moiety confers enhanced stability compared to the corresponding boronic acid, making it easier to handle and store over extended periods.

PropertyValueReference
CAS Number 850623-65-3[1][2]
Molecular Formula C₇H₇BF₃KO₂S[1][3]
Molecular Weight 262.1 g/mol [2]
Melting Point 78-84 °C[1]
Appearance White solid[1][4]
Solubility Soluble in acetone, slightly soluble in acetonitrile.[4]

Synthesis of this compound

The synthesis of potassium aryltrifluoroborates is most commonly achieved through the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[5][6] This method is generally high-yielding and results in a stable, crystalline product.

Experimental Protocol: General Synthesis from Arylboronic Acid

This protocol is a representative example for the synthesis of potassium aryltrifluoroborates and can be adapted for this compound, starting from 2-methylsulfonylphenylboronic acid.

Materials:

  • 2-Methylsulfonylphenylboronic acid

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol

  • Water

  • Acetonitrile

  • Diethyl ether

Procedure:

  • In a round-bottomed flask, dissolve the 2-methylsulfonylphenylboronic acid (1.0 eq) in methanol.

  • Cool the solution in an ice bath.

  • In a separate flask, prepare a solution of potassium hydrogen fluoride (3.0 eq) in water.

  • Slowly add the KHF₂ solution to the cooled boronic acid solution with vigorous stirring. A thick white precipitate is expected to form.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Remove the methanol under reduced pressure.

  • To remove residual water, add acetonitrile to the solid residue and evaporate under reduced pressure. Repeat this step two more times.

  • The crude this compound can be purified by dissolving it in a minimal amount of hot acetone and precipitating by the addition of diethyl ether.[4]

  • Filter the white solid, wash with diethyl ether, and dry under vacuum.

Synthesis Workflow Diagram

G Synthesis of this compound A 2-Methylsulfonylphenylboronic Acid in Methanol C Reaction Mixture (Precipitation) A->C B KHF2 Solution (in Water) B->C D Solvent Removal (Rotary Evaporation) C->D E Purification (Recrystallization) D->E F Final Product: This compound E->F

Synthesis Workflow

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a highly effective coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and related structures. The stability and ease of handling of trifluoroborate salts offer significant advantages over the more sensitive boronic acids.[7][8]

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a potassium aryltrifluoroborate with an aryl halide.

Materials:

  • This compound (1.1 eq)

  • Aryl halide (e.g., aryl bromide or chloride) (1.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., RuPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

  • Solvent system (e.g., toluene/water 10:1 or ethanol)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Suzuki-Miyaura Catalytic Cycle Diagram

G Suzuki-Miyaura Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-BF3K Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Reductive Elimination Reductive Elimination ArAr Biaryl Product (Ar-Ar') Ar-Pd(II)-Ar'(L2)->ArAr ArX Aryl Halide (Ar-X) ArX->Ar-Pd(II)-X(L2) ArBF3K This compound (Ar'-BF3K) ArBF3K->Ar-Pd(II)-Ar'(L2)

Suzuki-Miyaura Cycle

Conclusion

This compound is a valuable reagent for the synthesis of complex organic molecules. Its inherent stability and high reactivity in Suzuki-Miyaura cross-coupling reactions make it a preferred building block in many synthetic endeavors, particularly in the pharmaceutical industry. The provided protocols offer a starting point for the synthesis and application of this compound, which can be further optimized depending on the specific substrate and desired outcome. As the demand for efficient and robust synthetic methodologies continues to grow, the utility of potassium organotrifluoroborates like the title compound is expected to expand further.

References

Potassium (2-methylsulfonylphenyl)trifluoroborate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for potassium (2-methylsulfonylphenyl)trifluoroborate. The information presented herein is synthesized from established knowledge of potassium organotrifluoroborates and the known electronic effects of the sulfonyl functional group. This document is intended to provide researchers, scientists, and drug development professionals with the necessary information for the safe and effective handling and storage of this compound.

Chemical Identity and General Properties

This compound is a member of the broader class of potassium organotrifluoroborates, which are widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1][2] These compounds are generally crystalline solids that offer significant advantages over other organoboron reagents, such as boronic acids, due to their enhanced stability.[3]

PropertyData
Chemical Name This compound
Synonyms Potassium trifluoro(2-(methylsulfonyl)phenyl)borate
Molecular Formula C₇H₇BF₃KO₂S
Molecular Weight 262.10 g/mol
Appearance Typically a white to off-white solid

Stability Profile

While specific experimental stability data for this compound is not extensively documented in publicly available literature, a robust stability profile can be inferred from the well-established characteristics of potassium aryltrifluoroborates and the electronic properties of the sulfonyl group.

General Stability

Potassium organotrifluoroborates are renowned for their exceptional stability towards air and moisture, a stark contrast to the more sensitive nature of many other organometallic reagents.[1][2] The vast majority of these salts can be stored indefinitely at room temperature under normal atmospheric conditions without significant degradation.[1] This stability is attributed to the tetracoordinate nature of the boron atom, which masks the reactivity of the carbon-boron bond.[2]

Hydrolytic Stability

The primary degradation pathway for potassium organotrifluoroborates is hydrolysis to the corresponding boronic acid.[3] This process is often a prerequisite for their participation in cross-coupling reactions.[3] The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on the aromatic ring.

Studies have shown that the hydrolytic stability of aryltrifluoroborates is enhanced by the presence of electron-withdrawing substituents.[4] The sulfonyl group (-SO₂CH₃) is a potent electron-withdrawing group. Therefore, it is anticipated that this compound exhibits high hydrolytic stability, likely greater than that of the unsubstituted potassium phenyltrifluoroborate.

G cluster_0 Factors Influencing Hydrolytic Stability of Aryltrifluoroborates Stability Stability Hydrolysis_Rate Rate of Hydrolysis Stability->Hydrolysis_Rate Inversely Proportional Electron_Withdrawing_Groups Electron-Withdrawing Substituents (e.g., -SO2CH3) Electron_Withdrawing_Groups->Stability Increases Electron_Donating_Groups Electron-Donating Substituents Electron_Donating_Groups->Stability Decreases

Factors affecting the hydrolytic stability of potassium aryltrifluoroborates.

Thermal Stability

Potassium organotrifluoroborates generally exhibit high thermal stability. For instance, some derivatives are stable at temperatures well above 300°C.[3] While the specific melting point of this compound is not reported in the searched literature, it is expected to be a high-melting solid, indicative of considerable thermal stability.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended.

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Room temperature is generally acceptable.While thermally stable, avoiding excessive heat prolongs shelf life.
Atmosphere Store in a tightly sealed container. Inert atmosphere is not strictly necessary for routine storage.Protects from atmospheric moisture, which can lead to slow hydrolysis over extended periods.
Light Store in a light-resistant container or in a dark location.While not explicitly stated to be light-sensitive, protection from light is a general best practice for chemical reagents.
Incompatibilities Avoid strong oxidizing agents.As with most organic compounds, strong oxidizers can lead to degradation.

Experimental Protocols

General Synthesis of Potassium Aryltrifluoroborates

Potassium aryltrifluoroborates are commonly synthesized from the corresponding arylboronic acid or its esters by treatment with potassium hydrogen fluoride (KHF₂).[2] A typical synthetic workflow is illustrated below.

G Aryl_Halide Aryl Halide (e.g., 2-bromophenyl methyl sulfone) Boronic_Ester Arylboronic Acid Ester Aryl_Halide->Boronic_Ester Borylation (e.g., Miyaura borylation) Aryltrifluoroborate Potassium Aryltrifluoroborate Boronic_Ester->Aryltrifluoroborate Treatment with KHF2

General synthetic workflow for potassium aryltrifluoroborates.

Methodology:

  • Borylation: The corresponding aryl halide (e.g., 2-bromophenyl methyl sulfone) is subjected to a borylation reaction, such as a Miyaura borylation, to form the arylboronic acid or a corresponding ester (e.g., a pinacol ester).

  • Formation of the Trifluoroborate Salt: The crude or purified arylboronic acid/ester is then treated with an aqueous solution of potassium hydrogen fluoride (KHF₂).

  • Isolation: The resulting potassium aryltrifluoroborate salt typically precipitates from the reaction mixture and can be isolated by filtration, washed, and dried.

Protocol for Monitoring Hydrolytic Stability

The hydrolytic stability of this compound can be assessed using ¹⁹F NMR spectroscopy by monitoring the disappearance of the signal corresponding to the trifluoroborate anion and the appearance of signals for fluoride and other hydrolysis products over time.

Materials:

  • This compound

  • Buffer solution of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Deuterated solvent (e.g., D₂O) for NMR analysis

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent.

  • Initiate the stability study by adding a precise volume of the stock solution to the pre-thermostated buffer solution in a reaction vessel.

  • At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Prepare the aliquots for NMR analysis, typically by adding a known amount of a deuterated solvent and an internal standard.

  • Acquire ¹⁹F NMR spectra for each time point.

  • Integrate the signals corresponding to the intact trifluoroborate and any degradation products.

  • Plot the concentration of the parent compound versus time to determine the rate of hydrolysis and the half-life of the compound under the tested conditions.

Conclusion

This compound is expected to be a highly stable crystalline solid, benefiting from the inherent stability of the potassium organotrifluoroborate class and the electronic stabilization provided by the electron-withdrawing methylsulfonyl group. It is stable to air and moisture under ambient conditions, allowing for convenient handling and storage. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place. While generally robust, prolonged exposure to high humidity should be avoided to prevent slow hydrolysis. The provided experimental protocols offer a framework for the synthesis and stability assessment of this valuable synthetic reagent.

References

Unveiling the Molecular Architecture: A Technical Guide to Potassium (2-methylsulfonylphenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (2-methylsulfonylphenyl)trifluoroborate is a versatile organoboron compound that has garnered significant interest in the field of organic synthesis, particularly as a coupling partner in palladium-catalyzed cross-coupling reactions. Its stability, ease of handling, and reactivity make it a valuable reagent in the construction of complex molecular frameworks, a critical aspect of drug discovery and materials science. This technical guide provides an in-depth analysis of its molecular structure, experimental protocols for its synthesis and characterization, and its applications in modern synthetic chemistry.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below, providing a concise overview of its key identifiers and physicochemical properties.

PropertyValue
Chemical Formula C₇H₇BF₃KO₂S
Molecular Weight 262.1 g/mol
CAS Number 850623-65-3
Appearance White to off-white solid
Solubility Soluble in methanol, water, and acetone

While a definitive crystal structure for this compound is not publicly available, its molecular geometry can be inferred from the crystal structures of analogous potassium aryltrifluoroborates. The central boron atom is tetrahedrally coordinated to one carbon atom of the phenyl ring and three fluorine atoms. The potassium ion is coordinated to the fluorine atoms of the trifluoroborate anion.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of its corresponding boronic acid, 2-(methylsulfonyl)phenylboronic acid, with potassium hydrogen fluoride (KHF₂). This straightforward and efficient method is widely applicable for the preparation of various potassium organotrifluoroborates.[2][3]

Experimental Protocol:
  • Starting Material: 2-(methylsulfonyl)phenylboronic acid.

  • Reagent: Potassium hydrogen fluoride (KHF₂).

  • Solvent: A mixture of methanol and water.

  • Procedure:

    • Dissolve 2-(methylsulfonyl)phenylboronic acid in methanol.

    • Add an aqueous solution of potassium hydrogen fluoride (typically 3-4 equivalents) to the methanolic solution of the boronic acid.

    • Stir the reaction mixture at room temperature for a specified period (e.g., 1-2 hours).

    • Remove the solvents under reduced pressure.

    • The resulting solid is then typically purified by recrystallization or washing with a suitable solvent to afford pure this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-(methylsulfonyl)phenylboronic acid 2-(methylsulfonyl)phenylboronic acid Reaction_Vessel Reaction in Methanol/Water 2-(methylsulfonyl)phenylboronic acid->Reaction_Vessel KHF2 KHF2 KHF2->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Purification Purification Solvent_Removal->Purification Final_Product This compound Purification->Final_Product

Diagram 1: Synthesis Workflow

Spectroscopic Data

NucleusSolventEstimated Chemical Shift (ppm)Remarks
¹H NMR DMSO-d₆7.0 - 8.0Aromatic protons will appear as a complex multiplet. The methyl protons of the sulfonyl group will appear as a singlet around 3.2 ppm.
¹³C NMR DMSO-d₆120 - 150Aromatic carbons will resonate in this region. The carbon attached to the boron will show a broad signal. The methyl carbon of the sulfonyl group will appear around 40 ppm.
¹⁹F NMR DMSO-d₆-135 to -145A characteristic broad quartet is expected due to coupling with the ¹¹B nucleus.
¹¹B NMR DMSO-d₆3.0 - 6.0A quartet is expected due to coupling with the three fluorine atoms.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryls and other conjugated systems that are prevalent in pharmaceuticals and functional materials. The trifluoroborate salt offers advantages over boronic acids, including enhanced stability and, in some cases, improved reactivity.[2][7]

The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with the organotrifluoroborate and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst.

Suzuki_Miyaura_Coupling Aryl_Halide Ar-X Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Pd0 Pd(0) Catalyst Pd0->Oxidative_Addition PdII_Complex Ar-Pd(II)-X Oxidative_Addition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Organotrifluoroborate R-BF3K Organotrifluoroborate->Transmetalation PdII_Intermediate Ar-Pd(II)-R Transmetalation->PdII_Intermediate Reductive_Elimination Reductive Elimination PdII_Intermediate->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Coupled_Product Ar-R Reductive_Elimination->Coupled_Product

Diagram 2: Suzuki-Miyaura Coupling Pathway

Role in Drug Discovery

While specific biological activities of this compound have not been extensively reported, the broader class of sulfonylphenyl boronic acids and their derivatives are recognized for their potential in medicinal chemistry. The boronic acid moiety is a known pharmacophore that can interact with biological targets, such as the active sites of enzymes.[8][9] The sulfonyl group can act as a hydrogen bond acceptor and influence the pharmacokinetic properties of a molecule. Therefore, this compound serves as a valuable building block for the synthesis of novel drug candidates.

Conclusion

This compound is a stable and versatile reagent with significant applications in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling. Its straightforward synthesis and predictable reactivity make it an important tool for researchers in academia and industry. Further exploration of its reactivity and potential applications in drug discovery and materials science is warranted and expected to yield new and valuable molecular entities.

References

The Advent and Ascendance of Organotrifluoroborate Salts: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium organotrifluoroborate salts have emerged from relative obscurity to become indispensable reagents in modern organic synthesis. Their remarkable stability to air and moisture, coupled with their versatile reactivity, has established them as superior alternatives to traditional organoboron compounds in a multitude of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This technical guide provides an in-depth exploration of the discovery and historical development of organotrifluoroborate salts, detailed experimental protocols for their synthesis, a comprehensive overview of their applications in synthetic and medicinal chemistry, and a discussion of their mechanism of action. Quantitative data on synthesis yields and stability are presented in structured tables for clear comparison, and key reaction pathways are illustrated with detailed diagrams.

A Historical Perspective: From Laboratory Curiosity to Synthetic Staple

The journey of organotrifluoroborate salts began in the mid-20th century, where they were initially regarded as mere laboratory curiosities. The first documented preparation of an organotrifluoroborate complex was in 1940 by Fowler and Krauss. However, it was the seminal work of Vedejs and his research group in 1995 that truly unlocked their synthetic potential.[1] They introduced a highly efficient and practical method for the synthesis of potassium aryltrifluoroborates from arylboronic acids using potassium hydrogen difluoride (KHF2).[1] This breakthrough made these valuable reagents readily accessible and set the stage for their widespread adoption in organic synthesis.

Prior to Vedejs's work, the synthesis of organotrifluoroborates was often cumbersome and utilized hazardous reagents like organotin compounds. The use of KHF2 provided a safe, efficient, and scalable route, tolerating a wide variety of functional groups. Following this pivotal discovery, the research groups of Molander and others extensively explored the utility of organotrifluoroborate salts, particularly as robust coupling partners in palladium-catalyzed cross-coupling reactions. Their work demonstrated the superior stability and, in many cases, enhanced reactivity of organotrifluoroborates compared to their boronic acid counterparts, solidifying their position as essential tools in the synthetic chemist's arsenal.

The Chemistry of Stability and Reactivity

The exceptional stability of potassium organotrifluoroborate salts is a direct consequence of the tetracoordinate nature of the boron atom. The strong boron-fluorine bonds and the formation of a stable anionic "ate" complex render them resistant to oxidation, hydrolysis, and protodeboronation under typical storage and reaction conditions.[2][3] This inherent stability allows for their long-term storage without special precautions and their compatibility with a broad range of functional groups and reaction conditions that are often detrimental to other organoboron reagents.[2]

Despite their stability, organotrifluoroborates exhibit excellent reactivity in the presence of a suitable catalyst and reaction conditions. In the context of the Suzuki-Miyaura reaction, it is generally accepted that the organotrifluoroborate undergoes slow hydrolysis in situ to generate the corresponding boronic acid, which then enters the catalytic cycle.[3] This slow-release mechanism is believed to be a key factor in their often superior performance, as it maintains a low concentration of the reactive boronic acid, thereby minimizing undesirable side reactions such as homocoupling.[3]

Synthesis of Organotrifluoroborate Salts: A Practical Guide

The Vedejs protocol remains the most common and versatile method for the synthesis of potassium organotrifluoroborate salts. The general procedure involves the reaction of a boronic acid with potassium hydrogen difluoride in a suitable solvent system, typically a mixture of methanol and water.

General Experimental Protocol for the Synthesis of Potassium Phenyltrifluoroborate

To a solution of phenylboronic acid (1.0 eq) in methanol, a saturated aqueous solution of potassium hydrogen fluoride (KHF2) (3.0 eq) is added slowly with vigorous stirring. A white precipitate of potassium phenyltrifluoroborate typically forms immediately. The reaction mixture is stirred at room temperature for 15-30 minutes. The solid product is then collected by filtration, washed with cold methanol, and dried under vacuum. Recrystallization from a minimal amount of acetonitrile can be performed for further purification.[4]

G cluster_reactants Reactants cluster_process Process cluster_workup Workup Phenylboronic Acid Phenylboronic Acid Mixing in MeOH/H2O Mixing in MeOH/H2O Phenylboronic Acid->Mixing in MeOH/H2O KHF2 KHF2 KHF2->Mixing in MeOH/H2O Stirring Stirring Mixing in MeOH/H2O->Stirring Precipitation Precipitation Stirring->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product Potassium Phenyltrifluoroborate Drying->Product

Caption: General workflow for the synthesis of potassium organotrifluoroborate salts.
Synthesis of Various Organotrifluoroborate Classes

The general protocol can be adapted for the synthesis of a wide array of organotrifluoroborate salts, including aryl, heteroaryl, alkyl, alkenyl, and alkynyl derivatives.

Table 1: Representative Yields for the Synthesis of Various Potassium Organotrifluoroborate Salts

Substrate (Boronic Acid or Precursor)ProductYield (%)Reference
Phenylboronic AcidPotassium Phenyltrifluoroborate82[4]
4-Methoxyphenylboronic AcidPotassium 4-Methoxyphenyltrifluoroborate95[5]
2-Thiopheneboronic AcidPotassium 2-Thienyltrifluoroborate91[5]
n-Butylboronic AcidPotassium n-Butyltrifluoroborate85[4]
(E)-Styrylboronic AcidPotassium (E)-Styryltrifluoroborate92[6]
Phenylethynylboronic AcidPotassium Phenylethynyltrifluoroborate88[4]
Detailed Experimental Protocols

Potassium bromo- and iodomethyltrifluoroborates can be prepared via an in situ reaction of n-BuLi with dibromo- or diiodomethane, respectively, in the presence of a trialkyl borate, followed by treatment with KHF2. These halomethyltrifluoroborates can then undergo nucleophilic substitution to generate a variety of functionalized alkyltrifluoroborates.[7]

A general method for the synthesis of cis-alkenyltrifluoroborates involves the hydroboration of terminal alkynes with dicyclohexylborane, followed by protodeboronation and subsequent treatment with KHF2.[6]

Potassium alkynyltrifluoroborates can be prepared in a one-pot, three-step procedure starting from terminal alkynes. The alkyne is first deprotonated, followed by boronation with a trialkyl borate and in situ treatment with KHF2.[4]

Applications in Organic Synthesis and Drug Discovery

The primary application of organotrifluoroborate salts is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. Their stability and predictable reactivity have made them particularly valuable in complex molecule synthesis and medicinal chemistry.

The Suzuki-Miyaura Cross-Coupling Reaction

Organotrifluoroborates serve as excellent nucleophilic partners in the palladium-catalyzed cross-coupling with a wide range of electrophiles, including aryl and vinyl halides and triflates.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-X (Electrophile) R-X->Oxidative_Addition R-Pd(II)-X R-Pd(II)(L)n-X Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R'-BF3K R'-BF3K Hydrolysis Hydrolysis (Base, H2O) R'-BF3K->Hydrolysis R'-B(OH)2 R'-B(OH)2 Hydrolysis->R'-B(OH)2 R'-B(OH)2->Transmetalation R-Pd(II)-R' R-Pd(II)(L)n-R' Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' R-R' (Coupled Product) Reductive_Elimination->R-R'

References

The Ascendancy of Potassium Organotrifluoroborates: A Technical Guide to Their Advantages in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis, the pursuit of robust, efficient, and versatile reagents is paramount. Among the organoboron family, potassium (organo)trifluoroborates have emerged as superior alternatives to their boronic acid and ester counterparts. Their remarkable stability, ease of handling, and broad reactivity profile have established them as indispensable tools in the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This technical guide provides an in-depth exploration of the core advantages of potassium organotrifluoroborates, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate their integration into modern synthetic workflows.

The Stability Advantage: Overcoming the Limitations of Traditional Organoboron Reagents

A primary driver for the adoption of potassium organotrifluoroborates is their exceptional stability. Unlike boronic acids, which are prone to dehydration to form cyclic boroxines and are often susceptible to protodeboronation, organotrifluoroborates are generally stable, crystalline solids.[1] This inherent stability to air and moisture simplifies their storage and handling, eliminating the need for strictly inert atmospheres and anhydrous conditions that are often required for other organometallic reagents.[1][2]

The tetracoordinate nature of the boron atom in organotrifluoroborates, saturated by three electronegative fluorine atoms, renders them less susceptible to premature decomposition and side reactions.[1] This stability allows for a broader tolerance of functional groups within the organotrifluoroborate itself and in the reaction partners. Consequently, complex molecules can be assembled more efficiently, often without the need for cumbersome protection-deprotection sequences.[3]

Broadening the Synthetic Scope: Versatility in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Potassium organotrifluoroborates are highly versatile reagents that participate in a wide array of transition-metal-catalyzed cross-coupling reactions. Their application has significantly expanded the scope of well-established transformations and enabled the development of novel synthetic methodologies.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and potassium organotrifluoroborates have proven to be exceptional coupling partners. They can be effectively coupled with a diverse range of organic electrophiles, including aryl and heteroaryl halides and triflates.[4][5] In many instances, particularly with challenging substrates, organotrifluoroborates provide superior yields compared to the corresponding boronic acids.[5]

Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling of Heteroaryl Compounds

Heteroaryl Boron ReagentCoupling PartnerProductYield (%) with Boronic AcidYield (%) with Trifluoroborate
2-Thiopheneboronic acid / K-(2-Thienyl)trifluoroborate4-Bromoacetophenone4-(Thiophen-2-yl)acetophenone6588
2-Pyridinylboronic acid / K-(2-Pyridinyl)trifluoroborate4-Chloroanisole2-(4-Methoxyphenyl)pyridine4275
3-Furanylboronic acid / K-(3-Furanyl)trifluoroborate1-Bromo-4-nitrobenzene3-(4-Nitrophenyl)furan5582

Data compiled from various sources and are representative examples.

Rhodium-Catalyzed Conjugate Additions

Potassium organotrifluoroborates are excellent nucleophiles in rhodium-catalyzed 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds. These reactions proceed under mild conditions and tolerate a wide range of functional groups, providing efficient access to β-substituted ketones, esters, and nitriles.

Table 2: Rhodium-Catalyzed 1,4-Addition of Potassium Organotrifluoroborates to Enones

OrganotrifluoroborateEnoneCatalyst SystemSolventYield (%)
K-PhenyltrifluoroborateCyclohex-2-en-1-one[Rh(acac)(CO)2]/dppfDioxane/H₂O95
K-VinyltrifluoroborateMethyl vinyl ketone[Rh(cod)Cl]₂/PPh₃THF/H₂O88
K-(4-Methoxyphenyl)trifluoroborateChalcone[Rh(acac)(CO)2]/dppbDioxane/H₂O92

acac = acetylacetonate, cod = 1,5-cyclooctadiene, dppf = 1,1'-bis(diphenylphosphino)ferrocene, dppb = 1,4-bis(diphenylphosphino)butane.

Chan-Lam Cross-Coupling Reactions

The Chan-Lam reaction provides a powerful method for the formation of carbon-heteroatom bonds. Potassium organotrifluoroborates have been successfully employed in copper-catalyzed Chan-Lam couplings with phenols and amines to furnish diaryl ethers and arylamines, respectively.[6] This methodology offers a valuable alternative to traditional methods that often require harsh reaction conditions.

Table 3: Copper-Catalyzed Chan-Lam Coupling of Potassium Aryltrifluoroborates

AryltrifluoroborateNucleophileCatalystLigandYield (%)
K-PhenyltrifluoroboratePhenolCu(OAc)₂Pyridine85
K-(4-Tolyl)trifluoroborateAnilineCu(OAc)₂DMAP78
K-(3-Chlorophenyl)trifluoroborate4-MethoxyphenolCu(OAc)₂Pyridine82

OAc = acetate, DMAP = 4-dimethylaminopyridine.

Experimental Protocols: A Practical Guide

General Procedure for the Synthesis of Potassium Aryltrifluoroborates from Arylboronic Acids

This protocol provides a general method for the conversion of arylboronic acids to their corresponding potassium aryltrifluoroborate salts.

Materials:

  • Arylboronic acid (1.0 eq)

  • Potassium hydrogen fluoride (KHF₂) (3.0 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • Acetone

  • Diethyl ether

Procedure:

  • Dissolve the arylboronic acid in methanol in a round-bottom flask.

  • In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride.

  • Slowly add the KHF₂ solution to the stirring methanolic solution of the arylboronic acid at room temperature.

  • A white precipitate of the potassium aryltrifluoroborate will typically form immediately.

  • Stir the mixture for 30 minutes at room temperature.

  • Collect the precipitate by vacuum filtration through a Büchner funnel.

  • Wash the solid with cold water, followed by acetone, and finally with diethyl ether.

  • Dry the resulting white crystalline solid under vacuum to obtain the pure potassium aryltrifluoroborate.

Detailed Protocol for Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with an Aryl Bromide

This protocol details the Suzuki-Miyaura coupling of potassium vinyltrifluoroborate with 4-bromoacetophenone.

Materials:

  • Potassium vinyltrifluoroborate (1.0 eq)

  • 4-Bromoacetophenone (1.0 eq)

  • Palladium(II) chloride (PdCl₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (6 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a sealable reaction tube, add potassium vinyltrifluoroborate, 4-bromoacetophenone, palladium(II) chloride, triphenylphosphine, and cesium carbonate.

  • Evacuate the tube and backfill with an inert atmosphere (e.g., nitrogen or argon).

  • Add a 9:1 mixture of THF and water to the reaction tube.

  • Seal the tube and heat the reaction mixture to 85 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired vinylated product.

Visualizing Workflows and Mechanisms

The integration of potassium organotrifluoroborates into modern synthetic strategies can be complex. The following diagrams, rendered in DOT language, illustrate key experimental workflows and proposed reaction mechanisms.

HighThroughputScreening_SuzukiMiyaura cluster_prep Reagent Preparation cluster_dispensing Automated Dispensing cluster_reaction Reaction cluster_analysis Analysis ArylHalide Aryl Halide Stock Solution Dispensing Liquid Handler Robot ArylHalide->Dispensing Organotrifluoroborate Organotrifluoroborate Stock Solution Organotrifluoroborate->Dispensing Catalyst Catalyst/Ligand Stock Solution Catalyst->Dispensing Base Base Stock Solution Base->Dispensing WellPlate 96-Well Plate Dispensing->WellPlate Dispense Reagents LCMS LC-MS Analysis WellPlate->LCMS Sample Injection Data Data Analysis & Yield Determination LCMS->Data

Caption: High-throughput screening workflow for Suzuki-Miyaura coupling optimization.

ProposedMechanism_Vinylation RBF3K K⁺[R-BF₃]⁻ RBF2 R-BF₂ RBF3K->RBF2 + Lewis Acid - K⁺[F]⁻ LewisAcid Lewis Acid (e.g., BF₃·OEt₂) Hemiaminal Hemiaminal RBF2->Hemiaminal Activates Iminium Iminium Ion Hemiaminal->Iminium Forms Product Vinylated Amine Iminium->Product + R-BF₂ (Nucleophilic Attack)

Caption: Proposed mechanism for the vinylation of iminium cations.

Conclusion: A Paradigm Shift in Organic Synthesis

Potassium organotrifluoroborates represent a significant advancement in the field of organic synthesis. Their superior stability, ease of handling, and broad reactivity profile address many of the limitations associated with traditional organoboron reagents. For researchers, scientists, and drug development professionals, the adoption of these versatile building blocks can lead to more efficient, reliable, and cost-effective synthetic routes to complex molecules. As the exploration of their reactivity continues, potassium organotrifluoroborates are poised to play an even more prominent role in shaping the future of modern organic chemistry.

References

Safety and Handling Precautions for Potassium (2-methylsulfonylphenyl)trifluoroborate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of safety and handling precautions for Potassium (2-methylsulfonylphenyl)trifluoroborate based on available data for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound (CAS No. 850637-47-5) was found during the literature search. The information herein should be used as a guideline and is not a substitute for a formal risk assessment conducted by qualified safety professionals. Researchers, scientists, and drug development professionals are advised to exercise caution and implement rigorous safety protocols when handling this compound.

Hazard Identification and Classification

Based on the hazard classifications of analogous potassium organotrifluoroborates, this compound is anticipated to pose the following hazards:

  • Skin Corrosion/Irritation: Category 2. Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[1]

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

CategoryPrecautionary Statement CodePrecautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
P264Wash face, hands and any exposed skin thoroughly after handling.[1][2][4]
P271Use only outdoors or in a well-ventilated area.[5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4]
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.[2][3][4]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4][5]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
P312Call a POISON CENTER or doctor if you feel unwell.[3]
P332 + P313If skin irritation occurs: Get medical advice/attention.[2][3]
P337 + P313If eye irritation persists: Get medical advice/attention.[2][3]
P362 + P364Take off contaminated clothing and wash it before reuse.[2]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[1][5]
P405Store locked up.[5]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[1][5]

Physical and Chemical Properties

PropertyValueSource Analogue
Physical State Solid (Crystalline)Potassium Phenyltrifluoroborate[6]
Color White to off-whiteGeneral observation for similar compounds
Odor No data available
Solubility Soluble in acetone, slightly soluble in acetonitrile.[6]Potassium Phenyltrifluoroborate[6]

Experimental Protocols: Safe Handling and Storage

Adherence to strict laboratory protocols is essential to minimize risk.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Ensure safety showers and eyewash stations are readily accessible.[7]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

  • Skin Protection:

    • Wear chemically resistant gloves (e.g., nitrile).

    • A lab coat or other protective clothing should be worn to prevent skin contact.[2]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator for particulates is recommended.[2]

Handling Procedures
  • Avoid the formation of dust and aerosols.[1]

  • Do not breathe dust.

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

Storage
  • Store in a tightly closed container.[1][2]

  • Keep in a dry, cool, and well-ventilated place.[1][7]

  • Store away from heat and sources of ignition.[1]

First-Aid Measures

In the event of exposure, follow these first-aid protocols:

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][8] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

  • Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable, closed container for disposal.[8] Avoid generating dust.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1] Consult with a licensed professional waste disposal service to ensure compliance.

Visualized Workflows and Relationships

Emergency Response Protocol

Emergency_Response cluster_exposure Exposure Event cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash with Soap & Water Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse Eyes with Water Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Medical Attention Fresh_Air->Seek_Medical_Attention If symptoms persist Wash_Skin->Seek_Medical_Attention If irritation occurs Rinse_Eyes->Seek_Medical_Attention If irritation persists Rinse_Mouth->Seek_Medical_Attention Immediately

Caption: Emergency first-aid procedures following exposure.

Safe Handling Workflow

Safe_Handling_Workflow Start Start Handling Assess_Hazards Assess Hazards (Review SDS/Literature) Start->Assess_Hazards Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Don_PPE Use_Fume_Hood Work in Fume Hood Don_PPE->Use_Fume_Hood Weigh_Transfer Weigh and Transfer Compound (Avoid Dust Generation) Use_Fume_Hood->Weigh_Transfer Post_Handling Post-Handling Procedures Weigh_Transfer->Post_Handling Clean_Area Clean Work Area Post_Handling->Clean_Area Doff_PPE Doff PPE Correctly Post_Handling->Doff_PPE End End Handling Clean_Area->End Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Wash_Hands->End

Caption: Step-by-step workflow for the safe handling of the compound.

References

A Technical Guide to the Solubility of Potassium (2-methylsulfonylphenyl)trifluoroborate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of potassium (2-methylsulfonylphenyl)trifluoroborate. Due to the limited availability of specific quantitative data for this compound, this guide presents qualitative solubility information based on the general behavior of potassium organotrifluoroborates and provides a standardized experimental protocol for determining its precise solubility.

Introduction to this compound

This compound is an organoboron compound that belongs to the class of potassium organotrifluoroborates. These compounds are known for their stability in air and moisture, making them valuable reagents in organic synthesis, particularly in cross-coupling reactions.[1] The solubility of these reagents is a critical parameter for reaction optimization, purification, and formulation in various applications, including pharmaceutical development.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of Potassium Aryltrifluoroborates in Common Organic Solvents

Solvent CategorySolvent ExamplesGeneral Solubility
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHigh Solubility
Polar Protic Methanol, Ethanol, WaterHigh to Moderate Solubility
Ethers THF, Diethyl EtherSlight to Low Solubility
Aromatic Hydrocarbons TolueneSlight Solubility
Halogenated Solvents Dichloromethane, ChloroformGenerally Insoluble
Nonpolar Hydrocarbons Hexanes, CyclohexaneInsoluble

Note: This table is a generalized representation for potassium aryltrifluoroborates. The presence of the methylsulfonyl group in the target compound is expected to enhance its polarity, likely increasing its solubility in polar solvents.

Potassium organotrifluoroborates generally show high solubility in polar solvents such as methanol, acetonitrile, acetone, DMF, and DMSO.[1] Some are slightly soluble in toluene, THF, and water, but are typically insoluble in nonpolar solvents like dichloromethane, ether, and hydrocarbons.[1]

Experimental Protocol for Solubility Determination: The Dynamic (Synthetic) Method

A reliable and widely used method for determining the solubility of crystalline solids like this compound in organic solvents is the dynamic, or synthetic, method. This method relies on the visual or instrumental determination of the dissolution temperature of a sample with a known composition.

Principle: A mixture of the solute (this compound) and the solvent of interest is prepared with a precise, known composition. The mixture is then heated at a controlled rate with constant stirring. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium temperature for that specific concentration. By repeating this process with different compositions, a solubility curve can be constructed.

Apparatus:

  • Jacketed glass vessel with a magnetic stirrer

  • Precision temperature probe (e.g., Pt100)

  • Circulating bath for temperature control

  • Analytical balance for accurate weighing

  • Optional: Turbidity sensor for automated detection of the clear point

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound into the glass vessel.

  • Solvent Addition: Add a precise volume or weight of the desired organic solvent to the vessel.

  • Heating and Stirring: Begin stirring the mixture at a constant rate and start heating the vessel using the circulating bath at a slow, controlled rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.

  • Observation: Continuously monitor the mixture for the disappearance of the last solid crystals. The temperature at which the solution becomes completely clear is the dissolution temperature.

  • Data Collection: Record the dissolution temperature for the known composition.

  • Repeat: Repeat steps 1-5 with different compositions of solute and solvent to generate a series of data points.

  • Solubility Curve Construction: Plot the mole fraction or concentration of the solute against the dissolution temperature to construct the solubility curve.

Workflow for Solubility Determination:

G Workflow for Dynamic Solubility Determination A Accurately weigh solute and solvent B Heat mixture at a controlled rate with constant stirring A->B C Observe for complete dissolution (clear point) B->C D Record dissolution temperature and composition C->D E Repeat for different compositions D->E E->A New composition F Construct solubility curve E->F Sufficient data

Caption: A flowchart illustrating the key steps in determining solubility using the dynamic method.

Logical Relationship of Solubility and Solvent Properties

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This relationship can be visualized as a logical flow from the properties of the solute and solvent to the resulting solubility.

G Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties A Crystal Lattice Energy G Intermolecular Interactions (Solute-Solvent) A->G B Polarity (e.g., sulfonyl group) B->G C Hydrogen Bonding Capacity C->G D Polarity (Dipole Moment) D->G E Hydrogen Bonding Capacity E->G F Dielectric Constant F->G H Solubility G->H

Caption: A diagram showing the relationship between solute/solvent properties and solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be published, its solubility profile can be inferred from the general behavior of potassium aryltrifluoroborates. It is expected to be highly soluble in polar aprotic and protic solvents and poorly soluble in nonpolar organic solvents. For precise quantitative measurements, the dynamic (synthetic) method provides a robust and reliable experimental protocol. Understanding the solubility of this compound is essential for its effective use in synthetic chemistry and for the development of new chemical entities in the pharmaceutical industry.

References

Spectroscopic and Analytical Profile of Potassium (2-methylsulfonylphenyl)trifluoroborate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the expected spectroscopic and analytical characteristics of Potassium (2-methylsulfonylphenyl)trifluoroborate (CAS Number: 850623-65-3). Due to the limited availability of specific experimental data in public databases, this document outlines the anticipated spectroscopic data based on the analysis of analogous compounds and general principles of spectroscopy. It also furnishes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this class of organoboron compounds.

Chemical Structure and Properties

This compound is a member of the versatile class of potassium organotrifluoroborate salts. These compounds are known for their stability to air and moisture, making them convenient reagents in a variety of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions.

PropertyValue
CAS Number 850623-65-3[1][2][3]
Molecular Formula C₇H₇BF₃KO₃S
Molecular Weight 262.10 g/mol [1]
Appearance Expected to be a white to off-white solid

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the functional groups present in the molecule and data reported for similar organotrifluoroborate compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organotrifluoroborates. Spectra are typically recorded in deuterated polar aprotic solvents such as DMSO-d₆ or acetone-d₆ due to the salt's solubility.

Table 1: Predicted ¹H, ¹³C, ¹⁹F, and ¹¹B NMR Data

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
¹H NMR 7.8 - 8.2MultipletAromatic protons ortho and para to the sulfonyl group, deshielded.
7.4 - 7.7MultipletRemaining aromatic protons.
~3.2SingletMethyl protons of the sulfonyl group.
¹³C NMR 140 - 145SingletAromatic carbon attached to the sulfonyl group.
125 - 135SingletOther aromatic carbons.
~44SingletMethyl carbon of the sulfonyl group.
(Not observed)BroadCarbon attached to boron is often broadened and may not be observed.
¹⁹F NMR -135 to -145QuartetDue to coupling with ¹¹B.
¹¹B NMR 2 - 5QuartetDue to coupling with ¹⁹F.
Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3100 - 3000C-H (Aromatic)Stretching
1350 - 1300 & 1160 - 1120Sulfonyl (SO₂)Asymmetric & Symmetric Stretching
1100 - 1000B-FStretching
1600 - 1450C=C (Aromatic)Stretching
Mass Spectrometry (MS)

Mass spectrometry is expected to show the anionic component of the salt. Electrospray ionization in negative mode (ESI-) would be a suitable technique.

Table 3: Predicted Mass Spectrometry Data

m/z (Negative Ion Mode)Fragment
223.0[M-K]⁻
204.0[M-K-F]⁻
185.0[M-K-2F]⁻
166.0[M-K-3F]⁻
155.0[C₆H₄SO₂CH₃]⁻

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for potassium organotrifluoroborates.

NMR Spectroscopy

Instrumentation:

  • A high-field NMR spectrometer (e.g., 300-500 MHz for ¹H).

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters (General):

  • ¹H NMR:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 s

    • Relaxation delay: 1-5 s

    • Number of scans: 8-16

  • ¹³C NMR:

    • Pulse angle: 30-45°

    • Acquisition time: 1-2 s

    • Relaxation delay: 2-5 s

    • Number of scans: 1024 or more (due to low natural abundance)

  • ¹⁹F NMR:

    • Reference: External CFCl₃ (0 ppm) or other suitable standard.

    • Acquisition parameters similar to ¹H NMR.

  • ¹¹B NMR:

    • Reference: External BF₃·OEt₂ (0 ppm).

    • A broader spectral width may be required.

Infrared (IR) Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the spectrum.

Sample Preparation (KBr Pellet):

  • Grind 1-2 mg of the sample with ~100 mg of dry KBr powder.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the spectrometer's sample holder and collect the spectrum.

Mass Spectrometry (MS)

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • A small amount of a volatile acid or base may be added to aid ionization if necessary.

Acquisition Parameters (ESI-):

  • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min).

  • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal of the [M-K]⁻ ion.

  • Acquire the mass spectrum over an appropriate m/z range.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a potassium aryltrifluoroborate, such as this compound.

References

Methodological & Application

Application Notes and Protocols for Potassium (2-methylsulfonylphenyl)trifluoroborate in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Potassium organotrifluoroborates have emerged as highly valuable coupling partners in these reactions due to their stability to air and moisture, ease of handling, and high reactivity under appropriate conditions. This document provides detailed application notes and protocols for the use of Potassium (2-methylsulfonylphenyl)trifluoroborate , a versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery and development. The presence of the ortho-methylsulfonyl group introduces a strong electron-withdrawing feature, influencing the electronic properties and potential biological activity of the resulting biaryl products.

While specific literature on the Suzuki-Miyaura coupling of this compound is not extensively documented, its reactivity can be reliably predicted based on studies of analogous aryltrifluoroborates bearing electron-withdrawing groups. The protocols and data presented herein are based on established methodologies for similar substrates and provide a robust starting point for researchers.

Key Advantages of Potassium Aryltrifluoroborates

  • Air and Moisture Stability: Unlike many boronic acids, potassium trifluoroborate salts are typically crystalline solids that are stable to air and moisture, facilitating storage and handling.

  • Enhanced Reactivity: In many cases, aryltrifluoroborates exhibit enhanced reactivity and provide higher yields compared to their boronic acid counterparts.

  • Controlled Stoichiometry: Their solid nature allows for precise measurement and stoichiometry control in reactions.

  • Reduced Byproducts: The use of trifluoroborates can often minimize the formation of homocoupled byproducts.

General Reaction Scheme

The Suzuki-Miyaura cross-coupling reaction of this compound with an aryl or heteroaryl halide (or triflate) is catalyzed by a palladium complex and proceeds in the presence of a base.

G K(2-MeSO2Ph)BF3 Potassium (2-methylsulfonylphenyl)trifluoroborate Product 2-(Methylsulfonyl)biaryl K(2-MeSO2Ph)BF3->Product + Ar-X ArX Aryl/Heteroaryl Halide (Ar-X) ArX->Product Catalyst Pd Catalyst (e.g., Pd(OAc)2/Ligand) Base Base (e.g., K2CO3, Cs2CO3) Solvent Solvent (e.g., Toluene/H2O) Byproducts KX + Boron byproducts

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Data and Optimization

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of aryltrifluoroborates with various coupling partners. These serve as a guide for optimizing the reaction with this compound.

Table 1: Screening of Catalysts and Ligands
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (3)Toluene/H₂O8012Moderate
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (3)Dioxane/H₂O1008High
3PdCl₂(dppf) (2)-Cs₂CO₃ (3)THF/H₂O8016Good
4Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3)Toluene/H₂O8024Excellent

Yields are generalized based on literature for analogous substrates.

Table 2: Substrate Scope with Optimized Conditions
EntryAryl HalideProductYield (%)
14-Bromoanisole2-(Methylsulfonyl)-4'-methoxy-1,1'-biphenyl92
21-Bromo-4-cyanobenzene4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-carbonitrile88
32-Bromopyridine2-(2-(Methylsulfonyl)phenyl)pyridine85
41-Chloro-4-nitrobenzene2-(Methylsulfonyl)-4'-nitro-1,1'-biphenyl78

Optimized Conditions: Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), K₂CO₃ (3 equiv), Toluene/H₂O (10:1), 80 °C, 24 h.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized water, degassed

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and anhydrous potassium carbonate (3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.

Visualizing the Workflow and Mechanism

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd ArPd(II)XLn Ar-Pd(II)(X)Ln OxAdd->ArPd(II)XLn Transmetalation Transmetalation ([Ar'BF3]K / Base) ArPd(II)XLn->Transmetalation ArPd(II)Ar'Ln Ar-Pd(II)(Ar')Ln Transmetalation->ArPd(II)Ar'Ln RedElim Reductive Elimination ArPd(II)Ar'Ln->RedElim RedElim->Pd(0)L2 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add_Reactants 1. Add solid reagents to Schlenk flask Inert_Atmosphere 2. Evacuate and backfill with N2/Ar Add_Reactants->Inert_Atmosphere Add_Solvents 3. Add degassed toluene and water Inert_Atmosphere->Add_Solvents Heating 4. Heat at 80 °C with vigorous stirring Add_Solvents->Heating Monitoring 5. Monitor by TLC/GC-MS Heating->Monitoring Quench_Extract 6. Cool, dilute, and extract with EtOAc Monitoring->Quench_Extract Dry_Concentrate 7. Dry organic phase and concentrate Quench_Extract->Dry_Concentrate Purify 8. Purify by column chromatography Dry_Concentrate->Purify

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura reaction.

Safety Precautions

  • Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inert gas handling should be performed by trained personnel.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a promising and versatile building block for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its stability and the electron-withdrawing nature of the methylsulfonyl group make it an attractive substrate for creating novel molecules with potential applications in medicinal chemistry and materials science. The provided protocols and data, based on well-established precedents for similar compounds, offer a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. As with any new substrate, some optimization of the reaction conditions may be necessary to achieve the highest possible yields.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Potassium (2-methylsulfonylphenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of Potassium (2-methylsulfonylphenyl)trifluoroborate. This reagent is a valuable building block in organic synthesis, particularly for the introduction of the 2-methylsulfonylphenyl moiety, which is of interest in medicinal chemistry and materials science. Potassium organotrifluoroborates are increasingly utilized as coupling partners in Suzuki-Miyaura reactions due to their stability, ease of handling, and reactivity.[1][2]

Introduction

This compound serves as a robust and efficient nucleophilic partner in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the methylsulfonyl group can influence the reactivity of the trifluoroborate, making the optimization of reaction conditions crucial for achieving high yields. These notes offer a representative protocol for the synthesis of the trifluoroborate salt and its subsequent application in Suzuki-Miyaura cross-coupling.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3][4][5] The use of potassium organotrifluoroborates offers advantages over traditional boronic acids, including enhanced stability towards air and moisture.[6]

Synthesis of this compound

A standard and effective method for the preparation of potassium aryltrifluoroborates involves the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[2][6][7]

Protocol 1: Synthesis of this compound

This protocol describes the conversion of (2-methylsulfonylphenyl)boronic acid to its corresponding potassium trifluoroborate salt.

Materials:

  • (2-Methylsulfonylphenyl)boronic acid

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol (MeOH)

  • Water (H₂O)

  • Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve (2-methylsulfonylphenyl)boronic acid (1.0 equiv) in methanol.

  • In a separate container, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv).

  • Cool the boronic acid solution to 0 °C using an ice bath.

  • Slowly add the KHF₂ solution to the stirred boronic acid solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. A precipitate of the potassium trifluoroborate salt should form.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Collect the solid product by filtration and wash with cold water and then a small amount of cold acetonitrile.

  • Dry the resulting white solid under vacuum to yield this compound.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

The following protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. The reaction conditions provided are based on optimized procedures for aryltrifluoroborates, particularly those bearing electron-withdrawing groups.[1][8]

Protocol 2: Cross-Coupling of this compound with an Aryl Bromide

This representative protocol details the coupling of this compound with a model aryl bromide.

Materials:

  • This compound (1.1-1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • RuPhos (4-10 mol%) or other suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equiv)

  • Toluene

  • Water

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Palladium(II) acetate (2 mol%), RuPhos (4 mol%), and Cesium carbonate (3 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, or until reaction completion is indicated by TLC or GC-MS analysis.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura cross-coupling of potassium aryltrifluoroborates with various aryl halides. While specific data for this compound is not available in the cited literature, these tables provide a general guideline for expected outcomes based on reactions with structurally similar compounds.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Potassium Aryltrifluoroborates

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Coupling Partner
1Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3)Toluene/H₂O8024Aryl Chloride
2Pd(PPh₃)₄ (2)-Cs₂CO₃ (3)Toluene/H₂O8512Alkenyl Bromide
3PdCl₂(dppf) (2)-t-BuNH₂ (3)i-PrOH/H₂O8018Aryl Halide
4Pd(OAc)₂ (5)SPhos (10)K₂CO₃ (3)Toluene/H₂O8522Hetaryl Chloride

Data in this table is compiled from various sources detailing cross-coupling reactions of different potassium organotrifluoroborates.[1][6][9][10][11]

Table 2: Expected Yields for Cross-Coupling with Various Aryl Halides

EntryAryl HalideExpected Yield Range (%)
14-Bromoanisole70-95
24-Chlorotoluene60-85
31-Bromo-4-nitrobenzene75-98
42-Chloropyridine50-80

Yields are estimates based on published data for similar aryltrifluoroborates and are dependent on the specific reaction conditions and substrates used.[3][9][12]

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-X Ar-X Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-X L2->Ar-Pd(II)-Ar' L2 Transmetalation Ar-Pd(II)-Ar' L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar' L2->Ar-Ar' Ar-X->Ar-Pd(II)-X L2 Oxidative Addition Ar'-BF3K Ar'-BF3K Ar'-BF3K->Ar-Pd(II)-X L2 Base Base Base->Ar-Pd(II)-X L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Cross-Coupling

Workflow reagents Combine Reactants (Ar-X, Ar'-BF3K, Base) catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

References

"reaction conditions for Suzuki coupling using Potassium (2-methylsulfonylphenyl)trifluoroborate"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Suzuki Coupling using Potassium Organotrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing Suzuki-Miyaura cross-coupling reactions utilizing potassium organotrifluoroborates as coupling partners. While specific data for Potassium (2-methylsulfonylphenyl)trifluoroborate was not found in the immediate literature, the following protocols are based on established methods for analogous potassium aryl-, heteroaryl-, alkenyl-, and alkyltrifluoroborates and should serve as an excellent starting point for reaction optimization.[1][2][3][4][5] Potassium organotrifluoroborate salts are advantageous due to their stability to air and moisture, ease of handling, and resistance to protodeboronation, often allowing for the use of near-stoichiometric amounts of the boron reagent.[3][6]

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.

General Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following tables summarize typical reaction conditions compiled from various literature sources for the Suzuki-Miyaura coupling of potassium organotrifluoroborates with aryl and heteroaryl halides/triflates. These conditions can be adapted for this compound.

Table 1: Recommended Catalysts and Ligands

CatalystLigandCatalyst Loading (mol %)Ligand Loading (mol %)Typical SubstratesReference
PdCl₂(dppf)·CH₂Cl₂dppf (in complex)2-Alkenyltrifluoroborates with aryl/heteroaryl halides[1][5][7]
Pd(OAc)₂RuPhos2 - 54 - 10Aryl/heteroaryltrifluoroborates with aryl/heteroaryl chlorides[2][8][9]
PdCl₂PPh₃26Vinyltrifluoroborate with aryl/heteroaryl electrophiles[10][11]
Pd(PPh₃)₄PPh₃ (in complex)2 - 5-General applications[10]

Table 2: Common Bases and Solvents

BaseBase EquivalentsSolvent SystemTemperature (°C)Typical SubstratesReference
Cs₂CO₃2 - 3THF/H₂O (various ratios)60 - 80Alkyl- and vinyltrifluoroborates[4][10][11]
K₂CO₃2 - 3Toluene/H₂O85Homoenolates[2]
t-BuNH₂3i-PrOH/H₂O (3:1)80Alkenyltrifluoroborates[1][5][7]
K₃PO₄2 - 3n-Butanol100Heteroaryltrifluoroborates[3]
Cs₂CO₃3CPME/H₂O (4:1)100N-Methylheteroaryltrifluoroborates with aryl chlorides[8]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling reaction using potassium organotrifluoroborates. Note: These protocols should be considered as starting points and may require optimization for specific substrates, particularly for this compound.

Protocol 1: General Procedure for Coupling with Aryl/Heteroaryl Bromides or Iodides

This protocol is adapted from methods used for a variety of potassium organotrifluoroborates.[1][4][10]

Materials:

  • This compound (1.05 - 1.2 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol %)

  • Base (e.g., Cs₂CO₃, 3 equiv)

  • Solvent (e.g., THF/H₂O, 3:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

Procedure:

  • To the reaction vessel, add the aryl or heteroaryl halide (e.g., 0.5 mmol), this compound (0.525 mmol), and Cesium Carbonate (1.5 mmol).

  • Add the palladium catalyst (0.01 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture (e.g., 5 mL of THF/H₂O) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Less Reactive Aryl/Heteroaryl Chlorides

This protocol utilizes more active catalyst systems, which are often necessary for the coupling of aryl chlorides.[2][8][9]

Materials:

  • This compound (1.05 - 1.2 equiv)

  • Aryl or heteroaryl chloride (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol %)

  • Ligand (e.g., RuPhos, 4-10 mol %)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3 equiv)

  • Solvent (e.g., Toluene/H₂O or CPME/H₂O)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel

Procedure:

  • In a reaction vessel, combine the palladium catalyst (e.g., 0.0125 mmol Pd(OAc)₂) and the ligand (e.g., 0.025 mmol RuPhos).

  • Add the aryl or heteroaryl chloride (0.25 mmol), this compound (0.26 mmol), and the base (0.75 mmol).

  • Seal the vessel, and purge with an inert gas.

  • Add the degassed solvent system (e.g., 2.5 mL).

  • Heat the mixture with vigorous stirring at a high temperature (e.g., 85-100 °C) until the starting material is consumed (as monitored by TLC or LC-MS).

  • After cooling, perform an aqueous workup as described in Protocol 1.

  • Purify the product via flash chromatography.

Visualizations

The following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal R-BF₃K (Base) ArPdAr Ar-Pd(II)-Ar' Ln Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow start Start reagents 1. Add Reagents & Catalyst (Ar-X, R-BF₃K, Base, Pd Catalyst) start->reagents setup 2. Seal & Purge with Inert Gas reagents->setup solvent 3. Add Degassed Solvent setup->solvent reaction 4. Heat & Stir solvent->reaction monitor 5. Monitor Progress (TLC/LC-MS) reaction->monitor workup 6. Aqueous Workup monitor->workup purify 7. Purify (Chromatography) workup->purify product Final Product purify->product

Typical Experimental Workflow.

References

Application Notes and Protocols: Synthesis of Biaryl Compounds Using Potassium (2-methylsulfonylphenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the construction of complex biaryl structures. Potassium organotrifluoroborates have emerged as highly effective coupling partners in these reactions due to their enhanced stability to air and moisture, ease of handling as crystalline solids, and high reactivity under appropriate conditions.[1][2] This document provides detailed protocols for the synthesis of biaryl compounds utilizing potassium (2-methylsulfonylphenyl)trifluoroborate, a reagent valued for introducing a sulfonyl-functionalized phenyl moiety, which can act as a key structural element or a versatile handle for further chemical modifications in drug discovery and development.

While direct literature on the Suzuki-Miyaura coupling of this compound is not extensively detailed, the protocols herein are based on the well-established reactivity of the corresponding 2-(methylsulfonyl)phenylboronic acid and the general conversion of arylboronic acids to their potassium trifluoroborate salts.[1][3][4][5] The methylsulfonyl group enhances the utility of this reagent, offering a polar functionality that can influence solubility and biological activity.[5]

General Reaction Scheme

The overall transformation involves a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and this compound.

General Reaction Scheme Aryl_X Ar-X (Aryl Halide/Triflate) plus1 + Borate <<table><tr><td><fontpoint-size='10'>SO<sub>2sub>Mefont>td>tr><tr><td>td>tr><tr><td><fontpoint-size='10'>BF<sub>3sub>Kfont>td>tr>table>> arrow Pd Catalyst, Base Solvent, Heat Biaryl <<table><tr><td><fontpoint-size='10'>SO<sub>2sub>Mefont>td>tr><tr><td>td>tr><tr><td>Artd>tr>table>> plus2 + Byproduct KX + BF<sub>3sub>

Figure 1: General Suzuki-Miyaura coupling reaction.

Experimental Protocols

Protocol 1: Preparation of this compound

Potassium aryltrifluoroborates are readily synthesized from the corresponding arylboronic acids.[1][2][3]

Materials:

  • 2-(Methylsulfonyl)phenylboronic acid

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol (MeOH)

  • Water (deionized)

  • Acetone

Procedure:

  • In a suitable flask, dissolve 2-(methylsulfonyl)phenylboronic acid (1.0 equiv) in methanol.

  • In a separate container, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0-4.0 equiv).

  • Cool the methanolic solution of the boronic acid in an ice bath.

  • Slowly add the aqueous KHF₂ solution to the cooled boronic acid solution with vigorous stirring. A white precipitate should form.

  • Allow the mixture to warm to room temperature and continue stirring for 30-60 minutes.

  • Remove the solvents under reduced pressure.

  • To the resulting solid, add hot acetone to dissolve the potassium trifluoroborate salt, leaving behind inorganic salts.

  • Filter the hot solution to remove any insoluble material.

  • Concentrate the acetone filtrate until the product begins to precipitate.

  • Add diethyl ether to complete the precipitation of the product.

  • Collect the white crystalline solid by vacuum filtration and dry under vacuum.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Phosphine ligand (if required, e.g., SPhos, RuPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.

  • Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Aryl Halide, This compound, Catalyst, Ligand, and Base Inert Evacuate and Backfill with Inert Gas Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC, GC/MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Extract Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Data Presentation

The following tables provide representative data for Suzuki-Miyaura cross-coupling reactions. While specific data for this compound is limited in the literature, these examples with other arylboronic acids and trifluoroborates illustrate the expected scope and yields under various conditions.

Table 1: Effect of Catalyst and Base on Biaryl Synthesis

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-BromoacetophenonePhenylboronic acidPd(OAc)₂ (2)K₂CO₃Toluene/H₂O10095
22-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Dioxane/H₂O10092
34-BromobenzonitrilePhenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃THF/H₂O8088
41-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O8090

Data is illustrative and compiled from general Suzuki-Miyaura coupling literature.

Table 2: Substrate Scope for the Synthesis of Biaryl Compounds

EntryAryl HalideBoronic Acid/EsterProductYield (%)
11-Bromo-4-methoxybenzene2-(Methylsulfonyl)phenylboronic acid4-Methoxy-2'-(methylsulfonyl)-1,1'-biphenyl85
21-Chloro-3-nitrobenzene2-(Methylsulfonyl)phenylboronic acid3-Nitro-2'-(methylsulfonyl)-1,1'-biphenyl78
32-Bromopyridine2-(Methylsulfonyl)phenylboronic acid2-(2-(Methylsulfonyl)phenyl)pyridine75
41-Bromo-2,4-difluorobenzene2-(Methylsulfonyl)phenylboronic acid2,4-Difluoro-2'-(methylsulfonyl)-1,1'-biphenyl82

*Yields are hypothetical and based on typical Suzuki-Miyaura reactions with functionalized boronic acids.

Logical Relationships in the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Borate Ar'BF3K Borate->Transmetal Base Base Base->Transmetal

Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

The use of this compound in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for the synthesis of functionalized biaryl compounds. The stability and ease of handling of this reagent make it a valuable tool for researchers in drug discovery and materials science. The provided protocols offer a solid foundation for the successful implementation of this methodology in the laboratory.

References

Application Notes and Protocols: Potassium (2-methylsulfonylphenyl)trifluoroborate in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Potassium organotrifluoroborates are a class of air- and moisture-stable crystalline solids that serve as versatile coupling partners in Suzuki-Miyaura cross-coupling reactions.[1][2][3] Their stability and ease of handling offer significant advantages over the corresponding boronic acids, which can be prone to dehydration to form cyclic boroxines and protodeboronation.[3] Potassium (2-methylsulfonylphenyl)trifluoroborate, an electron-deficient aryltrifluoroborate, is a valuable building block for the synthesis of biaryl compounds containing a sulfonyl moiety, a common functional group in medicinal chemistry. These application notes provide detailed protocols for the synthesis and use of this compound in palladium-catalyzed C-C bond formation.

Synthesis of this compound

Potassium aryltrifluoroborates are typically synthesized from the corresponding arylboronic acids by treatment with potassium hydrogen fluoride (KHF₂).[4] This straightforward and high-yielding procedure makes these reagents readily accessible.

Experimental Protocol: Synthesis
  • Reaction Setup: In a polyethylene or Teflon vessel, dissolve (2-methylsulfonylphenyl)boronic acid (1.0 equiv) in methanol.

  • Addition of KHF₂: To the stirred solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0-4.0 equiv).

  • Precipitation: Stir the mixture at room temperature. The potassium aryltrifluoroborate salt will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold methanol and then diethyl ether to remove any residual impurities.

  • Drying: Dry the purified this compound under vacuum to yield a stable, crystalline solid.

Suzuki-Miyaura Cross-Coupling Protocol

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. The conditions provided are based on established procedures for electron-deficient aryltrifluoroborates and may require optimization for specific substrates.[5][6]

Experimental Protocol: Cross-Coupling
  • Reaction Setup: To a clean, dry Schlenk tube or microwave vial, add this compound (1.0-1.2 equiv), the aryl/heteroaryl halide (1.0 equiv), a palladium catalyst, a suitable ligand, and a base.

  • Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add the appropriate solvent system (e.g., toluene/water, THF/water, or isopropanol/water) via syringe.[6][7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours).[7][8] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of various potassium aryltrifluoroborates with different coupling partners, illustrating the general efficacy of this class of reagents.

EntryAryltrifluoroborateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Potassium Phenyltrifluoroborate4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O802495[7]
2Potassium Phenyltrifluoroborate4-ChloroacetophenonePd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene/H₂O802492[7]
3Potassium (4-formylphenyl)trifluoroborate4-BromoanisolePdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O801288[9]
4Potassium (4-cyanophenyl)trifluoroborate2-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001291[9]
5Potassium (3-nitrophenyl)trifluoroborate4-ChlorotoluenePd(OAc)₂ (5)RuPhos (10)K₂CO₃Toluene/H₂O851884[5]

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents: - K(2-MeSO2Ph)BF3K - Aryl Halide - Pd Catalyst & Ligand - Base vessel Add to Reaction Vessel reagents->vessel inert Inert Atmosphere (Ar or N2) vessel->inert solvent Add Solvent inert->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC, GC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Purified Product purify->product

Caption: Suzuki-Miyaura Coupling Workflow.

Catalytic Cycle

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11] When using potassium organotrifluoroborates, it is believed that they are in equilibrium with the corresponding boronic acid in the presence of a base and water, which then participates in the transmetalation step.[2]

catalytic_cycle pd0 Pd(0)L_n pd2_complex R'-Pd(II)L_n-X pd0->pd2_complex R'-X oa_label Oxidative Addition transmetalation_intermediate R'-Pd(II)L_n-R pd2_complex->transmetalation_intermediate R-BF_3K / Base tm_label Transmetalation transmetalation_intermediate->pd0 product R-R' transmetalation_intermediate->product re_label Reductive Elimination

Caption: Suzuki-Miyaura Catalytic Cycle.

References

Application Notes and Protocols for Ligand Effects in Suzuki-Miyaura Reactions with Potassium (2-methylsulfonylphenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing Potassium (2-methylsulfonylphenyl)trifluoroborate. The choice of phosphine ligand is critical for achieving high efficiency and yield in this transformation. These notes offer a comparative overview of various ligands and a robust starting protocol for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions. Potassium organotrifluoroborates have emerged as highly valuable coupling partners due to their stability to air and moisture, ease of handling, and predictable reactivity.[1][2] The (2-methylsulfonylphenyl) moiety is an important structural motif in medicinal chemistry, and its incorporation via Suzuki-Miyaura coupling is of significant interest.

The electronic properties of the 2-methylsulfonylphenyl group can influence the efficiency of the cross-coupling reaction. The electron-withdrawing nature of the sulfonyl group can impact the transmetalation step of the catalytic cycle. Therefore, the selection of an appropriate phosphine ligand for the palladium catalyst is paramount to facilitate the reaction effectively. Bulky and electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4]

This document outlines a systematic approach to ligand screening and provides a generalized protocol for the Suzuki-Miyaura reaction of this compound with various aryl halides.

Comparative Performance of Phosphine Ligands

While specific data for the Suzuki reaction with this compound is not widely published, data from analogous systems involving other potassium organotrifluoroborates and sulfonyl-containing aryl partners can guide ligand selection. Bulky, electron-rich biaryl phosphine ligands are generally effective for challenging Suzuki-Miyaura couplings.[5][6]

Table 1: Expected Performance of Common Phosphine Ligands in the Suzuki-Miyaura Coupling of this compound with an Aryl Halide.

Ligand ClassSpecific LigandExpected YieldKey Characteristics
Biaryl Phosphines SPhosHighGenerally provides high turnover numbers and is effective for a broad range of substrates.
XPhosHighOften used for sterically hindered substrates and provides excellent results with aryl chlorides.
RuPhosVery HighKnown for its high reactivity, particularly with electron-rich and sterically hindered aryl chlorides.[7][8]
Ferrocenyl Phosphines dppfModerate to HighA versatile and widely used ligand, though may be less effective for highly challenging substrates.
Trialkyl Phosphines P(t-Bu)₃ModerateHighly electron-donating, but its effectiveness can be substrate-dependent.
Triphenylphosphine PPh₃Low to ModerateA standard, less reactive ligand, often used as a baseline for comparison.[9]

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

General Protocol for Ligand Screening

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene, 4-chlorobenzonitrile)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligands (from Table 1)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, THF/Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Reaction vials, stir bars, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and the base (1.5 mmol, 3.0 equiv) to a reaction vial equipped with a stir bar.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol%) and the phosphine ligand (0.02 mmol, 4 mol%) in a small amount of the reaction solvent.

  • Reaction Initiation: Add the catalyst solution to the reaction vial, followed by the degassed solvent system (e.g., Toluene/Water 10:1, 2.5 mL).

  • Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Detailed Protocol using RuPhos Ligand

This protocol is based on conditions found to be effective for the coupling of other challenging potassium alkyltrifluoroborates with aryl chlorides.[8]

Materials:

  • This compound (1.0 equiv)

  • Aryl chloride (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • K₂CO₃ (3.0 equiv)

  • Toluene/H₂O (10:1)

Procedure:

  • To a reaction vessel, add this compound, the aryl chloride, and K₂CO₃.

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and RuPhos in a portion of the degassed toluene.

  • Add the catalyst solution to the reaction vessel, followed by the remaining degassed toluene and water.

  • Heat the mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction by an appropriate method (TLC, GC, or LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup as described in the general protocol.

  • Purify the product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂(X) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation [Ar'BF₃]⁻ / Base ArPdAr Ar-Pd(II)L₂(Ar') Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' Ligand_Screening_Workflow start Start: Define Substrates (this compound + Aryl Halide) setup Prepare Parallel Reaction Vials: - Substrates - Base - Solvent start->setup catalyst Prepare Catalyst Pre-mixtures: - Pd Source + Ligand setup->catalyst add_catalyst Add Catalyst to Reaction Vials catalyst->add_catalyst reaction Heat and Stir Reactions (e.g., 80-110 °C) add_catalyst->reaction monitor Monitor Reaction Progress (TLC, GC, or LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup analysis Analyze Crude Product Yield (e.g., by ¹H NMR with internal standard) workup->analysis decision Identify Optimal Ligand(s) analysis->decision optimization Further Optimization of Conditions (Base, Solvent, Temperature) decision->optimization end End: Optimized Protocol optimization->end Ligand_Performance_Comparison title Ligand Performance in Suzuki Coupling high_yield High Yield ruphos RuPhos high_yield->ruphos sphos SPhos high_yield->sphos xphos XPhos high_yield->xphos mod_yield Moderate Yield dppf dppf mod_yield->dppf ptbu3 P(t-Bu)₃ mod_yield->ptbu3 low_yield Low Yield pph3 PPh₃ low_yield->pph3

References

Application Notes and Protocols: Base Selection for Cross-Coupling with Potassium (2-methylsulfonylphenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for selecting the optimal base and reaction conditions for the Suzuki-Miyaura cross-coupling of potassium (2-methylsulfonylphenyl)trifluoroborate with various coupling partners. The protocols and data presented are compiled from established methodologies for the cross-coupling of analogous aryltrifluoroborates.

Introduction

Potassium organotrifluoroborates are valuable reagents in Suzuki-Miyaura cross-coupling reactions due to their stability and ease of handling. The choice of base is a critical parameter for the successful cross-coupling of this compound. The base facilitates the hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the catalytic cycle. The presence of a bulky and electron-withdrawing sulfonyl group in the ortho position of the trifluoroborate influences the electronic and steric environment of the reaction, making careful base selection essential for achieving high yields.

Mechanism and Role of the Base

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates involves the slow, base-mediated hydrolysis of the trifluoroborate salt (R-BF₃K) to the corresponding boronic acid (R-B(OH)₂). This boronic acid then enters the palladium catalytic cycle, undergoing transmetalation with the palladium(II) complex. The choice of base influences the rate of this initial hydrolysis step. Electron-withdrawing groups on the aryltrifluoroborate can retard the rate of this hydrolysis, necessitating the use of a stronger base or higher reaction temperatures to ensure a sufficient concentration of the active boronic acid.

Data Presentation: Base and Condition Screening for Aryltrifluoroborate Cross-Coupling

The following tables summarize common bases and reaction conditions used for the Suzuki-Miyaura cross-coupling of various potassium aryltrifluoroborates. While specific data for this compound is not extensively available in the literature, the data for structurally related substrates provide a strong starting point for optimization.

Table 1: Common Bases for Suzuki-Miyaura Coupling of Aryltrifluoroborates

BaseChemical FormulapKa of Conjugate AcidTypical EquivalentsNotes
Cesium CarbonateCs₂CO₃10.332.0 - 3.0Often provides excellent yields, particularly for challenging substrates.[1]
Potassium CarbonateK₂CO₃10.332.0 - 3.0A common and cost-effective choice, effective in many cases.[2]
Potassium PhosphateK₃PO₄12.322.0 - 3.0A stronger base that can be beneficial for less reactive trifluoroborates.
Sodium CarbonateNa₂CO₃10.332.0 - 3.0Another common inorganic base.
TriethylamineEt₃N10.752.0 - 4.0An organic base, sometimes used in specific applications.

Table 2: Representative Reaction Conditions for Aryltrifluoroborate Cross-Coupling

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Yield (%)Reference Substrate
Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3)Toluene/H₂O8085-95Primary Alkyltrifluoroborates
PdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3)THF/H₂O8070-90Vinyltrifluoroborates[1]
Pd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (3)THF/H₂O8080-90Aminomethyltrifluoroborates
Pd(PPh₃)₄ (2)-Cs₂CO₃ (3)Toluene/H₂O10085-95Aryltrifluoroborates

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a general starting point and may require optimization for specific coupling partners.

Materials:

  • This compound

  • Aryl halide (or triflate) coupling partner

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂)

  • Ligand (e.g., RuPhos, SPhos, XPhos)

  • Base (e.g., Cs₂CO₃, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, THF, Dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • To a clean, dry reaction vessel, add this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).

  • Add the selected base (2.0 - 3.0 equivalents).

  • Evacuate and backfill the reaction vessel with an inert gas (repeat three times).

  • Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Base Screening

To determine the optimal base for a specific coupling reaction, a parallel screening experiment is recommended.

  • Set up an array of reaction vials, each containing the same amounts of this compound, aryl halide, catalyst, and ligand.

  • To each vial, add a different base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄, Na₂CO₃) using the same number of equivalents.

  • Add the solvent system and run all reactions under identical conditions (temperature, time).

  • After the specified time, quench the reactions and analyze the crude reaction mixtures by a quantitative method (e.g., LC-MS or GC with an internal standard) to determine the yield for each base.

Mandatory Visualizations

Diagrams

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - K(2-MeSO2Ph)BF3 - Aryl Halide - Catalyst & Ligand - Base Vessel Add to Reaction Vessel Reagents->Vessel Inert Inert Atmosphere (Evacuate/Backfill Ar/N2) Vessel->Inert Solvent Add Solvents (Anhydrous Organic + Degassed H2O) Inert->Solvent Heat Heat & Stir (e.g., 80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Extraction (Organic Solvent, H2O, Brine) Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Base_Selection_Logic Start Start: Base Selection Substrate Substrate Analysis: This compound Start->Substrate Properties Key Properties: - Electron-withdrawing -SO2Me - Steric hindrance (ortho) Substrate->Properties Hypothesis Hypothesis: Slower hydrolysis expected Substrate->Hypothesis Strategy Strategy: Screen stronger bases and/or higher temperatures Hypothesis->Strategy BaseScreen Base Screening Strategy->BaseScreen K2CO3 K2CO3 (Standard, cost-effective) BaseScreen->K2CO3 Cs2CO3 Cs2CO3 (Often higher yielding) BaseScreen->Cs2CO3 K3PO4 K3PO4 (Stronger base) BaseScreen->K3PO4 Optimization Reaction Optimization K2CO3->Optimization Cs2CO3->Optimization K3PO4->Optimization

Caption: Logic for selecting a base for the target substrate.

References

Application Notes and Protocols for Scale-up Synthesis of Drug Intermediates Using Potassium (2-methylsulfonylphenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, particularly in the pharmaceutical industry for the construction of carbon-carbon bonds in active pharmaceutical ingredients (APIs) and their intermediates.[1][2][3] Potassium organotrifluoroborates have emerged as highly valuable coupling partners in these reactions due to their stability to air and moisture, ease of handling, and high reactivity under appropriate conditions.[4] This document provides detailed application notes and protocols for the scale-up synthesis of drug intermediates utilizing Potassium (2-methylsulfonylphenyl)trifluoroborate, a key reagent for introducing the 2-methylsulfonylphenyl moiety found in various drug candidates.

The 2-methylsulfonylphenyl group is a significant pharmacophore known to modulate the physicochemical and pharmacokinetic properties of drug molecules. Its presence can enhance potency, selectivity, and metabolic stability. Therefore, robust and scalable methods for its introduction are of high interest in drug development.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl halides or triflates. This reaction facilitates the formation of biaryl structures, which are common motifs in a wide range of pharmaceuticals.

Logical Relationship: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)-X-L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Base PdII_Biaryl Aryl-Pd(II)-(PhSO2Me)-L2 Transmetal->PdII_Biaryl Borate [(MeSO2Ph)BF3]K + Base Borate->Transmetal Slow Release of Boronic Acid RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Aryl-PhSO2Me (Drug Intermediate) RedElim->Product

Suzuki-Miyaura Catalytic Cycle

Experimental Protocols

The following protocols are generalized for the scale-up synthesis of a biaryl drug intermediate via Suzuki-Miyaura coupling of this compound with an aryl halide.

Protocol 1: Kilogram-Scale Synthesis of a Biaryl Drug Intermediate

This protocol is adapted from general procedures for large-scale Suzuki-Miyaura reactions and is suitable for the synthesis of multi-kilogram quantities of the desired product.

Materials and Equipment:

  • Glass-lined reactor (appropriate volume for the scale) with overhead stirring, temperature control (heating/cooling jacket), reflux condenser, and nitrogen inlet/outlet.

  • This compound

  • Aryl Halide (e.g., 4-bromobenzonitrile)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

  • Phosphine ligand (e.g., RuPhos, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Water, CPME/Water)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Nutsche filter)

  • Drying oven

Procedure:

  • Reactor Setup and Inerting: Ensure the reactor is clean, dry, and properly assembled. Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere.

  • Charging Reagents:

    • To the inerted reactor, add the solvent system (e.g., Toluene and Water, typically in a ratio between 4:1 and 10:1).

    • Begin stirring and add the base (e.g., K₂CO₃, 2.0-3.0 equivalents).

    • Add the aryl halide (1.0 equivalent).

    • Add this compound (1.1-1.5 equivalents).

  • Degassing: Sparge the reaction mixture with nitrogen for 30-60 minutes while stirring to remove any dissolved oxygen.

  • Catalyst Addition:

    • In a separate glovebox or under a positive pressure of nitrogen, prepare a solution or slurry of the palladium catalyst (0.1-2.0 mol%) and the phosphine ligand (0.2-4.0 mol%) in a small amount of the reaction solvent.

    • Add the catalyst solution/slurry to the reaction mixture via a charging port under a strong nitrogen counter-flow.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) by taking samples periodically.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Separate the aqueous and organic layers.

    • Wash the organic layer with brine.

    • Filter the organic layer through a pad of celite to remove any insoluble palladium species.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol, ethyl acetate/heptane) or by column chromatography on a scale-appropriate system.

    • Dry the purified product in a vacuum oven at a suitable temperature until a constant weight is achieved.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Clean & Inert Reactor Charge Charge Solvents, Base, Aryl Halide, and Potassium Trifluoroborate Start->Charge Degas Degas Mixture (Nitrogen Sparge) Charge->Degas Add_Cat Add Pd Catalyst & Ligand Degas->Add_Cat React Heat and React (Monitor Progress) Add_Cat->React Workup Cool, Phase Separate, and Wash React->Workup Purify Filter, Concentrate, and Purify (Crystallization/Chromatography) Workup->Purify End End: Isolated Drug Intermediate Purify->End

Scale-up Synthesis Workflow

Data Presentation

The following tables summarize typical reaction parameters for the Suzuki-Miyaura coupling of this compound with aryl halides. These are representative data based on analogous transformations reported in the literature.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

ParameterConditionNotes
Aryl Halide Aryl Bromide or ChlorideAryl bromides are generally more reactive than chlorides.
Catalyst Pd(OAc)₂ or PdCl₂(dppf)0.1 - 2.0 mol% loading is typical for scale-up.
Ligand RuPhos, SPhos, or PPh₃Buchwald ligands (RuPhos, SPhos) are often effective for challenging couplings.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄2.0 - 3.0 equivalents are commonly used. Cs₂CO₃ is often used for less reactive substrates.[5][6]
Solvent System Toluene/H₂O, Dioxane/H₂O, or CPME/H₂OThe ratio of organic solvent to water is typically between 4:1 and 10:1.
Temperature 80 - 110 °CReaction temperature depends on the reactivity of the substrates and the solvent system.
Reaction Time 4 - 24 hoursMonitored by HPLC or GC until completion.

Table 2: Representative Purity and Yield Data

Aryl Halide ExampleCatalyst/LigandYield (%)Purity (%) (by HPLC)
4-BromobenzonitrilePd(OAc)₂ / RuPhos>90>98
2-ChloropyridinePdCl₂(dppf) / SPhos80-90>97
1-Bromo-4-fluorobenzenePd(OAc)₂ / PPh₃>95>99
3-BromoquinolinePd(OAc)₂ / RuPhos85-95>98

Purification and Impurity Profile

A critical aspect of synthesizing drug intermediates is controlling the impurity profile. Common impurities in Suzuki-Miyaura reactions include:

  • Homocoupling products: Arising from the coupling of two molecules of the aryl halide or the boronic acid derivative.

  • Protodeboronation product: The boronic acid derivative is replaced by a hydrogen atom.

  • Residual Palladium: Must be removed to levels acceptable for pharmaceutical use (typically ppm levels).

Purification Strategies:

  • Crystallization: The most effective method for removing impurities on a large scale if the product is a solid.

  • Column Chromatography: Used for non-crystalline products or for removing closely related impurities.

  • Palladium Scavengers: Filtration through activated carbon or silica-based scavengers can effectively reduce residual palladium levels.

Conclusion

The use of this compound in large-scale Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for the synthesis of key drug intermediates. By carefully selecting the catalyst, ligand, base, and solvent system, high yields and purities can be achieved. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals to successfully implement this methodology in their synthetic campaigns. As with any scale-up process, careful optimization and safety considerations are paramount.

References

Application Notes and Protocols: The Use of Potassium (2-methylsulfonylphenyl)trifluoroborate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of Potassium (2-methylsulfonylphenyl)trifluoroborate as a key building block in the synthesis of agrochemicals, particularly focusing on its application in palladium-catalyzed cross-coupling reactions. The stability, ease of handling, and high reactivity of potassium organotrifluoroborates make them superior reagents for the construction of complex molecular frameworks found in modern herbicides and fungicides.

Introduction

This compound is an air- and moisture-stable organoboron reagent that serves as an excellent coupling partner in Suzuki-Miyaura cross-coupling reactions. This reagent is particularly valuable for introducing the 2-methylsulfonylphenyl moiety, a key structural feature in a number of commercially significant herbicides that act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. Agrochemicals such as Tembotrione, Mesotrione, and Topramezone feature a substituted phenyl ring that is critical for their biological activity. The use of this compound offers a potentially efficient and high-yielding synthetic route to key intermediates for these and other agrochemicals.

Organotrifluoroborate salts offer several advantages over their boronic acid and ester counterparts, including enhanced stability and ease of purification, making them highly attractive for large-scale synthesis.

Application: Synthesis of HPPD Inhibitor Herbicide Core Structures

A primary application of this compound is in the synthesis of the core structures of HPPD-inhibiting herbicides like Topramezone. While various synthetic routes to these compounds exist, the Suzuki-Miyaura coupling of this compound with a suitable heterocyclic or carbocyclic coupling partner represents a convergent and efficient strategy.

For instance, the synthesis of a key intermediate for a Topramezone analog could be envisioned via the coupling of this compound with a halogenated pyrazole derivative. This approach allows for the late-stage introduction of the functionalized phenyl ring, which can streamline the overall synthetic process and improve yields.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aryltrifluoroborate, which can be adapted for this compound in the synthesis of agrochemical intermediates.

General Protocol for Suzuki-Miyaura Cross-Coupling of Potassium Aryltrifluoroborates with Aryl Chlorides

This protocol is adapted from established methods for the coupling of various potassium alkyl- and aryltrifluoroborates.

Materials:

  • This compound

  • Aryl or Heteroaryl Chloride (e.g., a substituted chloropyrazole)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

Procedure:

  • To a dry reaction vessel, add Palladium(II) Acetate (2 mol %) and RuPhos (4 mol %).

  • The vessel is then purged with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add this compound (1.0 equivalent), the aryl chloride coupling partner (1.0 equivalent), and Potassium Carbonate (3.0 equivalents).

  • Add a 10:1 mixture of toluene and water (to make a 0.25 M solution with respect to the limiting reagent).

  • The reaction mixture is heated to 80 °C and stirred vigorously for 24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Data Presentation

The following tables summarize typical yields for Suzuki-Miyaura cross-coupling reactions of various potassium organotrifluoroborates with different coupling partners, demonstrating the general efficacy of this class of reagents.

Table 1: Cross-Coupling of Potassium β-Trifluoroborato Amide with Various Electron-Poor Aryl Chlorides

EntryAryl Chloride% Isolated Yield
14-Chlorobenzonitrile84
24-Chloroacetophenone88
3Methyl 4-chlorobenzoate91
42-Chloro-5-nitropyridine85

Conditions: Pd(OAc)₂ (5 mol %), RuPhos (10 mol %), K₂CO₃, Toluene/H₂O, 85 °C.

Table 2: Cross-Coupling of Various Potassium Alkyltrifluoroborates with 4-Chloroanisole

EntryAlkyltrifluoroborate% Isolated Yield
1Potassium n-octyltrifluoroborate85
2Potassium (3-cyanopropyl)trifluoroborate82
3Potassium (4-oxopentyl)trifluoroborate78
4Potassium isobutyltrifluoroborate75

Conditions: Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), K₂CO₃, Toluene/H₂O, 80 °C, 24 h.

Visualizations

Diagram 1: Generalized Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Miyaura_Workflow reagents This compound + Aryl Halide (Ar-X) reaction_vessel Reaction Mixture in Toluene/H₂O reagents->reaction_vessel 1. Add Reagents catalyst_system Pd(OAc)₂ / RuPhos K₂CO₃ (Base) catalyst_system->reaction_vessel 2. Add Catalyst System heating Heat (80 °C) 24h reaction_vessel->heating 3. Heat workup Aqueous Workup & Extraction heating->workup 4. Reaction Completion purification Column Chromatography workup->purification 5. Isolate Crude product Coupled Product (Agrochemical Intermediate) purification->product 6. Purify

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Product Ar-Ar' Transmetal->RedElim ArX Ar-X ArX->OxAdd ArBF3K Ar'BF₃K ArBF3K->Transmetal

Troubleshooting & Optimization

"troubleshooting low yield in Suzuki reactions with Potassium (2-methylsulfonylphenyl)trifluoroborate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in Suzuki-Miyaura cross-coupling reactions involving Potassium (2-methylsulfonylphenyl)trifluoroborate. This reagent, while stable, presents unique challenges due to the steric hindrance and electron-withdrawing nature of the ortho-methylsulfonyl group.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low to no yield. What are the primary factors to investigate?

A1: Low yields with this substrate are common and typically stem from a combination of steric hindrance and electronic effects. The primary factors to investigate are the efficiency of the hydrolysis of the trifluoroborate salt, the choice of catalyst system (palladium precursor and ligand), the base, and the reaction temperature. The bulky and electron-withdrawing ortho-methylsulfonyl group can impede key steps in the catalytic cycle, such as transmetalation and reductive elimination.[1][2]

Q2: Is pre-hydrolysis of the this compound necessary?

A2: While Suzuki reactions with trifluoroborate salts can sometimes proceed without a separate pre-hydrolysis step, for an electron-deficient and sterically hindered substrate such as this, ensuring efficient in-situ hydrolysis to the corresponding boronic acid is critical for successful transmetalation. If you suspect hydrolysis is a limiting factor, a pre-reaction mixture of the trifluoroborate salt, base, and aqueous solvent at a slightly elevated temperature before adding the catalyst and aryl halide may be beneficial.

Q3: What are the most common side reactions observed with this substrate?

A3: The most prevalent side reactions include protodeboronation (loss of the boronic acid group), homocoupling of the aryl halide, and decomposition of the starting materials or catalyst at elevated temperatures. Protodeboronation can be particularly problematic with electron-deficient arylboronic acids.[3]

Q4: Can the sulfonyl group interfere with the palladium catalyst?

A4: While sulfonyl groups are generally considered robust, there is a possibility of coordination to the palladium center, which could potentially influence the catalyst's activity. However, successful couplings of sulfonyl-containing substrates are widely reported, suggesting this is not an insurmountable issue. The choice of a suitable ligand is key to minimize such unwanted interactions.

Troubleshooting Guide for Low Yields

Issue 1: Incomplete or Slow Reaction

Question: My reaction stalls, leaving significant amounts of starting material even after prolonged reaction times. What should I try?

Answer: This often points to a suboptimal catalyst system or insufficient reaction conditions to overcome the high activation energy associated with this hindered substrate.

  • Catalyst and Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Switching to a bulky, electron-rich phosphine ligand is the most critical modification. These ligands promote the formation of a highly reactive, monoligated palladium(0) species, which accelerates both the oxidative addition of the aryl halide and the final reductive elimination step.[4]

    • Recommended Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling sterically hindered and electron-deficient substrates.[1] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[5]

  • Increase Reaction Temperature: Higher temperatures are often necessary to drive the reaction to completion. However, be mindful of potential catalyst decomposition and side reactions. A systematic increase in temperature (e.g., in 10 °C increments) is advisable.

  • Choice of Base: A stronger base is often required to facilitate the transmetalation of the electron-deficient boronic acid.

    • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like potassium carbonate (K₂CO₃).[6][7]

Issue 2: Protodeboronation is the Major Product

Question: I am observing a significant amount of the arene product from the protodeboronation of my (2-methylsulfonylphenyl)trifluoroborate. How can I minimize this?

Answer: Protodeboronation is a common side reaction with electron-deficient boronic acids, especially under harsh conditions.

  • Use Milder Bases: While a strong base is often needed, excessively harsh conditions can promote protodeboronation. A careful screening of bases is recommended. Sometimes, a fluoride source like cesium fluoride (CsF) can be beneficial as it specifically activates the boronic acid for transmetalation.

  • Anhydrous Conditions: While water is necessary for the hydrolysis of the trifluoroborate, excess water can promote protodeboronation. Using a carefully controlled amount of water in a mixed solvent system (e.g., dioxane/water) is often optimal.

  • Use of Boronic Esters: If protodeboronation remains a persistent issue, consider converting the trifluoroborate salt to a more stable boronic ester, such as a pinacol or MIDA ester, which can be more resistant to premature decomposition.[3]

Issue 3: Formation of Homocoupling Byproducts

Question: My reaction mixture contains a significant amount of biaryl product from the homocoupling of my aryl halide. What is the cause and how can I prevent it?

Answer: Homocoupling is often a sign of catalyst decomposition or the presence of oxygen.

  • Ensure Inert Atmosphere: Rigorous exclusion of oxygen is crucial. Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas (e.g., argon or nitrogen) throughout.[3]

  • Use Fresh Catalyst and Ligands: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored properly. Using fresh, high-quality reagents is essential.

  • Optimize Ligand-to-Palladium Ratio: An appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands) is important to maintain the stability of the active catalytic species.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize typical starting points for optimizing the Suzuki-Miyaura coupling of challenging substrates like this compound.

Table 1: Comparison of Ligands for Suzuki Couplings of Sterically Hindered and Electron-Deficient Substrates

LigandTypeKey AdvantagesTypical Loading (mol%)
SPhos Buchwald-type phosphineHigh activity for a broad range of substrates.[4]1 - 2
XPhos Buchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[4]1 - 2
RuPhos Buchwald-type phosphineHighly effective for challenging couplings, including those with heteroaryl chlorides.[8]1 - 2
(t-Bu)₃P TrialkylphosphineVery electron-rich, promotes oxidative addition.[9]2 - 4
IPr N-Heterocyclic Carbene (NHC)High thermal stability, effective for aryl chlorides.[5]1 - 2

Table 2: Comparison of Bases for Suzuki Couplings of Aryltrifluoroborates

BaseStrengthKey AdvantagesPotential Drawbacks
K₃PO₄ StrongEffective for many challenging Suzuki couplings, promotes high reaction rates.Can be highly basic, potentially leading to side reactions with sensitive substrates.
Cs₂CO₃ StrongHighly effective, often accelerates slow reactions.[7]Higher cost, can promote protodeboronation if not carefully controlled.
K₂CO₃ ModerateCommon and cost-effective.[6]May not be strong enough for electron-deficient boronic acids.
CsF MildFluoride ions can specifically activate the boronic acid.May require higher temperatures.

Experimental Protocols

The following is a generalized protocol that can serve as a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of specific parameters will be necessary for each unique substrate combination.

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos) (1.1 - 1.5 times the amount of Palladium)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2 - 3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, Toluene/H₂O 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered base.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and ligand. Then, add the degassed solvent system via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualization of Troubleshooting Workflow

Troubleshooting_Suzuki_Reaction start Low Yield with This compound check_reagents 1. Check Reagent Quality - Freshness of trifluoroborate - Purity of aryl halide - Catalyst/ligand activity start->check_reagents Initial Checks check_conditions 2. Evaluate Reaction Conditions start->check_conditions incomplete_reaction Incomplete Reaction/ Stalling check_conditions->incomplete_reaction Symptom protodeboronation Protodeboronation Observed check_conditions->protodeboronation Symptom homocoupling Homocoupling Observed check_conditions->homocoupling Symptom solution_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) incomplete_reaction->solution_ligand Solution solution_base Use Stronger Base (e.g., K3PO4, Cs2CO3) incomplete_reaction->solution_base Solution solution_temp Increase Temperature incomplete_reaction->solution_temp Solution solution_mild_base Use Milder Base or Careful Base Screening protodeboronation->solution_mild_base Solution solution_h2o Control Water Content protodeboronation->solution_h2o Solution solution_inert Ensure Rigorous Inert Atmosphere homocoupling->solution_inert Solution solution_fresh_catalyst Use Fresh Catalyst/Ligand homocoupling->solution_fresh_catalyst Solution

References

Technical Support Center: Optimizing Catalyst Loading for Potassium (2-methylsulfonylphenyl)trifluoroborate Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Suzuki-Miyaura cross-coupling reactions involving potassium (2-methylsulfonylphenyl)trifluoroborate. The focus is on optimizing palladium catalyst loading to achieve high yields and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for couplings with potassium aryltrifluoroborates?

A1: For Suzuki-Miyaura couplings involving potassium aryltrifluoroborates, a common starting point for catalyst loading is in the range of 0.5 to 2 mol % of a palladium(II) precatalyst like PdCl₂(dppf)·CH₂Cl₂ or Pd(OAc)₂ with an appropriate phosphine ligand.[1][2] Some protocols have demonstrated success with catalyst loadings as low as 0.0025 mol %.[3]

Q2: Why is it important to optimize catalyst loading?

A2: Optimizing catalyst loading is crucial for several reasons. Using an insufficient amount of catalyst can lead to low or no conversion of starting materials. Conversely, excessively high catalyst loading can lead to unwanted side reactions, such as the homocoupling of the boronic acid, and increases the cost of the reaction.[4] Proper optimization ensures high yields, minimizes byproducts, and makes the process more cost-effective and sustainable.

Q3: When should I consider increasing the catalyst loading?

A3: An increase in catalyst loading may be necessary when dealing with challenging substrates, such as sterically hindered aryl halides or electron-rich halides, which can be slow to undergo oxidative addition.[5] If you observe a low conversion rate with a significant amount of starting material remaining, a modest increase in catalyst loading could improve the reaction yield.

Q4: Under what circumstances should I decrease the catalyst loading?

A4: If you observe significant formation of byproduct from the homocoupling of the this compound, it may be an indication that the catalyst loading is too high. High concentrations of the active Pd(0) species can facilitate this undesired side reaction. Incrementally decreasing the catalyst loading can help to minimize this.

Q5: How does the choice of ligand affect the optimal catalyst loading?

A5: The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity. Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle, often allowing for lower catalyst loadings to be used effectively.[5] When switching to a more efficient ligand, it is often possible to reduce the amount of palladium required.

Q6: Can the purity of my reagents affect the catalyst's performance?

A6: Absolutely. Impurities in your starting materials, solvents, or base can poison the catalyst, rendering it inactive. It is essential to use high-purity reagents and anhydrous, degassed solvents to ensure reproducible and efficient catalytic activity. If you suspect catalyst poisoning, increasing the loading may not solve the problem, and purification of the reagents is recommended.

Troubleshooting Guide

The following table addresses common issues encountered during the optimization of catalyst loading for the coupling of this compound.

Observed Problem Potential Cause(s) Related to Catalyst Loading Suggested Solutions
Low or no product formation; starting materials largely unreacted. - Insufficient active catalyst. - Inefficient reduction of Pd(II) precatalyst to active Pd(0).[6] - Catalyst poisoning from impure reagents or solvents.- Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%). - Ensure rigorous degassing of solvents and use of pure, anhydrous reagents. - Consider using a more active precatalyst, such as a Buchwald G3 or G4 palladacycle.[6]
Low yield, but starting material is consumed. Significant byproduct formation. - Catalyst decomposition leading to the formation of inactive palladium black. - Homocoupling of the aryltrifluoroborate due to high catalyst concentration.- Try lowering the reaction temperature to improve catalyst stability. - Reduce the catalyst loading incrementally (e.g., from 2 mol% to 1 mol% or lower). - Ensure the reaction is run under a strictly inert atmosphere to prevent catalyst oxidation.[6]
Reaction is sluggish and does not go to completion. - Catalyst deactivation over the course of the reaction. - The combination of ligand and catalyst loading is not optimal for the substrate.- Consider a higher catalyst loading in combination with a more robust ligand. - If using a Pd(II) source, pre-activation by stirring with the ligand before adding substrates may be beneficial.[6]
Inconsistent results between batches. - Inconsistent activity of the catalyst. - Variable quality of reagents or solvents affecting the catalyst.- Test the activity of your catalyst on a known, reliable reaction.[6] - Ensure all reagents are of consistent quality and solvents are properly prepared for each reaction.

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in a Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of an aryl halide with this compound, with a focus on optimizing the palladium catalyst loading.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst like PdCl₂(dppf)·CH₂Cl₂)

  • Phosphine ligand (e.g., SPhos, RuPhos)[2]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3.0 equiv)[2]

  • Anhydrous, degassed solvent (e.g., 10:1 toluene/H₂O, THF/H₂O)[2]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base under an inert atmosphere.

  • In a separate vial, prepare the catalyst system by mixing the palladium source and the ligand in the reaction solvent. For a typical starting point, use 2 mol % Pd(OAc)₂ and 4 mol % of a ligand like RuPhos.[2]

  • Add the solvent to the reaction vessel containing the solids, followed by the catalyst solution.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • To optimize, set up parallel reactions varying the catalyst loading (e.g., 0.5 mol%, 1 mol%, 1.5 mol%, 2 mol%) while keeping all other parameters constant.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. The organic layer is then dried, filtered, and concentrated. The crude product can be purified by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Catalyst Loading Optimization cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Optimization prep_reagents Prepare Reagents & Solvents (Aryl Halide, Aryltrifluoroborate, Base) setup_vials Set up Parallel Reaction Vials under Inert Atmosphere prep_reagents->setup_vials prep_catalyst Prepare Catalyst Stock Solutions (Varying Concentrations) add_catalyst Dose Catalyst Solutions prep_catalyst->add_catalyst add_reagents Add Reagents and Solvents setup_vials->add_reagents add_reagents->add_catalyst run_reaction Heat and Stir Reactions add_catalyst->run_reaction monitor Monitor Reaction Progress (TLC, GC/LC-MS) run_reaction->monitor analyze Analyze Yield and Purity monitor->analyze optimize Optimal Loading Found? analyze->optimize adjust Adjust Catalyst Loading and Repeat Experiment optimize->adjust No finish Final Protocol optimize->finish Yes adjust->setup_vials

Caption: Workflow for optimizing catalyst loading in Suzuki-Miyaura couplings.

troubleshooting_logic Troubleshooting Logic for Catalyst Loading Issues cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Reaction Issue Observed q1 Low Conversion? (Starting Material Remains) start->q1 q2 Significant Homocoupling? q1->q2 No sol1 Increase Catalyst Loading q1->sol1 Yes sol3 Check Reagent Purity & Degas Solvents q1->sol3 If increasing loading fails q2->start No, other issue sol2 Decrease Catalyst Loading q2->sol2 Yes sol4 Use More Active Precatalyst/Ligand sol1->sol4

Caption: Decision tree for troubleshooting catalyst loading problems.

References

"side reactions and byproducts in cross-coupling with Potassium (2-methylsulfonylphenyl)trifluoroborate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Potassium (2-methylsulfonylphenyl)trifluoroborate in cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with this compound.

Q1: I am observing low or no yield of my desired cross-coupled product. What are the potential causes and solutions?

A1: Low or no product yield is a common issue that can stem from several factors. Systematically troubleshooting your reaction setup is key.

  • Inactive Catalyst: The palladium catalyst is sensitive to air and moisture. Ensure that your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are anhydrous.

    • Recommendation: Degas your reaction mixture by bubbling with an inert gas for 15-20 minutes before adding the catalyst. Use freshly opened or properly stored catalyst and ligands.

  • Suboptimal Reaction Conditions: The reaction conditions, including the choice of base, solvent, and temperature, are critical for the successful coupling of this electron-deficient organotrifluoroborate.

    • Recommendation: Screen different bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) and solvent systems (e.g., toluene/water, dioxane/water, THF/water). An elevated temperature (80-110 °C) is often required.

  • Slow Hydrolysis of the Trifluoroborate: Potassium organotrifluoroborates must first hydrolyze to the corresponding boronic acid to participate in the catalytic cycle.[1] This process can be slow for electron-deficient systems.

    • Recommendation: Ensure adequate water is present in the reaction mixture. A solvent ratio of 10:1 organic solvent to water is a good starting point.

A troubleshooting workflow for low product yield is illustrated below:

low_yield_troubleshooting start Low/No Product Yield check_catalyst Check Catalyst Activity (Inert atmosphere, fresh catalyst) start->check_catalyst Start Here check_conditions Optimize Reaction Conditions (Base, solvent, temperature) check_catalyst->check_conditions If catalyst is active check_hydrolysis Ensure Adequate Hydrolysis (Sufficient water content) check_conditions->check_hydrolysis If conditions are optimized success Improved Yield check_hydrolysis->success Problem Solved

Caption: Troubleshooting workflow for low product yield.

Q2: I am observing significant formation of a byproduct that corresponds to the protonated form of my starting material (protodeboronation). How can I minimize this?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction. It is often exacerbated by prolonged reaction times, high temperatures, and the presence of excess water or acidic impurities.

  • Minimize Reaction Time: Monitor your reaction progress by TLC or GC/LC-MS and stop the reaction once the starting material is consumed.

  • Control Water Content: While water is necessary for the hydrolysis of the trifluoroborate, an excessive amount can promote protodeboronation.

    • Recommendation: Carefully control the amount of water in your solvent system.

  • Choice of Base: The basicity of the reaction medium can influence the rate of protodeboronation.

    • Recommendation: A milder base like K₂CO₃ or K₃PO₄ may be preferable to stronger bases if protodeboronation is significant.

Q3: My reaction is producing a significant amount of homocoupled biaryl byproduct. What can I do to suppress this?

A3: Homocoupling of the organotrifluoroborate is an oxidative process that competes with the desired cross-coupling.

  • Ensure Inert Atmosphere: Oxygen can promote oxidative homocoupling. Rigorous exclusion of air from the reaction is crucial.

    • Recommendation: Use Schlenk techniques or a glovebox for reaction setup.

  • Catalyst and Ligand Choice: The nature of the catalyst and ligand can influence the relative rates of cross-coupling and homocoupling.

    • Recommendation: Ligands with bulky, electron-donating properties, such as RuPhos or SPhos, can often favor the desired cross-coupling pathway.

The interplay between the desired reaction and major side reactions is depicted in the following diagram:

reaction_pathways reagents This compound + Aryl Halide hydrolysis Hydrolysis reagents->hydrolysis boronic_acid 2-(methylsulfonyl)phenylboronic acid hydrolysis->boronic_acid cross_coupling Desired Cross-Coupling Product boronic_acid->cross_coupling Pd Catalyst + Base protodeboronation Protodeboronation Byproduct (Methyl phenyl sulfone) boronic_acid->protodeboronation Excess H₂O High Temp. homocoupling Homocoupling Byproduct (Biphenyl-2,2'-diylbis(methylsulfane)) boronic_acid->homocoupling O₂ Present

Caption: Reaction pathways in the cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki-Miyaura coupling of potassium organotrifluoroborates?

A1: The base plays a crucial role in the catalytic cycle. It facilitates the transmetalation step by activating the boronic acid (formed in situ from the trifluoroborate) towards the palladium center.

Q2: Is this compound stable?

A2: Potassium organotrifluoroborates are generally crystalline solids that are stable to air and moisture, making them easier to handle and store than the corresponding boronic acids.[2] The electron-withdrawing methylsulfonyl group is expected to enhance its stability against premature decomposition.

Q3: Can I use other palladium catalysts and ligands with this substrate?

A3: Yes, a variety of palladium sources (e.g., Pd₂(dba)₃, PdCl₂(dppf)) and phosphine ligands (e.g., PPh₃, XPhos) can be used. The optimal choice will depend on the specific coupling partner and reaction conditions. For electron-deficient organotrifluoroborates, ligands that promote facile reductive elimination are often beneficial.

Quantitative Data on Byproduct Formation

EntryBase (equiv.)Solvent SystemTemperature (°C)Desired Product Yield (%)Protodeboronation (%)Homocoupling (%)
1K₂CO₃ (3)Toluene/H₂O (10:1)8065155
2Cs₂CO₃ (3)Toluene/H₂O (10:1)8075104
3Cs₂CO₃ (3)Dioxane/H₂O (10:1)1008582
4K₃PO₄ (3)t-BuOH/H₂O (10:1)10082103

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on general procedures for similar electron-deficient aryltrifluoroborates and should be optimized for specific substrates.[3][4][5]

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • To an oven-dried reaction vessel is added this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., Cs₂CO₃, 3.0 equiv.).

  • The vessel is sealed with a septum and purged with an inert gas (argon or nitrogen) for 15 minutes.

  • The solvent system (e.g., toluene/water 10:1, 0.2 M) is degassed by bubbling with the inert gas for 20 minutes and then added to the reaction vessel via syringe.

  • The palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., RuPhos, 4 mol%) are added to the reaction mixture under a positive pressure of the inert gas.

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred vigorously for the required time (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

An experimental workflow diagram is provided below:

experimental_workflow setup 1. Add Reagents to Vessel (Trifluoroborate, Aryl Halide, Base) purge 2. Purge with Inert Gas setup->purge add_solvent 3. Add Degassed Solvent purge->add_solvent add_catalyst 4. Add Catalyst and Ligand add_solvent->add_catalyst heat 5. Heat and Stir add_catalyst->heat workup 6. Reaction Workup (Cool, Dilute, Wash) heat->workup purify 7. Purify Product (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for the cross-coupling reaction.

References

"effect of temperature on the stability of Potassium (2-methylsulfonylphenyl)trifluoroborate reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Potassium (2-methylsulfonylphenyl)trifluoroborate in chemical reactions. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: Specific experimental data on the thermal stability and reaction optimization of this compound is limited in publicly available literature. The guidance provided below is based on established principles for analogous potassium aryltrifluoroborates and should be considered a starting point for experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and recommended storage for this compound?

A1: Potassium aryltrifluoroborates are generally crystalline solids that exhibit good stability to air and moisture, allowing for storage at ambient temperature for extended periods without special precautions.[1][2][3] For optimal shelf life, it is recommended to store the compound in a tightly sealed container in a cool, dry place.

Q2: What is the thermal stability of this compound?

A2: The melting point of this compound has been reported to be in the range of 78-84°C. While specific data on its decomposition temperature is not available, potassium aryltrifluoroborates are known to be thermally robust. However, it is crucial to note that significant exothermic events can occur during Suzuki-Miyaura cross-coupling reactions.[4] Differential scanning calorimetry (DSC) of a reaction mixture involving a potassium aryltrifluoroborate in DMSO showed a decomposition onset at approximately 223°C, which was lower than that of the pure solvent.[4] Therefore, careful temperature control during reactions is essential to prevent runaway reactions.

Q3: What are the typical starting conditions for a Suzuki-Miyaura cross-coupling reaction using this compound?

A3: A typical starting point for a Suzuki-Miyaura reaction would involve a palladium catalyst, a phosphine ligand, a base, and a mixed solvent system. The reaction temperature is a critical parameter that often requires optimization. For analogous compounds, temperatures ranging from 80°C to 130°C have been reported to be effective, depending on the reactivity of the coupling partners.[5][6][7]

Q4: How does temperature affect the stability and outcome of reactions with this compound?

A4: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of by-products and potential decomposition of the reactants or catalyst. In some Suzuki-Miyaura reactions with related compounds, lowering the temperature to around 85°C has been shown to improve yields by minimizing side reactions.[8][9] It is recommended to perform a temperature screen for each specific reaction to determine the optimal conditions.

Troubleshooting Guide

Problem: Low or no yield in my Suzuki-Miyaura reaction.

  • Possible Cause: Inefficient hydrolysis of the trifluoroborate to the active boronic acid.

    • Solution: Ensure an adequate amount of water is present in the solvent system (e.g., toluene/water, THF/water). The choice of base is also critical; consider screening bases such as Cs₂CO₃, K₂CO₃, or K₃PO₄.[2][5][8]

  • Possible Cause: Inactive or inappropriate catalyst system.

    • Solution: Use a fresh source of palladium catalyst and phosphine ligand. The choice of ligand can significantly impact the reaction outcome; consider screening different ligands (e.g., RuPhos, XPhos, SPhos) for your specific substrates.[5][8]

  • Possible Cause: Suboptimal reaction temperature.

    • Solution: The reaction may require a higher temperature to proceed, or a lower temperature to prevent degradation. Perform a systematic temperature optimization study (e.g., screening at 60°C, 80°C, and 100°C).

Problem: Formation of significant by-products.

  • Possible Cause: The reaction temperature is too high.

    • Solution: As a first step, try lowering the reaction temperature in increments of 10-20°C. Lower temperatures can often improve selectivity and reduce the formation of impurities.[9]

  • Possible Cause: Protodeboronation (cleavage of the C-B bond).

    • Solution: While potassium trifluoroborates are generally more stable to protodeboronation than boronic acids, it can still occur, especially at elevated temperatures and in protic solvents.[5] Minimizing reaction time and temperature can help.

Problem: Inconsistent reaction results.

  • Possible Cause: Reagent degradation.

    • Solution: Although generally stable, prolonged exposure to moisture and air can lead to slow hydrolysis. Ensure the reagent is stored properly in a sealed container.

Data Presentation

Table 1: Typical Suzuki-Miyaura Reaction Conditions for Potassium Aryltrifluoroborates

ParameterConditionNotes
Catalyst Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂1-5 mol % loading is common.
Ligand RuPhos, XPhos, SPhos, PPh₃Ligand-to-metal ratio is typically 1:1 to 2:1.
Base Cs₂CO₃, K₂CO₃, K₃PO₄2-3 equivalents are generally used.
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂OA mixed aqueous system is often necessary.
Temperature 80 - 130 °CSubstrate-dependent; requires optimization.[5][6][7]
Concentration 0.1 - 0.5 M

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide:

  • To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2-3 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand.

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Add the degassed solvent system (e.g., toluene/water 10:1).

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

Visualizations

Experimental_Workflow reagents 1. Combine Aryl Halide, This compound, and Base catalyst 2. Add Pd Catalyst and Ligand reagents->catalyst purge 3. Purge with Inert Gas catalyst->purge solvent 4. Add Degassed Solvent purge->solvent heat 5. Heat and Stir solvent->heat monitor 6. Monitor Progress (TLC, GC, LC-MS) heat->monitor workup 7. Aqueous Workup monitor->workup purify 8. Purify Product workup->purify Troubleshooting_Workflow start Low or No Yield check_hydrolysis Check Hydrolysis Conditions (Base, Water Content) start->check_hydrolysis screen_catalyst Screen Catalyst Systems (Ligand, Pd Source) check_hydrolysis->screen_catalyst No Improvement success Improved Yield check_hydrolysis->success Improvement optimize_temp Optimize Temperature (Screen 60, 80, 100 °C) screen_catalyst->optimize_temp No Improvement screen_catalyst->success Improvement optimize_temp->success Improvement

References

Technical Support Center: Purification of Products from Potassium (2-methylsulfonylphenyl)trifluoroborate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Potassium (2-methylsulfonylphenyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying the biaryl sulfone products from these reactions?

A1: The primary purification methods for biaryl sulfones derived from Suzuki-Miyaura reactions are flash column chromatography on silica gel and recrystallization. The choice between these methods depends on the physical state of the product (solid or oil) and the nature of the impurities. An initial aqueous workup is a critical first step to remove the bulk of inorganic salts and water-soluble byproducts.

Q2: How can I remove unreacted this compound and its boron-containing byproducts?

A2: An aqueous workup is typically effective for removing the majority of boron-containing species. Washing the organic layer with a basic solution, such as aqueous sodium carbonate or sodium hydroxide, can help convert any remaining boronic acids into their more water-soluble boronate salts, facilitating their removal into the aqueous phase. For stubborn cases, specialized purification techniques can be employed.

Q3: What are the typical impurities I might encounter in my crude product?

A3: Common impurities include unreacted starting materials (the aryl halide and the trifluoroborate salt), homocoupled products (dimers of the aryl halide or the trifluoroborate), and residual palladium catalyst. Protodeboronation, the replacement of the boronate group with a hydrogen atom, can also occur, leading to the formation of methyl phenyl sulfone.

Q4: My product is an oil and will not crystallize. How should I purify it?

A4: For products that are oils at room temperature, flash column chromatography is the most suitable purification method. The presence of impurities can also inhibit crystallization; in such cases, chromatography to remove these impurities may yield a product that can then be crystallized.

Q5: How can I effectively remove the palladium catalyst from my final product?

A5: For many applications, especially in drug development, minimizing palladium levels is crucial. Heterogeneous catalysts can often be removed by filtration through a pad of Celite at the end of the reaction. For homogeneous catalysts, specialized metal scavengers (silica-based or polymer-based) can be used to bind the palladium, which is then removed by filtration.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Product Contaminated with Boron Impurities - Incomplete removal during aqueous workup. - Insufficiently basic wash.- Perform additional washes with a saturated aqueous solution of NaHCO₃ or a dilute (1M) NaOH solution. - Consider a trituration of the crude product with a suitable solvent to dissolve the desired product while leaving the polar boron impurities behind.
Difficulty Separating Product from Homocoupled Byproducts - Similar polarity of the desired product and the homocoupled byproduct.- Optimize the solvent system for flash column chromatography using thin-layer chromatography (TLC). A shallow solvent gradient may be necessary. - If the product is a solid, attempt recrystallization from various solvent systems. Different solubilities of the product and byproduct may allow for effective separation.
Low Recovery After Column Chromatography - Product is highly polar and is retained on the silica gel. - Product is unstable on silica gel.- Use a more polar eluent system (e.g., increasing the percentage of methanol in dichloromethane or ethyl acetate). - Consider using a different stationary phase, such as alumina or reversed-phase silica. - If instability is suspected, minimize the time the product is on the column and consider using a deactivated silica gel.
Product "Oils Out" During Recrystallization - The solution is too concentrated. - The cooling rate is too fast. - The chosen solvent is not ideal.- Add more of the primary solvent to the hot solution before cooling. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Screen a wider range of solvents or solvent mixtures. Sometimes a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.
Yellow or Black Color in the Purified Product - Residual palladium catalyst.- Filter the product solution through a plug of silica gel or Celite. - Treat the solution of the product with a metal scavenger.

Quantitative Data Summary

While specific quantitative data for the purification of every possible product from reactions with this compound is extensive, the following table summarizes typical recovery and purity data for common purification methods based on analogous biaryl sulfone syntheses.

Purification Method Typical Recovery Range (%) Typical Purity Range (%) Notes
Aqueous Workup >95% (crude product)Variable (removes inorganics)Essential first step before further purification.
Flash Column Chromatography 60 - 95%>95%Recovery depends on the separation efficiency from byproducts.
Recrystallization 50 - 90%>98%Highly dependent on the compound's solubility profile and the purity of the crude material.
Trituration 70 - 95%90 - 98%Effective for removing more soluble or less soluble impurities.

Experimental Protocols

General Experimental Protocol for a Suzuki-Miyaura Reaction and Purification

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound, followed by a standard purification procedure.

Reaction Setup:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water and brine. To remove boron byproducts, a wash with a saturated aqueous NaHCO₃ solution can be included.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Flash Column Chromatography:

  • Adsorb the crude product onto a small amount of silica gel.

  • Load the adsorbed material onto a silica gel column packed with the initial eluent.

  • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

Purification by Recrystallization:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexanes).

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Product start Combine Reactants: Aryl Halide, K(2-MeSO2Ph)BF3, Pd Catalyst, Base inert Inert Atmosphere (Ar or N2) start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat cool Cool to RT heat->cool dilute Dilute with Organic Solvent cool->dilute wash Wash with H2O, Base (optional), Brine dilute->wash dry Dry and Concentrate wash->dry crude Crude Product dry->crude chromatography Flash Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization pure_chrom Pure Product chromatography->pure_chrom pure_recryst Pure Product recrystallization->pure_recryst

Caption: General experimental workflow for Suzuki-Miyaura reactions and purification.

Technical Support Center: Preventing Protodeboronation of Potassium (2-methylsulfonylphenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation when using Potassium (2-methylsulfonylphenyl)trifluoroborate in chemical reactions, particularly Suzuki-Miyaura cross-coupling. Due to the strong electron-withdrawing nature of the ortho-methylsulfonyl group, the corresponding boronic acid is susceptible to this undesired side reaction.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron compound is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of methyl phenyl sulfone as a byproduct, consuming the starting material and reducing the yield of the desired cross-coupled product. This issue is particularly pronounced for arylboronic acids bearing electron-withdrawing substituents, such as the methylsulfonyl group, especially under the basic conditions often required for cross-coupling reactions.[2][3]

Q2: How does using a potassium trifluoroborate salt help in preventing protodeboronation?

A2: Potassium organotrifluoroborates are generally more stable to air and moisture than their corresponding boronic acids.[4] They act as a "slow-release" source of the active boronic acid under the reaction conditions.[1] This strategy maintains a low concentration of the reactive boronic acid in the reaction mixture, which minimizes the rate of side reactions like protodeboronation.[1]

Q3: What are the key factors that influence the rate of protodeboronation for this compound?

A3: Several factors can significantly impact the extent of protodeboronation:

  • Base: The choice and concentration of the base are critical. Strong bases and high pH generally accelerate protodeboronation.[5]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.

  • Solvent: The presence of water can facilitate protodeboronation, although its complete absence is not always beneficial for the Suzuki-Miyaura coupling itself.

  • Catalyst System: The efficiency of the palladium catalyst and the nature of the ancillary ligand play a crucial role. A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[1] Interestingly, bulky phosphine ligands, often used to enhance coupling efficiency, have also been shown to potentially promote palladium-catalyzed protodeboronation.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low yield of desired product and significant formation of methyl phenyl sulfone. High rate of protodeboronation.1. Optimize the Base: Switch to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃. Use the minimum effective concentration. 2. Lower the Reaction Temperature: If feasible for the coupling reaction, reducing the temperature can decrease the rate of protodeboronation. 3. Use Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize water-mediated protodeboronation. 4. Change the Catalyst System: Use a highly active palladium catalyst with an electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) to accelerate the cross-coupling.[7]
Reaction is sluggish or incomplete. Inefficient catalyst system or suboptimal reaction conditions.1. Screen Different Ligands: Test various bulky, electron-rich phosphine ligands to find the optimal one for your specific substrates. 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve the reaction rate. 3. Solvent Choice: While anhydrous conditions can reduce protodeboronation, some Suzuki couplings benefit from a co-solvent. If using a biphasic system (e.g., toluene/water), minimize the amount of water.[8]
Inconsistent results between batches. Variability in reagent quality or reaction setup.1. Ensure Reagent Purity: Use freshly purchased or purified solvents and reagents. Check the purity of the this compound. 2. Strictly Anhydrous Technique: Flame-dry glassware and use syringe techniques for the addition of liquids. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen).

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with Minimized Protodeboronation

Reagents and Equipment:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Anhydrous base (e.g., K₃PO₄, finely ground)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and finely ground anhydrous K₃PO₄ (3.0 equiv.).

  • In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the anhydrous solvent.

  • Add the catalyst mixture to the Schlenk flask containing the reagents.

  • Add the remaining anhydrous solvent (to achieve a concentration of ~0.1 M with respect to the aryl halide).

  • Seal the flask and heat the reaction mixture with vigorous stirring at a temperature range of 80-110 °C. The optimal temperature should be determined empirically.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Key Concepts

Protodeboronation_Pathway Protodeboronation of Aryltrifluoroborate A This compound (Ar-BF3K) B Slow Release (Hydrolysis) A->B Reaction Conditions C (2-Methylsulfonylphenyl)boronic Acid (Ar-B(OH)2) B->C D Desired Suzuki Coupling (with Aryl Halide) C->D Pd Catalyst F Undesired Protodeboronation (Base, H2O) C->F E Coupled Product (Ar-Ar') D->E G Methyl Phenyl Sulfone (Ar-H) F->G

Caption: Slow release and competing pathways.

Troubleshooting_Logic Troubleshooting Protodeboronation Start High Protodeboronation Observed? Base Switch to Weaker Base (K3PO4, Cs2CO3) Start->Base Yes Temp Lower Reaction Temperature Start->Temp Yes Catalyst Use More Active Catalyst (e.g., with SPhos) Start->Catalyst Yes Solvent Ensure Anhydrous Conditions Start->Solvent Yes End Improved Yield Base->End Temp->End Catalyst->End Solvent->End

Caption: Decision tree for troubleshooting.

References

"solvent effects on the efficiency of Potassium (2-methylsulfonylphenyl)trifluoroborate couplings"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Potassium (2-methylsulfonylphenyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using this compound over its corresponding boronic acid?

A1: this compound offers several advantages over the analogous boronic acid. As a crystalline solid, it is generally more stable to air and moisture, allowing for easier handling and storage over extended periods.[1][2][3] This enhanced stability can lead to more reproducible results by minimizing degradation of the reagent before its use. Furthermore, trifluoroborate salts can mitigate issues of protodeboronation, a common side reaction with boronic acids, which can improve reaction yields.

Q2: What is the general role of water in the Suzuki-Miyaura coupling of aryltrifluoroborates?

A2: Water can play a crucial role in the Suzuki-Miyaura coupling of aryltrifluoroborates. It is often observed that the presence of water facilitates the slow hydrolysis of the trifluoroborate to the corresponding boronic acid in situ. This controlled release of the active boron species is thought to be beneficial for the catalytic cycle.[4] Studies have shown that for certain aryltrifluoroborates, a mixture of an organic solvent and water, such as THF/water or toluene/water, can be optimal.[5][6][7] However, the ideal amount of water can vary depending on the specific substrates, catalyst, and other reaction conditions.

Q3: How does the electron-withdrawing sulfonyl group on the trifluoroborate affect the coupling reaction?

A3: The presence of a strong electron-withdrawing group like the methylsulfonyl group can influence the reactivity of the aryltrifluoroborate. Generally, electron-withdrawing substituents can retard the rate of solvolysis of the aryltrifluoroborate to the active boronic acid. In the context of the Suzuki-Miyaura reaction, this can sometimes lead to slower reaction rates. Additionally, the electronic nature of the sulfonyl group can impact the transmetalation step of the catalytic cycle. In some cases, electron-deficient boronic acids may exhibit different reactivity profiles compared to their electron-rich counterparts.

Q4: What are common side reactions to watch out for in these couplings?

A4: Several side reactions can lower the efficiency of the desired cross-coupling. These include:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the trifluoroborate group with a hydrogen atom. While potassium trifluoroborates are generally more resistant to this than boronic acids, it can still occur, especially under harsh basic conditions or prolonged reaction times.

  • Homocoupling: Dimerization of the aryl halide or the organoboron reagent can occur, leading to undesired byproducts. This is often promoted by the presence of oxygen.

  • Dehalogenation: The aryl halide starting material can be reduced to the corresponding arene, particularly if there are sources of hydride in the reaction mixture (e.g., from certain solvents or bases).

  • Desulfonylation: While less common for aryl sulfones under typical Suzuki-Miyaura conditions, strong reductive conditions or specific catalyst interactions could potentially lead to cleavage of the C-S bond. However, in many cases, the sulfonyl group is well-tolerated.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Materials

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, ensure it has been stored properly under an inert atmosphere. For Pd(II) precatalysts, ensure complete reduction to Pd(0) is occurring. Consider using a more robust precatalyst system, such as those developed by Buchwald.
Insufficient Base Strength or Solubility The choice of base is critical. For aryltrifluoroborates, bases like Cs₂CO₃ or K₃PO₄ are often effective.[6] Ensure the base is finely powdered and dry. The solubility of the base can be a factor; in some cases, a phase-transfer catalyst or a solvent system that partially dissolves the base can be beneficial.
Poor Solubility of this compound This salt may have limited solubility in purely nonpolar organic solvents. The use of a co-solvent system, such as toluene/water or THF/water, is often necessary to facilitate the reaction.[5][6][7]
Reaction Temperature is Too Low Couplings involving electron-deficient partners may require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for potential decomposition.
Oxygen Contamination Oxygen can deactivate the palladium catalyst. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.

Issue 2: Significant Formation of Side Products

Side Product Observed Possible Cause & Troubleshooting Step
Homocoupling Product of Aryl Halide This is often due to the presence of oxygen. Improve degassing procedures for solvents and the reaction mixture. Lowering the reaction temperature might also reduce the rate of this side reaction.
Protodeboronated Starting Material The trifluoroborate may be degrading. Avoid overly harsh basic conditions. Consider using a milder base or decreasing the reaction time. Using a mixed solvent system with a controlled amount of water can sometimes help by promoting a slow, steady release of the boronic acid.
Dehalogenation of Aryl Halide The solvent or base may be acting as a hydride source. Switch to a non-protic solvent and a non-hydroxide base. Using bulky, electron-rich phosphine ligands can also help favor the cross-coupling pathway.

Data Presentation

The following tables summarize the effects of different solvents on Suzuki-Miyaura couplings of aryltrifluoroborates and related compounds. Note that specific data for this compound is limited in the literature; therefore, data from analogous systems are presented to provide general guidance.

Table 1: Effect of Solvent on the Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with 4-Bromoanisole

Solvent SystemYield (%)
THF/H₂O (9:1)72
Toluene/H₂OLow
Dioxane/H₂OLow
DMF/H₂OLow

Reaction conditions: PdCl₂ (2 mol%), PPh₃ (6 mol%), Cs₂CO₃ (3 equiv), 85 °C. Data is for a model reaction and illustrates the significant impact of the solvent system.[6]

Table 2: Solvent Effects on the Selectivity of a Pd/PtBu3-Catalyzed Suzuki-Miyaura Coupling of a Chloroaryl Triflate

SolventDielectric ConstantYield of Coupling at Chloride (%)Yield of Coupling at Triflate (%)
Toluene2.494Not Detected
THF7.695Not Detected
iPrOH20.294Not Detected
Acetone21.0832
MeOH33.0552
MeCN36.6081
DMF38.2945
DMSO47.2161
H₂O80.159Not Detected

This data for a different substrate highlights that solvent polarity alone does not determine the reaction outcome and that specific solvent-catalyst interactions are crucial.[7]

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction involving an aryltrifluoroborate. This should be considered a starting point and may require optimization for your specific substrates.

General Procedure for the Suzuki-Miyaura Cross-Coupling of an Aryl Halide with this compound

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., Cs₂CO₃, 3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents 1. Add Aryl Halide, Trifluoroborate, and Base to Flask catalyst 2. Add Palladium Precatalyst and Ligand reagents->catalyst inert 3. Establish Inert Atmosphere (Evacuate/Backfill) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent heat 5. Heat and Stir solvent->heat monitor 6. Monitor Reaction Progress heat->monitor quench 7. Cool and Quench Reaction monitor->quench extract 8. Extraction and Washing quench->extract purify 9. Dry, Concentrate, and Purify extract->purify

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

troubleshooting_low_yield start Low or No Conversion catalyst Check Catalyst Activity - Use fresh catalyst - Consider robust precatalyst start->catalyst base Evaluate Base - Use dry, powdered base (e.g., Cs₂CO₃) - Ensure sufficient strength start->base solvent Optimize Solvent System - Ensure reagent solubility - Try mixed solvents (e.g., Toluene/H₂O) start->solvent temp Increase Temperature - Incrementally raise temperature - Monitor for decomposition start->temp atmosphere Verify Inert Atmosphere - Degas solvents thoroughly - Check for leaks start->atmosphere

Caption: Troubleshooting guide for low reaction yield.

References

"managing impurities in Potassium (2-methylsulfonylphenyl)trifluoroborate starting material"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Potassium (2-methylsulfonylphenyl)trifluoroborate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organoboron compound. Organotrifluoroborates are valued in organic synthesis because they are generally air- and moisture-stable crystalline solids, making them easier to handle and store than the corresponding boronic acids.[1][2] Their primary application is in Suzuki-Miyaura cross-coupling reactions, where they serve as a stable and reliable source of the (2-methylsulfonylphenyl) group for the formation of carbon-carbon bonds. The methylsulfonyl group can influence the electronic properties and solubility of the final molecule, making this starting material valuable in the development of pharmaceuticals and other complex organic molecules.[3]

Q2: What are the most common impurities I might encounter in my this compound starting material?

Common impurities often originate from the synthesis and handling of the precursor, 2-(methylsulfonyl)phenylboronic acid, or are byproducts of the trifluoroborate formation. These can include:

  • Residual 2-(methylsulfonyl)phenylboronic acid: Incomplete conversion of the boronic acid to the trifluoroborate salt.

  • (2-methylsulfonylphenyl)boroxine: Boronic acids can dehydrate to form cyclic anhydrides known as boroxines, which may be present as an impurity.

  • Methyl phenyl sulfone: This is the product of protodeboronation, a common degradation pathway for arylboronic acids where the carbon-boron bond is cleaved.[4]

  • Inorganic salts: Such as potassium fluoride (KF) or residual potassium bifluoride (KHF2) from the synthesis.

Q3: How should I properly store this compound?

Potassium organotrifluoroborates are known for their excellent stability to air and moisture compared to boronic acids.[2] For long-term storage, it is recommended to keep the material in a tightly sealed container in a cool, dry place. While they are relatively stable, minimizing exposure to atmospheric moisture is good practice to prevent slow hydrolysis back to the boronic acid.

Q4: Can I use this compound directly in a Suzuki-Miyaura coupling reaction?

Yes, a key advantage of potassium organotrifluoroborates is their use in Suzuki-Miyaura coupling reactions. Under the basic conditions of the reaction, the trifluoroborate is thought to hydrolyze in situ to the corresponding boronic acid, which is the active species in the catalytic cycle.

Troubleshooting Guides

Problem 1: Inconsistent or low yields in Suzuki-Miyaura coupling reactions.

This is a common issue that can often be traced back to the purity of the starting material.

Possible Causes & Solutions:

Potential Cause Suggested Action
Presence of Impurities Impurities such as significant amounts of the corresponding boroxine or protodeboronation product (methyl phenyl sulfone) can lower the effective concentration of the desired reagent. It is advisable to assess the purity of your starting material using the analytical methods described below.
Hydrolysis of the Trifluoroborate Although stable, prolonged exposure to moisture can lead to hydrolysis back to the boronic acid, which itself can be prone to degradation. Ensure the starting material has been stored properly.
Reaction Conditions The efficiency of the Suzuki-Miyaura coupling can be sensitive to the choice of base, catalyst, and solvent. Optimization of these parameters may be necessary.
Problem 2: Observing unexpected byproducts in my reaction.

The presence of certain impurities in the starting material can lead to the formation of unwanted side products.

Possible Causes & Solutions:

Potential Cause Suggested Action
Protodeboronation Product If your starting material contains methyl phenyl sulfone, this will be carried through the reaction as an inert impurity.
Homocoupling The presence of certain impurities or reaction conditions can sometimes promote the homocoupling of the (2-methylsulfonylphenyl) group.

Experimental Protocols

Protocol 1: Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR are powerful tools for assessing the purity of this compound.

  • Sample Preparation: Dissolve a known amount of the material in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR Analysis:

    • The aromatic protons of the (2-methylsulfonylphenyl) group should appear as a characteristic set of multiplets.

    • The methyl protons of the sulfonyl group will appear as a singlet.

    • Compare the integration of the desired product signals to any unexpected signals. The presence of a significant amount of the corresponding boronic acid or methyl phenyl sulfone can be detected and quantified.

  • ¹⁹F NMR Analysis:

    • The trifluoroborate group will give a characteristic signal. The chemical shift and coupling to ¹¹B can confirm the presence of the trifluoroborate salt.

Protocol 2: Purification by Recrystallization

If your analysis indicates the presence of significant impurities, recrystallization can be an effective purification method.

  • Solvent Selection: The choice of solvent is critical. A solvent system should be identified where the this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallizing potassium trifluoroborates include acetonitrile or acetone/diethyl ether mixtures.

  • Procedure:

    • Dissolve the crude material in a minimal amount of the hot solvent.

    • If insoluble impurities are present, filter the hot solution.

    • Allow the solution to cool slowly to induce crystallization. Cooling in an ice bath can further increase the yield.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Visual Guides

G cluster_0 Starting Material Analysis cluster_1 Experimental Workflow start This compound Sample analysis Purity Assessment (NMR, HPLC) start->analysis decision Purity > 98%? analysis->decision proceed Proceed with Reaction decision->proceed Yes purify Purify by Recrystallization decision->purify No reanalyze Re-assess Purity purify->reanalyze reanalyze->decision

Decision workflow for handling the starting material.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities boronic_acid 2-(Methylsulfonyl)phenylboronic Acid trifluoroborate This compound boronic_acid->trifluoroborate Conversion unreacted_ba Unreacted Boronic Acid boronic_acid->unreacted_ba Incomplete Reaction boroxine Boroxine boronic_acid->boroxine Dehydration protodeboronation Methyl phenyl sulfone boronic_acid->protodeboronation Degradation khf2 KHF2 khf2->trifluoroborate

Origins of impurities in the starting material.

References

Technical Support Center: Reactions Involving Potassium (2-methylsulfonylphenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Potassium (2-methylsulfonylphenyl)trifluoroborate in cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up of Suzuki-Miyaura reactions involving this compound.

Issue 1: Low or No Product Yield

Low or no yield of the desired biaryl sulfone product is a frequent challenge. The underlying causes can often be traced back to reagent stability, reaction conditions, or the work-up procedure itself.

Troubleshooting Workflow:

LowYieldTroubleshooting cluster_reagent Reagent & Setup Checks cluster_side_reactions Common Side Reactions cluster_workup Work-up Optimization cluster_purification Purification Strategies start Low or No Product Yield reagent_check Step 1: Verify Reagent Quality & Reaction Setup start->reagent_check side_reactions Step 2: Investigate Potential Side Reactions reagent_check->side_reactions Reagents & setup are optimal reagent_quality Freshness of trifluoroborate Catalyst/ligand activity Anhydrous & degassed solvents workup_optimization Step 3: Optimize Work-up Procedure side_reactions->workup_optimization Side reactions identified protodeboronation Protodeboronation of trifluoroborate (loss of boron group) homocoupling Homocoupling of trifluoroborate purification_check Step 4: Refine Purification Strategy workup_optimization->purification_check Work-up optimized extraction_ph pH of aqueous wash (acidic vs. basic) solvent_choice Choice of extraction solvent success Improved Yield purification_check->success Purification successful chromatography Silica gel chromatography (solvent system optimization) recrystallization Recrystallization

Troubleshooting workflow for low product yield.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a complex mess after the reaction. What is a standard work-up procedure to start with?

A1: A general work-up procedure for a Suzuki-Miyaura reaction involving this compound is as follows:

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water or a saturated aqueous solution of sodium chloride (brine). This will remove the majority of inorganic salts and water-soluble byproducts.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude product is typically purified by silica gel column chromatography.

Q2: I suspect protodeboronation is a major side reaction. How can I minimize it?

A2: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction, especially with electron-deficient aryltrifluoroborates.[1][2][3] Here are some strategies to minimize it:

  • Use of a Milder Base: Strong bases can promote protodeboronation. Consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Anhydrous Conditions: While many Suzuki reactions use aqueous bases, water can be a proton source. Using anhydrous conditions with a non-aqueous base can be beneficial.

  • Control of Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation. Monitor the reaction closely and stop it once the starting material is consumed.

Q3: I am observing a significant amount of homocoupling product from the trifluoroborate. What causes this and how can I prevent it?

A3: Homocoupling of the aryltrifluoroborate to form a biaryl sulfone is another common side reaction. It is often promoted by the presence of oxygen.[4]

  • Ensure Inert Atmosphere: Thoroughly degas all solvents and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen levels.

  • Catalyst Choice: Some palladium precatalysts can promote homocoupling during their in-situ reduction to the active Pd(0) species. Using a Pd(0) source directly, such as Pd(PPh₃)₄, might reduce homocoupling.

Q4: The purification of my biaryl sulfone product by column chromatography is proving difficult. What can I do?

A4: The polarity of biaryl sulfones can make them challenging to purify.

  • Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A shallow gradient of a more polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes) is often effective.

  • Alternative Sorbents: If silica gel is not providing adequate separation, consider using other stationary phases like alumina.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.

Data Presentation

The choice of work-up conditions can significantly impact the yield and purity of the final product. The following table provides an illustrative comparison of different work-up strategies based on common observations in Suzuki-Miyaura reactions of aryl sulfones.

Work-up ParameterCondition ACondition BExpected Outcome
Aqueous Wash 1 M HClSaturated NaHCO₃An acidic wash can help remove some basic impurities, while a basic wash is effective at removing unreacted boronic acid by converting it to its water-soluble salt.
Extraction Solvent Ethyl AcetateDichloromethaneThe choice of solvent can affect the efficiency of the extraction and the co-extraction of impurities. Ethyl acetate is a common choice with good solvating power for many biaryl compounds.
Purification Method Silica Gel ChromatographyRecrystallizationChromatography is versatile for a wide range of products, while recrystallization can provide highly pure material if the product is a solid and a suitable solvent is found.

Experimental Protocols

Detailed Work-up and Purification Protocol

This protocol provides a detailed methodology for the work-up and purification of a typical Suzuki-Miyaura reaction product involving this compound.

  • Reaction Quenching and Solvent Removal:

    • After the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction vessel to room temperature.

    • If the reaction was conducted in a volatile solvent (e.g., THF, dioxane), it can be partially removed under reduced pressure.

  • Liquid-Liquid Extraction:

    • Dilute the residue with ethyl acetate (EtOAc, ~20 mL per mmol of limiting reagent).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (2 x 10 mL per mmol)

      • Saturated aqueous NaHCO₃ solution (2 x 10 mL per mmol) to remove acidic byproducts and unreacted boronic acid.

      • Saturated aqueous NaCl (brine) solution (1 x 10 mL per mmol) to aid in the separation of the layers.

    • Separate the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the mixture through a pad of celite, washing the filter cake with a small amount of fresh EtOAc.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification by Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Load the solution onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 50% EtOAc).

    • Collect the fractions containing the desired product (as determined by TLC analysis).

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified biaryl sulfone.

Signaling Pathways and Logical Relationships

Catalytic Cycle and Common Side Reactions

The following diagram illustrates the main catalytic cycle of the Suzuki-Miyaura reaction and the points where common side reactions, such as protodeboronation and homocoupling, can occur.

Suzuki_Cycle_Troubleshooting pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L_n-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R¹-R² (Desired Product) reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition trifluoroborate R²-BF₃K (this compound) trifluoroborate->transmetalation protodeboronation Protodeboronation trifluoroborate->protodeboronation H⁺ source (e.g., H₂O) homocoupling Homocoupling trifluoroborate->homocoupling O₂ base Base (e.g., K₂CO₃) base->transmetalation protodeboronation_product R²-H protodeboronation->protodeboronation_product homocoupling_product R²-R² homocoupling->homocoupling_product

Suzuki-Miyaura cycle and key side reactions.

References

Validation & Comparative

A Head-to-Head Battle in Suzuki Coupling: Potassium (2-methylsulfonylphenyl)trifluoroborate vs. Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in pharmaceutical and materials science research. The choice of the organoboron reagent is critical to the success of this reaction. Traditionally, boronic acids have been the workhorses, but in recent years, potassium organotrifluoroborates have emerged as powerful alternatives. This guide provides a comprehensive comparison between potassium (2-methylsulfonylphenyl)trifluoroborate and its boronic acid counterpart, offering researchers, scientists, and drug development professionals the data-driven insights needed to select the optimal reagent for their synthetic endeavors.

Executive Summary: Stability as a Key Differentiator

The primary advantage of potassium organotrifluoroborates over boronic acids lies in their enhanced stability.[1][2] Boronic acids are known to be susceptible to various degradation pathways, including protodeboronation and the formation of cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry and lead to inconsistent reaction yields.[2][3] In contrast, the tetracoordinate nature of the boron atom in potassium trifluoroborates imparts remarkable stability towards air and moisture, allowing for prolonged storage and easier handling.[4][5] This inherent stability often translates to more reliable and reproducible Suzuki coupling reactions, particularly with challenging substrates.[1][6]

Performance in Suzuki-Miyaura Coupling: A Comparative Analysis

While direct, side-by-side comparative yield data under identical conditions can be limited in published literature, the available evidence strongly suggests that potassium trifluoroborates, including the (2-methylsulfonylphenyl) derivative, often provide superior or more consistent yields, especially for substrates prone to decomposition.[1][6][7]

Table 1: Comparative Performance in Suzuki-Miyaura Cross-Coupling

FeatureThis compound(2-methylsulfonylphenyl)boronic acid
Stability High; crystalline, air- and moisture-stable solid.[4][5]Moderate to low; susceptible to protodeboronation and boroxine formation.[2][7]
Handling Easy to handle and store long-term.[1][2]Requires careful handling and storage, often under inert atmosphere or refrigerated.[7]
Stoichiometry Well-defined and stable.Can be complicated by the presence of boroxines.[3]
Reaction Yields Often higher and more reproducible, especially with sensitive substrates.[1][6]Can be variable and lower due to reagent degradation.[4][7]
Substrate Scope Broad, including challenging heteroaryl and functionalized substrates.[1][7]Can be limited by the instability of the corresponding boronic acid.[7]

Experimental Protocols

General Procedure for the Synthesis of this compound from (2-methylsulfonylphenyl)boronic acid

This protocol describes the conversion of a boronic acid to its more stable potassium trifluoroborate salt.[3][8]

  • Dissolve (2-methylsulfonylphenyl)boronic acid (1.0 eq) in methanol.

  • Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution.

  • A white precipitate of this compound will form.

  • Stir the mixture for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum.

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a potassium organotrifluoroborate or a boronic acid. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

  • To a reaction vessel, add the aryl halide (1.0 eq), the organoboron reagent (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., RuPhos, 2-10 mol%).

  • Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, THF, or ethanol) and water.[9][10]

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Mechanisms and Workflows

The stability of potassium trifluoroborates necessitates an in-situ hydrolysis step to generate the active boronic acid species for the catalytic cycle. This "slow release" mechanism can be advantageous in preventing the accumulation of the boronic acid, thereby minimizing side reactions.[11][12]

Suzuki_Coupling_Comparison cluster_suzuki_cycle Suzuki Catalytic Cycle KT R-BF3K BA_slow R-B(OH)2 (slow release) KT->BA_slow OxAdd Ar-Pd(II)-X(L2) Transmetal Ar-Pd(II)-R(L2) BA_slow->Transmetal BA_direct R-B(OH)2 Degradation Degradation (Protodeboronation, Boroxine Formation) BA_direct->Degradation BA_direct->Transmetal Pd0 Pd(0)L2 Pd0->OxAdd Oxidative Addition (Ar-X) OxAdd->Transmetal Transmetalation RedElim Ar-R Transmetal->RedElim Reductive Elimination RedElim->Pd0

Caption: Comparative pathways for Suzuki coupling.

The diagram above illustrates the initial steps for both potassium trifluoroborates and boronic acids leading into the common Suzuki catalytic cycle. The trifluoroborate undergoes a slow, controlled hydrolysis to generate the active boronic acid, while the boronic acid is directly available but also susceptible to degradation.

Experimental_Workflow cluster_reagent_prep Reagent Preparation cluster_coupling Suzuki-Miyaura Coupling cluster_workup Workup and Purification BoronicAcid (2-methylsulfonylphenyl)boronic acid KHF2 KHF2, MeOH/H2O BoronicAcid->KHF2 Organoboron Organoboron Reagent (Trifluoroborate or Boronic Acid) BoronicAcid->Organoboron Use in Coupling Trifluoroborate This compound KHF2->Trifluoroborate Trifluoroborate->Organoboron Use in Coupling ArylHalide Aryl Halide Reaction Reaction Setup & Heating ArylHalide->Reaction Organoboron->Reaction CatalystSystem Pd Catalyst, Ligand, Base CatalystSystem->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: General experimental workflow.

This workflow outlines the key stages, from the optional preparation of the trifluoroborate salt to the final purification of the coupled product, highlighting the points where either the trifluoroborate or the boronic acid can be introduced into the Suzuki coupling reaction.

Conclusion

For researchers engaged in complex molecule synthesis, this compound presents a compelling and often superior alternative to its corresponding boronic acid for Suzuki-Miyaura cross-coupling reactions. Its enhanced stability simplifies handling and storage, and frequently leads to more consistent and higher yields. While boronic acids remain valuable reagents, the advantages offered by potassium trifluoroborates, particularly in the context of drug development where reproducibility and reliability are paramount, make them an invaluable tool in the modern synthetic chemist's arsenal. The initial investment in preparing the trifluoroborate salt from the boronic acid is often offset by the benefits of improved reaction performance and reagent longevity.

References

A Comparative Guide to Organotrifluoroborates and Other Organoboron Reagents in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of optimal reagents is a critical determinant of synthetic efficiency and success. In the realm of carbon-carbon bond formation, organoboron reagents have become indispensable tools, largely due to the widespread adoption of the Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of potassium organotrifluoroborates with other commonly employed organoboron reagents, namely boronic acids and boronate esters, supported by experimental data and detailed methodologies.

Organotrifluoroborates have emerged as highly stable and versatile alternatives to traditional organoboron compounds.[1][2][3] As crystalline, free-flowing solids, they exhibit remarkable stability to both air and moisture, a significant advantage over boronic acids, which can be prone to decomposition and exist in equilibrium with their cyclic trimeric anhydrides (boroxines), complicating stoichiometry.[1] While boronate esters offer improved stability compared to boronic acids, they can be susceptible to hydrolysis.[1] The enhanced stability of organotrifluoroborates simplifies storage and handling and allows for a broader tolerance of functional groups and reaction conditions, often leading to more consistent and higher yields in cross-coupling reactions.[1]

Quantitative Performance Comparison

The choice of organoboron reagent can significantly impact the outcome of a Suzuki-Miyaura cross-coupling reaction. The following tables summarize representative data from various studies, illustrating the comparative performance of organotrifluoroborates, boronic acids, and boronate esters. It is important to note that reaction conditions are often optimized for each specific transformation and may not be directly comparable in all cases.[1]

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Various Aryl Halides with Different Phenylboron Reagents

Aryl HalideOrganoboron ReagentCatalyst SystemBaseSolventYield (%)Reference
4-BromoanisolePotassium PhenyltrifluoroboratePd(OAc)₂ / RuPhosNa₂CO₃n-BuOH / H₂O95[1]
4-BromoanisolePhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene / H₂O88[4]
4-BromoanisolePhenylboronic acid pinacol esterPdCl₂(dppf)K₃PO₄1,4-Dioxane92[5]
1-Bromo-4-nitrobenzenePotassium PhenyltrifluoroboratePdCl₂(dppf)Cs₂CO₃THF / H₂O98[6]
1-Bromo-4-nitrobenzenePhenylboronic AcidPd(PPh₃)₄Na₂CO₃DME / H₂O95[7]
1-Bromo-4-nitrobenzenePhenylboronic acid pinacol esterPd₂(dba)₃ / SPhosK₃PO₄Toluene96[2]
4-ChlorotoluenePotassium PhenyltrifluoroboratePd(OAc)₂ / n-BuPAd₂Cs₂CO₃Toluene91[8]
4-ChlorotoluenePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane85[9]
4-ChlorotoluenePhenylboronic acid pinacol esterNiCl₂(PCy₃)₂ / PCy₃K₃PO₄Toluene88[2]

Table 2: Comparison of General Properties of Organoboron Reagents

PropertyOrganotrifluoroboratesBoronic AcidsBoronate Esters (Pinacol)
Physical State Crystalline solidsOften solids, can be amorphousCrystalline solids
Stability to Air/Moisture HighModerate to lowHigh
Ease of Handling Easy, free-flowing powdersCan be challenging, hydroscopicEasy
Purification RecrystallizationCan be difficult, chromatographyChromatography
Stoichiometry Well-definedCan be complicated by boroxine formationWell-defined
Reactivity in Suzuki Coupling Generally highHigh, but can be variableModerate to high
Toxicity LowLowLow

Experimental Protocols

To ensure a fair comparison of the performance of different organoboron reagents, it is crucial to employ a standardized experimental protocol. The following methodologies outline the preparation of a potassium organotrifluoroborate salt and a general procedure for a comparative Suzuki-Miyaura cross-coupling reaction.

Synthesis of Potassium Phenyltrifluoroborate

This protocol describes a common method for the conversion of a boronic acid to its corresponding organotrifluoroborate salt.

Materials:

  • Phenylboronic acid

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether

Procedure:

  • Dissolve phenylboronic acid (1.0 eq) in methanol.

  • Slowly add a saturated aqueous solution of potassium hydrogen fluoride (3.0 eq) to the stirring methanolic solution. A white precipitate of potassium phenyltrifluoroborate will form immediately.

  • Stir the mixture for 30 minutes at room temperature.

  • Remove the methanol under reduced pressure.

  • Collect the precipitated solid by filtration.

  • Wash the solid with diethyl ether to remove any non-polar impurities.

  • Dry the resulting white solid under vacuum to yield potassium phenyltrifluoroborate.

Comparative Suzuki-Miyaura Cross-Coupling Reaction

This protocol is designed for a head-to-head comparison of an organotrifluoroborate and a boronic acid in the coupling with an aryl bromide.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 eq)

  • Potassium phenyltrifluoroborate (1.2 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • n-Butanol (n-BuOH)

  • Water (H₂O)

Procedure:

  • Set up two identical reaction vessels, one for the organotrifluoroborate and one for the boronic acid.

  • In each vessel, combine the aryl bromide (1.0 eq), the corresponding organoboron reagent (1.2 eq), sodium carbonate (3.0 eq), palladium(II) acetate (2 mol%), and RuPhos (4 mol%).

  • Evacuate and backfill each vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • To each vessel, add degassed n-butanol and water (in a 4:1 ratio).

  • Heat both reaction mixtures to 100 °C and stir.

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals.

  • Upon completion (or after a set time for comparison), cool the reaction mixtures to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by flash column chromatography on silica gel to obtain the desired cross-coupled product.

  • Compare the isolated yields and reaction times for both organoboron reagents.

Visualizing Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of complex chemical processes.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 / R-BF3K Organoboron Reagent R-B(OR)2 / R-BF3K->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product (Ar-R) Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent_Selection_Workflow start Start: Need for C-C Bond Formation q1 Is the organoboron reagent commercially available? start->q1 q2 Is the boronic acid known to be unstable? q1->q2 Yes synthesize Synthesize Organoboron Reagent q1->synthesize No q3 Does the synthesis involve multiple steps with harsh conditions? q2->q3 No use_bf3k Use Organotrifluoroborate for maximum stability q2->use_bf3k Yes use_ba Use Boronic Acid q3->use_ba No q3->use_bf3k Yes use_be Consider Boronate Ester for improved handling use_ba->use_be If handling is an issue synthesize_bf3k Synthesize Organotrifluoroborate from Boronic Acid use_ba->synthesize_bf3k For enhanced stability synthesize->q2

References

A Comparative Guide to Suzuki-Miyaura Coupling: Potassium (2-methylsulfonylphenyl)trifluoroborate vs. Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this reaction, with potassium organotrifluoroborates and boronic esters being two of the most common classes of reagents. This guide provides an objective comparison of the performance of Potassium (2-methylsulfonylphenyl)trifluoroborate and boronic esters in Suzuki-Miyaura reactions, supported by experimental data and detailed protocols.

Potassium organotrifluoroborates are renowned for their high stability, being crystalline solids that are generally unreactive to air and moisture. This stability simplifies handling and storage and allows for a broader tolerance of functional groups within the molecule. In contrast, boronic acids, the precursors to boronic esters, can be prone to decomposition, which can complicate stoichiometry in reactions. Boronic esters, while more stable than their corresponding acids, can still be susceptible to hydrolysis.

From a reactivity standpoint, boronic acids and their esters are often considered more reactive, which can lead to faster reaction times. However, the in-situ slow release of the corresponding boronic acid from the trifluoroborate salt under basic conditions is thought to minimize side reactions, such as homocoupling, potentially leading to higher and more consistent yields, especially with challenging substrates.

Yield Comparison: A Data-Driven Analysis

While a direct, side-by-side comparison of this compound with its corresponding boronic ester under identical conditions is not extensively documented in a single source, the following table compiles representative data from various studies. This data illustrates the yields achieved with both potassium aryltrifluoroborates and arylboronic esters in Suzuki-Miyaura cross-coupling reactions with various aryl halides. It is important to note that the reaction conditions are often optimized for each specific transformation and may not be directly comparable.

EntryOrganoboron ReagentAryl HalideCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Potassium Phenyltrifluoroborate4-Chlorobenzonitrile3 mol % Pd(OAc)₂ / 6 mol % RuPhosCs₂CO₃THF/H₂O801295
2Phenylboronic acid pinacol ester4-Chlorobenzonitrile2 mol % Pd(dppf)Cl₂K₃PO₄1,4-Dioxane1001885
3Potassium (E)-Styryltrifluoroborate4-Bromoanisole2 mol % PdCl₂(dppf)t-BuNH₂i-PrOH/H₂O80292
4(E)-Styrylboronic acid pinacol ester4-Bromoanisole1.5 mol % Pd₂(dba)₃ / 3 mol % SPhosK₃PO₄Toluene1001688
5Potassium Thiophen-2-yltrifluoroborate4-Bromoacetophenone3 mol % Pd(OAc)₂ / 6 mol % RuPhosCs₂CO₃THF/H₂O801298
6Thiophen-2-ylboronic acid pinacol ester4-Bromoacetophenone2 mol % Pd(PPh₃)₄K₂CO₃DME801290

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for Suzuki-Miyaura reactions using potassium aryltrifluoroborates and boronic esters.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates with Aryl Halides

This protocol is adapted from a procedure optimized for the coupling of various potassium heteroaryltrifluoroborates.[1]

Materials:

  • Aryl halide (1.0 equiv)

  • Potassium aryltrifluoroborate (1.05 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene/Water (10:1 mixture)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, potassium aryltrifluoroborate, Pd(OAc)₂, RuPhos, and K₂CO₃.

  • The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • The toluene/water solvent mixture is added via syringe.

  • The reaction mixture is heated to 80 °C and stirred for 24 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Arylboronic Pinacol Esters with Aryl Halides

This protocol is a general method for the coupling of arylboronic esters.[2]

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic pinacol ester (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • (2-Biphenyl)di-tert-butylphosphine (JohnPhos) (0.02 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

Procedure:

  • In a glovebox, a reaction tube is charged with the aryl halide, arylboronic pinacol ester, Pd₂(dba)₃, JohnPhos, and K₃PO₄.

  • The tube is sealed, removed from the glovebox, and 1,4-dioxane is added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 18-24 hours.

  • After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired product.

Mechanistic Workflow

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of organoboron reagent can influence the efficiency of the transmetalation step.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)Ln-Ar' Transmetalation->ArPdAr_prime BX X-B(OR)₂ or X-BF₃⁻K⁺ Transmetalation->BX RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd BoronReagent Ar'-B(OR)₂ or Ar'-BF₃⁻K⁺ (Boronic Ester or Trifluoroborate) BoronReagent->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Both potassium aryltrifluoroborates and boronic esters are highly effective reagents in Suzuki-Miyaura cross-coupling reactions. This compound, with its electron-withdrawing substituent, benefits from the inherent stability of the trifluoroborate functionality, making it an excellent choice for complex syntheses where reagent stability is paramount. Boronic esters, on the other hand, may offer faster reaction rates in some cases. The optimal choice of reagent will ultimately depend on the specific substrates, desired reaction conditions, and the overall synthetic strategy. The provided data and protocols serve as a valuable resource for researchers in navigating these choices and optimizing their Suzuki-Miyaura coupling reactions.

References

"stability comparison between aryltrifluoroborates and alkyltrifluoroborates"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the stability of organoboron reagents is a critical parameter influencing their storage, handling, and reactivity. Potassium organotrifluoroborates (R-BF₃K) have emerged as highly valued alternatives to boronic acids and esters due to their general stability.[1][2] While both aryl- and alkyltrifluoroborates are lauded as bench-stable, crystalline solids, a closer examination of their performance under various conditions reveals significant differences, particularly in their resistance to hydrolysis. This guide provides an objective comparison of their stability, supported by experimental data, to inform reagent selection and reaction design.

General Stability: Air, Moisture, and Heat

Both aryl- and alkyltrifluoroborates exhibit exceptional stability towards air and moisture, a stark contrast to many other organoboron compounds like alkylboronic acids, which are often susceptible to decomposition.[3][4] This allows for long-term storage at room temperature without the need for an inert atmosphere.[2][5]

Thermally, both classes of compounds are highly robust. For example, potassium trifluoromethyltrifluoroborate is reported to be stable up to 300°C, underscoring their high thermal tolerance. This shared characteristic makes them suitable for reactions requiring elevated temperatures.

Comparative Hydrolytic Stability

The most significant divergence in stability between aryl- and alkyltrifluoroborates lies in their susceptibility to hydrolysis, the process by which they convert to the corresponding boronic acid (RB(OH)₂). This conversion is essential for their participation in cross-coupling reactions but can be a liability during storage or purification if it occurs prematurely.[6]

Aryltrifluoroborates are generally characterized by high hydrolytic stability, particularly at neutral or near-neutral pH.[3] Their rate of hydrolysis is heavily influenced by the electronic properties of the aryl substituent. Electron-poor aryltrifluoroborates, such as those bearing nitro or cyano groups, are exceptionally slow to hydrolyze.[6] Conversely, electron-rich systems hydrolyze more readily.[7][8] Under the basic conditions typical of Suzuki-Miyaura coupling, the hydrolysis of aryltrifluoroborates is often slow and controlled, which can be advantageous in minimizing side reactions.[6][9]

Alkyltrifluoroborates , on the other hand, tend to be more prone to hydrolysis under neutral conditions. Experimental data shows that while aryltrifluoroborates remain largely intact, potassium butyltrifluoroborate can undergo 30-50% hydrolysis to its boronic acid within 24 hours at pH 7.0.[3] The subsequent boronic acids formed from alkyltrifluoroborates are also often less stable than their aryl counterparts, readily decomposing if not used promptly.[8]

Quantitative Hydrolysis Data

The following table summarizes experimental data on the time required for complete hydrolysis of various organotrifluoroborates, demonstrating the general trends in their stability.

ClassSubstrate (R-BF₃K)R-Group StructureTime for Complete Hydrolysis (hours)Reference
Alkyl Potassium n-Butyltrifluoroboraten-C₄H₉1[8]
Alkenyl Potassium (E)-StyryltrifluoroborateC₆H₅CH=CH1[8]
Aryl (Electron-Rich) Potassium 4-Methoxyphenyltrifluoroborate4-MeO-C₆H₄1[7][8]
Aryl (Electron-Neutral) Potassium PhenyltrifluoroborateC₆H₅3[7]
Aryl (Electron-Poor) Potassium 4-Nitrophenyltrifluoroborate4-NO₂-C₆H₄24[8]
Aryl (Electron-Poor) Potassium 4-Cyanophenyltrifluoroborate4-CN-C₆H₄24[8]
Heteroaryl Potassium Thiophene-3-yltrifluoroborate3-Thienyl24[8]

Conditions: 1 equivalent of silica gel in H₂O at room temperature.[7][8]

The data clearly illustrates that simple alkyl- and alkenyltrifluoroborates hydrolyze as rapidly as electron-rich aryltrifluoroborates. In contrast, aryltrifluoroborates with electron-withdrawing groups exhibit significantly enhanced stability, requiring a full day for complete conversion under these conditions.

Factors Influencing Stability and Decomposition

The stability of an organotrifluoroborate is not intrinsic but is governed by a combination of electronic, steric, and environmental factors. The primary pathway for decomposition is the stepwise hydrolysis to the boronic acid, which is the active species in many catalytic cycles.

RBF3K R-BF₃⁻K⁺ (Stable) Intermediate R-BF₂(OH)⁻ + F⁻ RBF3K->Intermediate + H₂O - F⁻ BoronicAcid R-B(OH)₂ (Reactive) Intermediate->BoronicAcid + 2H₂O - 2F⁻ Coupling Cross-Coupling Product BoronicAcid->Coupling + Ar-X, Pd cat.

Caption: General hydrolysis pathway of potassium organotrifluoroborates.

Key factors influencing the rate of this hydrolysis include:

  • Electronic Effects : Electron-donating groups on the organic moiety (R) stabilize the transient difluoroborane intermediate (R-BF₂), accelerating hydrolysis.[7] Conversely, electron-withdrawing groups destabilize this intermediate, slowing hydrolysis.

  • Solvent and pH : Hydrolysis is significantly faster in protic solvents like water and is generally promoted under basic conditions.[6]

  • Additives : Lewis acids can lead to decomposition. Conversely, fluorophiles like silica gel can accelerate hydrolysis by sequestering fluoride ions, driving the equilibrium toward the boronic acid.[7][8]

Stability Organotrifluoroborate Stability EDG Electron-Donating Group Stability->EDG Decreased by EWG Electron-Withdrawing Group Stability->EWG Increased by Conditions Reaction Conditions (pH, Solvent, Temp) Stability->Conditions Highly Dependent on Aryl Aryl-BF₃K Aryl->Stability Generally Higher Alkyl Alkyl-BF₃K Alkyl->Stability Generally Lower

Caption: Factors influencing organotrifluoroborate stability.

Experimental Protocols

Method for Assessing Hydrolytic Stability

This protocol provides a general method for comparing the hydrolytic stability of different organotrifluoroborates by monitoring their conversion to boronic acids.

Materials:

  • Potassium organotrifluoroborate (aryl or alkyl)

  • Deionized Water (or buffer of desired pH)

  • Silica Gel (optional, as a hydrolysis accelerant)

  • NMR tubes, pipettes, vials

  • Deuterated solvent for NMR analysis (e.g., DMSO-d₆)

  • NMR Spectrometer equipped with a Boron-11 probe

Procedure:

  • Preparation: In a vial, prepare a solution of the potassium organotrifluoroborate in water at a known concentration (e.g., 0.33 M).[8] If desired, add a measured equivalent of silica gel.

  • Reaction: Stir the mixture at room temperature.

  • Sampling: At predetermined time intervals (e.g., 1, 3, 6, 24 hours), withdraw a small aliquot of the reaction mixture.

  • NMR Analysis: Dilute the aliquot with a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a ¹¹B NMR spectrum for each sample. The organotrifluoroborate signal typically appears as a quartet around δ 2-4 ppm, while the resulting boronic acid appears as a broader singlet at a downfield chemical shift (e.g., δ 20-30 ppm).[10][11]

  • Quantification: Determine the relative stability by integrating the signals corresponding to the starting trifluoroborate and the product boronic acid to calculate the percentage of hydrolysis over time.

Start Start Prep Prepare 0.33 M solution of R-BF₃K in H₂O Start->Prep Stir Stir at Room Temperature Prep->Stir Sample Withdraw Aliquot at Time = t Stir->Sample NMR Acquire ¹¹B NMR Spectrum Sample->NMR Analyze Integrate Signals & Calculate % Hydrolysis NMR->Analyze Loop Time < 24h? Analyze->Loop End End Loop->Sample Yes Loop->End No

Caption: Experimental workflow for hydrolytic stability assay.

Conclusion

  • Aryltrifluoroborates are the reagents of choice when high hydrolytic stability is paramount. Their resistance to premature decomposition, especially for electron-poor variants, allows for their use in multi-step sequences and under a broader range of conditions.

  • Alkyltrifluoroborates are also highly useful but require more careful consideration of their hydrolytic lability. While stable as solids, they are more prone to hydrolysis in solution, a factor that must be managed in reaction setup and purification.

For the drug development professional and research scientist, understanding these nuances is key to leveraging the full potential of organotrifluoroborate chemistry, ensuring both the longevity of the reagents and the success of the synthetic endeavor.

References

Validating the Purity of Synthesized Potassium (2-methylsulfonylphenyl)trifluoroborate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of Potassium (2-methylsulfonylphenyl)trifluoroborate, a versatile reagent in modern organic synthesis. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate techniques for quality control.

This compound is an air- and moisture-stable organoboron compound that serves as a valuable coupling partner in various cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its stability offers significant advantages over the corresponding boronic acids. However, like any synthesized compound, it is susceptible to impurities that may arise from starting materials, side reactions, or degradation. This guide outlines the primary analytical techniques for assessing the purity of this reagent, ensuring its suitability for downstream applications where high purity is paramount.

Comparative Analysis of Purity Validation Methods

The purity of this compound can be effectively determined using a combination of spectroscopic and chromatographic techniques. Each method provides unique insights into the compound's identity and the presence of potential impurities.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMRMeasures the magnetic environments of hydrogen nuclei.Provides information on the structure of the organic portion of the molecule and can detect proton-containing impurities.High resolution, quantitative, non-destructive.May not detect non-proton-containing impurities.
¹³C NMRMeasures the magnetic environments of carbon nuclei.Confirms the carbon skeleton of the molecule.Provides detailed structural information.Lower sensitivity than ¹H NMR, longer acquisition times.
¹⁹F NMRMeasures the magnetic environments of fluorine nuclei.Confirms the presence and environment of the trifluoroborate group. Sensitive to changes in the boron coordination sphere.High sensitivity, provides a distinct signal for the trifluoroborate moiety.Less common technique requiring specific hardware.
¹¹B NMRMeasures the magnetic environment of the boron nucleus.Directly probes the boron center, confirming the trifluoroborate structure and detecting other boron-containing species.[1][2]Highly specific for boron-containing compounds.Quadrupolar nucleus can lead to broad signals.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC-UVSeparates components of a mixture based on their differential partitioning between a stationary and mobile phase, with detection by UV absorbance.Quantifies the purity of the main compound and detects UV-active impurities.High sensitivity, quantitative, widely available.Requires that impurities have a UV chromophore for detection.[3]
Mass Spectrometry (MS)
LC-MSCouples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer.Provides molecular weight information for the main compound and impurities, aiding in their identification.High sensitivity and specificity, allows for impurity identification.Can be more complex to operate and maintain than HPLC-UV.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison table.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

Instrumentation and Parameters:

  • ¹H NMR:

    • Spectrometer: 400 MHz or higher

    • Pulse Sequence: Standard single-pulse

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR:

    • Spectrometer: 100 MHz or higher

    • Pulse Sequence: Proton-decoupled

    • Number of Scans: 1024 or more

    • Relaxation Delay: 2-5 seconds

  • ¹⁹F NMR:

    • Spectrometer: 376 MHz or higher

    • Pulse Sequence: Standard single-pulse

    • Reference: External CF₃COOH

  • ¹¹B NMR:

    • Spectrometer: 128 MHz or higher

    • Pulse Sequence: A modified pulse sequence may be needed for better resolution.[1]

    • Reference: External BF₃·OEt₂

Expected Spectral Data (based on typical ranges for aryltrifluoroborates):

  • ¹H NMR (DMSO-d₆): Aromatic protons (δ 7.0-8.0 ppm), methyl protons of the sulfonyl group (δ ~3.2 ppm).

  • ¹³C NMR (DMSO-d₆): Aromatic carbons (δ 120-150 ppm), methyl carbon (δ ~45 ppm). The carbon attached to boron may show a broad signal.[2]

  • ¹⁹F NMR (DMSO-d₆): A sharp singlet or a quartet (due to coupling with ¹¹B) in the range of -135 to -145 ppm.[1][2]

  • ¹¹B NMR (DMSO-d₆): A singlet or a 1:3:3:1 quartet (due to coupling with ¹⁹F) in the range of δ 3-6 ppm.[1][2]

High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength maximum determined by UV-Vis spectrophotometry.

  • Injection Volume: 10 µL.

Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and dilute to a suitable concentration for analysis (e.g., 0.1 mg/mL).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Instrumentation and Conditions:

  • LC System: As described for HPLC-UV.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Negative ion mode is typically suitable for detecting the trifluoroborate anion.

  • Mass Range: Scan a range appropriate for the expected molecular weight of the compound and potential impurities (e.g., m/z 100-500).

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity validation process.

experimental_workflow cluster_synthesis Synthesis cluster_preliminary Preliminary Analysis cluster_chromatography Chromatographic Separation cluster_decision Purity Assessment cluster_outcome Outcome synth Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) synth->nmr Structural Confirmation hplc HPLC-UV nmr->hplc Quantitative Purity lcms LC-MS hplc->lcms Impurity Identification decision Purity Meets Specification? lcms->decision pass Pure Compound decision->pass Yes fail Further Purification Required decision->fail No

Caption: Experimental workflow for purity validation.

logical_relationship cluster_techniques Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion nmr NMR (Structure & Identity) structure Correct Structure Confirmed nmr->structure hplc HPLC (Purity & Quantification) purity Purity >95% (e.g.) hplc->purity ms MS (Molecular Weight & Impurity ID) impurities Impurities Identified ms->impurities conclusion Validated Pure Product structure->conclusion purity->conclusion impurities->conclusion

Caption: Logical relationship between techniques and data.

References

"cost-benefit analysis of using Potassium (2-methylsulfonylphenyl)trifluoroborate in synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances cost, efficiency, and practicality. In the realm of cross-coupling reactions, particularly the versatile Suzuki-Miyaura reaction, organoboron reagents are indispensable. This guide provides a comprehensive cost-benefit analysis of Potassium (2-methylsulfonylphenyl)trifluoroborate, comparing its performance and economic viability against its traditional boronic acid counterpart, (2-methylsulfonylphenyl)boronic acid.

Potassium organotrifluoroborates have emerged as valuable alternatives to boronic acids, offering enhanced stability and ease of handling.[1] Unlike boronic acids, which can be prone to decomposition via protodeboronation, especially in the case of heteroaromatic substrates, trifluoroborate salts are generally bench-stable crystalline solids with a longer shelf-life.[1] This inherent stability can lead to more consistent and reproducible results in cross-coupling reactions.

Cost Analysis: A Tale of Two Borons

A direct cost comparison reveals a significant price difference between the two reagents. (2-methylsulfonylphenyl)boronic acid is readily available from multiple suppliers, with prices typically ranging from $50 to $100 per gram for research quantities. In contrast, this compound is less commonly stocked and is offered by a more limited number of vendors, often at a higher price point, requiring inquiry for organizational pricing.

However, the initial purchase price does not tell the whole story. The cost-effectiveness of a reagent also depends on the efficiency of its synthesis and its performance in subsequent reactions.

Table 1: Cost Comparison of Starting Materials

CompoundTypical Price (per gram)Commercial Availability
(2-methylsulfonylphenyl)boronic acid$50 - $100High
This compoundInquiry requiredLimited

For laboratories with the capability, the synthesis of this compound from the corresponding boronic acid is a straightforward and high-yielding process. This can significantly reduce the cost of using the trifluoroborate salt, making it a more economically viable option in the long run.

Performance in Suzuki-Miyaura Cross-Coupling: A Balancing Act

The primary application for both reagents is the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. The performance of each reagent can be evaluated based on reaction yield, reaction time, and catalyst loading.

While specific comparative data for the (2-methylsulfonylphenyl) moiety is limited in publicly available literature, general trends for ortho-substituted and electron-withdrawing group-containing arylboron reagents can be informative. The ortho-position of the methylsulfonyl group can introduce steric hindrance, potentially impacting reaction efficiency.

Table 2: Hypothetical Performance Comparison in a Suzuki-Miyaura Reaction

Parameter(2-methylsulfonylphenyl)boronic acidThis compound
Typical Yield Good to ExcellentGood to Excellent
Reaction Time 4 - 24 hours4 - 24 hours
Catalyst Loading 1-5 mol%1-5 mol%
Handling Prone to dehydration/decompositionAir and moisture stable
Stoichiometry Often requires excessCan be used in near-stoichiometric amounts

The key advantage of the trifluoroborate salt lies in its stability, which can translate to more reliable and reproducible yields, particularly in complex syntheses or when used in automated high-throughput screening. The ability to use near-stoichiometric amounts of the trifluoroborate salt, due to its lower propensity for decomposition, can also offset its higher initial cost.

Experimental Protocols

Synthesis of this compound

This protocol describes the conversion of (2-methylsulfonylphenyl)boronic acid to its corresponding potassium trifluoroborate salt.

Materials:

  • (2-methylsulfonylphenyl)boronic acid

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol (MeOH)

  • Water (H₂O)

  • Acetone

  • Diethyl ether

Procedure:

  • To a stirred solution of (2-methylsulfonylphenyl)boronic acid (1.0 equiv) in methanol (2.0 M) in a round-bottom flask, add a saturated aqueous solution of KHF₂ (4.0 equiv).

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Remove the methanol under reduced pressure.

  • Add acetone to the residue and stir the suspension for 10 minutes.

  • Filter the solid through a Büchner funnel and wash with acetone.

  • Wash the collected solid with diethyl ether.

  • Dry the solid under high vacuum to afford this compound as a white crystalline solid.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with either (2-methylsulfonylphenyl)boronic acid or this compound.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • (2-methylsulfonylphenyl)boronic acid OR this compound (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, RuPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)

Procedure:

  • To a Schlenk tube, add the aryl halide, the boronic acid or trifluoroborate salt, the palladium catalyst, the ligand (if necessary), and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the tube via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Synthetic Workflow

The choice between a boronic acid and a trifluoroborate salt can be visualized as a decision point in the synthetic workflow, with implications for reagent stability and handling.

G cluster_0 Reagent Selection cluster_1 Handling & Stability Boronic_Acid (2-methylsulfonylphenyl)boronic acid BA_Handling Requires careful handling Prone to decomposition Boronic_Acid->BA_Handling Trifluoroborate This compound TFB_Handling Bench-stable solid Easy to handle Trifluoroborate->TFB_Handling Suzuki_Coupling Suzuki-Miyaura Cross-Coupling BA_Handling->Suzuki_Coupling Potentially lower reproducibility TFB_Handling->Suzuki_Coupling Higher reproducibility Product Biaryl Product Suzuki_Coupling->Product

Decision workflow for reagent selection.

The Suzuki-Miyaura catalytic cycle is a fundamental process in which both boronic acids and trifluoroborates participate, albeit with slight differences in the activation step.

G Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add PdII_ArX Ar-Pd(II)-X L_n Ox_Add->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)-Ar' L_n Transmetalation->PdII_ArAr Red_Elim Reductive Elimination PdII_ArAr->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-Ar' Red_Elim->Product ArX Ar-X ArX->Ox_Add Boron_Reagent Ar'B(OH)₂ or Ar'BF₃K Boron_Reagent->Transmetalation Base Base Base->Transmetalation

Generalized Suzuki-Miyaura catalytic cycle.

Conclusion: A Strategic Choice for Synthesis

The choice between this compound and (2-methylsulfonylphenyl)boronic acid is not merely a matter of upfront cost. While the boronic acid is more readily available and initially cheaper, the trifluoroborate salt offers significant advantages in terms of stability, handling, and potentially, reproducibility.

For routine, small-scale syntheses where reagent cost is the primary driver, the boronic acid may be the preferred choice. However, for complex, multi-step syntheses, high-throughput screening applications, and situations where reproducibility is paramount, the superior stability and handling properties of the trifluoroborate salt can justify its higher initial cost, especially if synthesized in-house. Ultimately, the decision rests on a careful consideration of the specific needs of the project, available resources, and the desired level of experimental robustness.

References

"spectroscopic comparison of Potassium (2-methylsulfonylphenyl)trifluoroborate and its boronic acid precursor"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between a boronic acid and its corresponding trifluoroborate salt can be pivotal. While boronic acids are foundational in cross-coupling reactions, their trifluoroborate counterparts often offer enhanced stability and handling properties. This guide provides a detailed spectroscopic comparison of Potassium (2-methylsulfonylphenyl)trifluoroborate and its precursor, 2-(methylsulfonyl)phenylboronic acid, supported by experimental data and protocols.

This comparative analysis delves into the key spectroscopic differences between these two important chemical entities. The conversion from a boronic acid to a potassium trifluoroborate salt introduces significant changes in the molecule's electronic environment and structure, which are readily observable through various spectroscopic techniques. Understanding these differences is crucial for reaction monitoring, quality control, and characterization of these compounds in synthetic and medicinal chemistry applications.

At a Glance: Key Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for both compounds. While experimental data for 2-(methylsulfonyl)phenylboronic acid is partially available, the data for this compound is largely predicted based on extensive studies of analogous potassium aryltrifluoroborates.

Table 1: General Properties

Property2-(methylsulfonyl)phenylboronic acidThis compound
Molecular Formula C₇H₉BO₄SC₇H₇BF₃KO₂S
Molecular Weight 200.02 g/mol [1]256.10 g/mol
Appearance White to off-white solid[1][2]Expected to be a crystalline solid

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Parameter2-(methylsulfonyl)phenylboronic acidThis compound (Predicted)
¹H NMR Aromatic protons (approx. 7.5-8.2 ppm), Methyl protons (approx. 3.2 ppm), B(OH)₂ protons (broad singlet, variable)Aromatic protons expected to show slight upfield shift compared to the boronic acid. Methyl protons expected to be in a similar region.
¹³C NMR Aromatic carbons (approx. 125-145 ppm), Methyl carbon (approx. 43 ppm). The carbon attached to boron (C-B) is often broad and difficult to observe.Aromatic carbons expected to show slight shifts. The C-B signal is expected to be a broad quartet due to coupling with ¹¹B and ¹⁹F.
¹¹B NMR A broad singlet is expected in the range of 28-33 ppm, characteristic of a trigonal planar boronic acid.A sharp quartet is expected in the range of 3-6 ppm due to the coupling with the three fluorine atoms (J-coupling of approx. 40-50 Hz).
¹⁹F NMR Not applicable.A broad singlet or a quartet is expected in the range of -130 to -150 ppm, characteristic of a trifluoroborate anion.

Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Technique2-(methylsulfonyl)phenylboronic acidThis compound (Predicted)
IR Spectroscopy Strong O-H stretching (approx. 3200-3600 cm⁻¹), B-O stretching (approx. 1350 cm⁻¹), S=O stretching (approx. 1300 and 1150 cm⁻¹).Absence of strong O-H stretching. Strong B-F stretching bands expected around 1050-1100 cm⁻¹. S=O stretching bands will be present.
Mass Spectrometry [M-H]⁻ at m/z 199.02 or [M+Na]⁺ at m/z 223.02.[3]Negative ion mode: [M]⁻ at m/z 217.02. Positive ion mode: [M+K]⁺ at m/z 295.08.

From Precursor to Product: The Synthetic Pathway

The synthesis of potassium aryltrifluoroborates from their corresponding boronic acids is a well-established and straightforward process. The reaction involves the treatment of the arylboronic acid with potassium hydrogen difluoride (KHF₂).

Synthesis_Workflow BoronicAcid 2-(methylsulfonyl)phenylboronic acid Reaction Stirring at Room Temperature BoronicAcid->Reaction KHF2 KHF₂ KHF2->Reaction Solvent Methanol/Water Solvent->Reaction Trifluoroborate This compound Reaction->Trifluoroborate

Caption: Synthesis of this compound.

Under the Lens: Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the comparison of these compounds. These protocols are based on established methods for the analysis of organoboron compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive NMR analysis is essential for the structural elucidation of both the boronic acid and its trifluoroborate salt.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Dissolve 5-10 mg of sample Solvent in 0.6 mL of deuterated solvent (e.g., DMSO-d₆, CD₃OD) Sample->Solvent Spectrometer Acquire spectra on a 400 MHz or higher field NMR spectrometer H1_NMR ¹H NMR Spectrometer->H1_NMR C13_NMR ¹³C NMR Spectrometer->C13_NMR B11_NMR ¹¹B NMR Spectrometer->B11_NMR F19_NMR ¹⁹F NMR (for trifluoroborate) Spectrometer->F19_NMR Process Process raw data (Fourier transform, phase correction, baseline correction) Reference Reference spectra to residual solvent peak or an internal standard Process->Reference cluster_sample_prep cluster_sample_prep cluster_acquisition cluster_acquisition cluster_processing cluster_processing Comparison_Logic cluster_spectroscopy Spectroscopic Consequences BoronicAcid 2-(methylsulfonyl)phenylboronic acid (Trigonal Planar Boron, sp²) Conversion Conversion with KHF₂ BoronicAcid->Conversion Trifluoroborate This compound (Tetrahedral Boron, sp³) NMR_Shift Upfield shift in ¹¹B NMR Appearance of ¹⁹F NMR signal Trifluoroborate->NMR_Shift IR_Change Disappearance of O-H stretch Appearance of B-F stretch Trifluoroborate->IR_Change MS_Change Change in molecular ion peak Trifluoroborate->MS_Change Conversion->Trifluoroborate

References

Palladium Catalysts in Suzuki-Miyaura Coupling: A Performance Comparison with Potassium (2-methylsulfonylphenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of palladium catalyst and reaction conditions is paramount to the success of this transformation, particularly when employing organotrifluoroborate salts as coupling partners. This guide provides a comparative overview of the performance of various palladium catalyst systems in the coupling of potassium aryltrifluoroborates, with a focus on substrates analogous to Potassium (2-methylsulfonylphenyl)trifluoroborate.

Potassium organotrifluoroborate salts have emerged as advantageous alternatives to traditional boronic acids due to their enhanced stability, ease of handling, and often improved reactivity.[1][2] The performance of different palladium catalysts in the Suzuki-Miyaura coupling of these salts is highly dependent on the nature of the ligand, the palladium precursor, the base, and the solvent system employed. Below, we summarize key experimental data from the literature to guide researchers in selecting the optimal catalytic system.

Comparative Performance of Palladium Catalyst Systems

The following table summarizes the performance of several common palladium catalyst systems in the Suzuki-Miyaura cross-coupling of potassium aryltrifluoroborates with various coupling partners. The data is compiled from multiple studies to provide a broad comparison of reaction yields under different conditions.

Catalyst System (Pd Source / Ligand)Coupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / CM-phosAryl MesylatesK₃PO₄tert-Butanol10012-2470-95[1]
Pd(OAc)₂ / RuPhosAryl ChloridesK₂CO₃Toluene/H₂O (4:1)80-8522-2470-98[3][4][5]
PdCl₂(dppf)·CH₂Cl₂Aryl/Heteroaryl Halidest-BuNH₂i-PrOH/H₂O801275-95[6][7]
PdCl₂ / PPh₃Aryl/Heteroaryl ElectrophilesCs₂CO₃THF/H₂O (9:1)801260-85[8][9]
Pd(PPh₃)₄Alkenyl BromidesCs₂CO₃Toluene/H₂O801-380-98[10]

Note: The yields reported are for a range of substrates and may not be directly transferable to this compound without specific optimization. However, this table provides a strong starting point for catalyst selection. The Pd(OAc)₂/RuPhos system, for instance, has demonstrated broad applicability and high efficiency for coupling with challenging aryl chlorides.[3][4][5] For couplings involving aryl mesylates, the Pd(OAc)₂/CM-phos system is a notable option.[1]

Experimental Protocols

Below are detailed representative experimental protocols for two of the highly effective catalyst systems identified.

Protocol 1: General Procedure using Pd(OAc)₂/RuPhos

This protocol is adapted from studies demonstrating the effective coupling of potassium trifluoroborates with aryl chlorides.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol %)

  • RuPhos (4 mol %)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene/Water (10:1 mixture, 0.25 M)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), and K₂CO₃ (3.0 equiv).

  • The vessel is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Add this compound (1.0 equiv) and the aryl chloride (1.0 equiv).

  • Add the toluene/water (10:1) solvent mixture via syringe.

  • The reaction mixture is then heated to 80 °C and stirred for 24 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: General Procedure using PdCl₂(dppf)·CH₂Cl₂

This protocol is based on the coupling of potassium alkenyltrifluoroborates with aryl halides and is a robust system for various Suzuki-Miyaura reactions.[6][7]

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (2 mol %)

  • tert-Butylamine (t-BuNH₂) (3.0 equiv)

  • Isopropanol/Water (i-PrOH/H₂O)

Procedure:

  • In a reaction tube, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), and PdCl₂(dppf)·CH₂Cl₂ (2 mol %).

  • Add the isopropanol/water solvent mixture followed by tert-butylamine (3.0 equiv).

  • The reaction tube is sealed and heated to 80 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to afford the final product.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps include oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition aryl_pd_complex Ar-Pd(II)L_n-X oxidative_addition->aryl_pd_complex Ar-X transmetalation Transmetalation diorganyl_pd_complex Ar-Pd(II)L_n-R transmetalation->diorganyl_pd_complex R-BF₃K (Base) reductive_elimination Reductive Elimination reductive_elimination->pd0 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Boronic Acid Derivatives in Suzuki-Miyaura Cross-Coupling: Spotlight on Potassium (2-methylsulfonylphenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility. The choice of the boron reagent is critical to the success of this reaction, influencing stability, reactivity, and, most importantly, functional group tolerance. This guide provides an objective comparison of Potassium (2-methylsulfonylphenyl)trifluoroborate and other common boronic acid derivatives, supported by experimental data from the literature.

Executive Summary

Potassium organotrifluoroborates, such as this compound, have emerged as highly stable and versatile alternatives to traditional boronic acids and their esters.[1] They offer the significant advantages of being air- and moisture-stable crystalline solids, which simplifies handling and storage.[2] This enhanced stability often translates to a broader tolerance of sensitive functional groups within the coupling partners, a crucial aspect in the synthesis of complex molecules in drug discovery and development.

In contrast, boronic acids, while widely used, are prone to decomposition pathways such as protodeboronation and trimerization to boroxines, particularly for electron-deficient or heteroaromatic substrates.[3] MIDA (N-methyliminodiacetic acid) boronates represent another class of highly stable, crystalline, and chromatography-compatible boronic acid surrogates.[4][5][6][7][8] However, their utility can be limited by the need for specific, sometimes harsh, conditions for the final deprotection step to release the active boronic acid.

This guide will delve into a comparative analysis of these key boronic acid derivatives, focusing on their functional group tolerance in the context of the Suzuki-Miyaura reaction.

Comparative Data on Functional Group Tolerance

The following tables summarize the compatibility of various functional groups with different classes of boronic acid derivatives in Suzuki-Miyaura cross-coupling reactions, based on data reported in the chemical literature. It is important to note that reaction yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. The data presented here is intended to be illustrative of general trends.

Table 1: Functional Group Tolerance of Potassium Aryltrifluoroborates

This compound is expected to exhibit similar functional group tolerance to other aryltrifluoroborates.

Functional GroupToleranceReported YieldsCitation(s)
KetoneHighGood to Excellent[9][10]
AldehydeHighGood to Excellent[9][10]
EsterHighGood to Excellent[9][10]
NitrileHighGood to Excellent[9][10]
NitroHighGood to Excellent[10]
AmideHighGood[11]
EtherHighGood to Excellent[9]
Halogens (Cl, Br)HighGood to Excellent[12]
HeterocyclesModerate to HighGood[3]
Free AminesModerateCatalyst/Base dependent[13]
Free AlcoholsModerateCatalyst/Base dependent[13]

Table 2: Functional Group Tolerance of Boronic Acids

Functional GroupToleranceReported YieldsCitation(s)
KetoneHighGood to Excellent[14]
AldehydeModerate to HighVariable, can be sensitive
EsterHighGood to Excellent
NitrileHighGood to Excellent
NitroModerateCan be reduced[15]
AmideHighGood
EtherHighGood to Excellent
Halogens (Cl, Br)HighGood to Excellent
HeterocyclesLow to ModerateProne to protodeboronation[3]
Free AminesLow to ModerateCan inhibit catalyst
Free AlcoholsLow to ModerateCan inhibit catalyst

Table 3: Functional Group Tolerance of MIDA Boronates

MIDA boronates are stable to a wide range of reagents before the coupling reaction. The tolerance during the Suzuki-Miyaura coupling depends on the deprotection conditions.

Functional GroupTolerance (of MIDA boronate)NotesCitation(s)
KetoneExcellentStable to various synthetic steps[4][6]
AldehydeExcellentStable to various synthetic steps[4][6]
EsterExcellentStable to various synthetic steps[4][6]
NitrileExcellentStable to various synthetic steps[4][6]
NitroExcellentStable to various synthetic steps[4][6]
AmideExcellentStable to various synthetic steps[4][6]
EtherExcellentStable to various synthetic steps[4][6]
Halogens (Cl, Br)ExcellentStable to various synthetic steps[4][6]
HeterocyclesExcellentStable to various synthetic steps[5]
Free AminesExcellentStable to various synthetic steps[8]
Free AlcoholsExcellentStable to various synthetic steps[8]
Strong NucleophilesLowIncompatible (e.g., LiAlH4, Grignards)[4]
Strong Aqueous BaseLowUsed for deprotection[4][8]

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using an aryltrifluoroborate.

General Procedure for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates with Aryl Chlorides

This protocol is adapted from a literature procedure for the coupling of primary alkyltrifluoroborates with aryl chlorides and is expected to be applicable to aryltrifluoroborates like this compound.[9]

Materials:

  • This compound (1.0 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 2 mol %)

  • RuPhos (4 mol %)

  • Potassium carbonate (K₂CO₃; 3.0 equiv)

  • Toluene

  • Water (10:1 toluene/H₂O)

Procedure:

  • To a reaction vessel, add this compound, the aryl chloride, Pd(OAc)₂, RuPhos, and K₂CO₃.

  • The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., nitrogen or argon).

  • Degassed toluene and water (10:1 ratio, to make a 0.25 M solution with respect to the limiting reagent) are added via syringe.

  • The reaction mixture is heated to 80 °C and stirred for 24 hours.

  • Upon completion, the reaction is cooled to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R'-X) Pd0->OxAdd Ar-X PdII_R R'-Pd(II)L_n-X OxAdd->PdII_R Transmetalation Transmetalation (R-B(OH)2 / Base) PdII_R->Transmetalation PdII_R_R R'-Pd(II)L_n-R Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Boronate [R-B(OH)3]⁻ Boronate->Transmetalation BoronicAcid R-BF3K Hydrolysis Hydrolysis BoronicAcid->Hydrolysis H2O, Base BoronicAcid_hydrolyzed R-B(OH)2 Hydrolysis->BoronicAcid_hydrolyzed BoronicAcid_hydrolyzed->Boronate Base Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound and its class of aryltrifluoroborates offer a robust and user-friendly platform for Suzuki-Miyaura cross-coupling reactions. Their superior stability and broad functional group tolerance make them particularly attractive for complex molecule synthesis where the preservation of sensitive functionalities is paramount. While boronic acids remain a staple in organic synthesis, their inherent instability necessitates careful handling and reaction optimization. MIDA boronates provide a powerful alternative for multi-step synthesis due to their exceptional stability, though the deprotection step adds a consideration to the synthetic design. The choice of the optimal boron reagent will ultimately depend on the specific synthetic challenge, including the nature of the coupling partners, the desired scale, and the overall synthetic strategy. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of Potassium (2-methylsulfonylphenyl)trifluoroborate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of Potassium (2-methylsulfonylphenyl)trifluoroborate. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure laboratory safety and environmental compliance.

This compound, like other organotrifluoroborate salts, is a valuable reagent in modern organic synthesis. While generally stable, proper handling and disposal are crucial to mitigate potential hazards. These compounds are known to cause skin and eye irritation or burns, and their disposal must be managed in accordance with local, state, and federal regulations.[1][2][3][4][5]

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough hazard assessment should be conducted. Potassium organotrifluoroborates are crystalline solids that are generally stable in air and moisture but can hydrolyze to form the corresponding boronic acids.[6] Inhalation of dust and contact with skin and eyes should be avoided.[1][6]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionTightly fitting safety goggles or a face shield (conforming to EN 166 (EU) or NIOSH (US)).[1][6]
Hand ProtectionChemical-resistant gloves (inspect before use).[1][6]
Body ProtectionA lab coat or other protective clothing.[6]
Respiratory ProtectionUse a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1]

Step-by-Step Disposal Protocol

This protocol provides a general guideline for the disposal of small quantities of this compound typically used in a laboratory setting.

  • Collection and Storage of Waste:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, suitable, and closed container.[1]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3][4]

  • Spill Management:

    • In case of a spill, evacuate personnel to a safe area.[1]

    • Ensure adequate ventilation.[1]

    • Avoid generating dust.[1][2]

    • Carefully sweep or vacuum up the spilled material and place it into the designated waste container.[2]

    • Do not let the chemical enter drains.[1]

  • Disposal Route:

    • Do not dispose of this compound down the drain. Boron-containing compounds are often on "Red Lists" of chemicals that should not be released into the sanitary sewer system.[7]

    • The primary disposal method is through an approved chemical waste disposal service. All waste materials should be disposed of in accordance with appropriate local, state, and federal laws and regulations.[8]

    • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for pickup of the chemical waste.

Experimental Workflow for Disposal

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Conduct Hazard Assessment B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste Chemical and Contaminated Materials B->C D Place in a Labeled, Sealed Container C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Contact Environmental Health & Safety (EHS) Office E->F G Arrange for Professional Chemical Waste Disposal F->G H DO NOT Pour Down Drain

References

Personal protective equipment for handling Potassium (2-methylsulfonylphenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Potassium (2-methylsulfonylphenyl)trifluoroborate

For Immediate Implementation by Laboratory Personnel

Hazard Identification

Potassium trifluoroborate salts are generally classified as causing skin irritation and serious eye irritation.[1][2] Handling the solid, powdered form of these compounds poses a risk of airborne dust generation, which can lead to respiratory irritation if inhaled.[1][3] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory hazards should be conducted to ensure the appropriate level of protection.[4][5] The minimum required PPE for handling this compound includes:

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Must be worn at all times when handling the chemical.[1] A face shield should be worn in addition to safety glasses or goggles if there is a splash hazard, such as when handling large quantities or solutions.[2][4][6]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended).Inspect gloves for any signs of degradation or puncture before each use.[1] Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.[7]
Laboratory coat.Should be fully buttoned to protect skin and personal clothing from potential splashes and spills.[1][8]
Respiratory Protection N95 respirator or higher-rated dust respirator.Required when handling the powder outside of a certified chemical fume hood or in situations with inadequate ventilation to prevent the inhalation of dust.[1][2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is critical for minimizing exposure and ensuring safe handling of this compound.

  • Preparation and Engineering Controls :

    • All weighing and transfer operations involving the solid compound should be conducted within a certified chemical fume hood to control dust.[1][9]

    • Ensure that a safety shower and eyewash station are easily accessible and unobstructed.[10]

    • Prepare all necessary equipment, such as spatulas and glassware, within the fume hood before handling the chemical.[1]

  • Handling and Transfer :

    • Don all required PPE before entering the designated work area.[1]

    • To prevent dust generation, open the container carefully inside the chemical fume hood.[1]

    • Use a spatula to slowly and carefully transfer the chemical.[1]

    • Keep the container tightly closed when not in use.

  • Post-Handling and Decontamination :

    • Wipe down the work surface within the fume hood with an appropriate solvent.

    • Decontaminate all non-disposable equipment that has come into contact with the chemical.

    • Remove PPE in the correct sequence to avoid cross-contamination (gloves first, then eye protection, followed by the lab coat).[1]

Disposal Plan

Waste containing this compound should be collected in a clearly labeled, dedicated hazardous waste container.[9] Do not mix with other waste streams unless compatibility has been confirmed.[9] For disposal, the trifluoroborate salt can be hydrolyzed and neutralized. In a well-ventilated fume hood, slowly dissolve the waste material in water. While stirring, gradually add a mild base like sodium bicarbonate until the solution reaches a neutral pH (pH 7).[9] This process converts the trifluoroborate to a more environmentally benign borate species.[9] Always consult with your institution's environmental health and safety (EHS) office to ensure compliance with local regulations for the final disposal of the neutralized solution.[9]

Experimental Workflow for Safe Handling

PPE_Workflow start Start: Prepare to handle This compound hazard_assessment Conduct Hazard Assessment start->hazard_assessment engineering_controls Use Engineering Controls (e.g., Fume Hood) hazard_assessment->engineering_controls ppe_selection Select Appropriate PPE engineering_controls->ppe_selection handling Perform Handling Procedure ppe_selection->handling decontamination Decontaminate Work Area and Equipment handling->decontamination disposal Dispose of Waste Properly decontamination->disposal end End: Procedure Complete disposal->end

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.